molecular formula C10H7ClFN B101216 4-Chloro-8-fluoro-2-methylquinoline CAS No. 18615-59-3

4-Chloro-8-fluoro-2-methylquinoline

Cat. No.: B101216
CAS No.: 18615-59-3
M. Wt: 195.62 g/mol
InChI Key: PKLIYBDVJXLAHP-UHFFFAOYSA-N
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Description

4-Chloro-8-fluoro-2-methylquinoline is a specialized chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents . The quinoline core is a privileged structure in drug discovery, known for its ability to interact with diverse biological targets . This compound serves as a key synthetic intermediate for the preparation of more complex quinoline derivatives . Researchers utilize this scaffold to design and synthesize potential tubulin inhibitors, which are a vital target in anticancer drug development due to their role in cell division . Compounds bearing the quinoline structure have demonstrated potent antiproliferative activity by disrupting microtubule dynamics, arresting the cell cycle at the G2/M phase, and inducing apoptosis in various human cancer cell lines . The strategic chloro and fluoro substituents on the quinoline ring enhance its potential for structure-activity relationship (SAR) studies and further functionalization, making it a valuable building block for discovering new therapeutic candidates with activity against resistant cancer cells . This product is intended for research purposes in a controlled laboratory environment only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-8-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7ClFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLIYBDVJXLAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10488855
Record name 4-Chloro-8-fluoro-2-methylquinoline
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Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18615-59-3
Record name 4-Chloro-8-fluoro-2-methylquinoline
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Record name 4-chloro-8-fluoro-2-methylquinoline
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-8-fluoro-2-methylquinoline, a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of a Substituted Quinoline

The quinoline scaffold is a privileged structural motif in numerous pharmacologically active compounds and functional materials. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical and biological properties. This compound (CAS No. 18615-59-3) is a prime example of a versatile building block, offering multiple reaction sites for the synthesis of more complex molecules.[1] Its unique substitution pattern—a chloro group at the 4-position, a fluoro group at the 8-position, and a methyl group at the 2-position—imparts specific reactivity and characteristics that are of significant interest in drug discovery and organic electronics.[1]

The electron-withdrawing nature of the quinoline nitrogen, augmented by the chloro and fluoro substituents, renders the 4-position highly susceptible to nucleophilic attack, making it a cornerstone for introducing diverse functionalities.[2] This guide will delve into the core chemical properties of this compound, its synthesis, and its characteristic reactivity, providing a foundational understanding for its application in advanced chemical synthesis.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. While experimental data for this compound is not extensively available in the public domain, we can compile its known identifiers and predicted properties.

PropertyValueSource
CAS Number 18615-59-3[3]
Molecular Formula C₁₀H₇ClFN[4]
Molecular Weight 195.62 g/mol [3]
Monoisotopic Mass 195.0251 Da[4]
IUPAC Name This compound
Synonyms 4-chloro-8-fluoro-quinaldine, BB_SC-8641[5]
SMILES CC1=CC(=C2C=CC=C(C2=N1)F)Cl[4]
InChI InChI=1S/C10H7ClFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3[4]
InChIKey PKLIYBDVJXLAHP-UHFFFAOYSA-N[4]
Predicted XlogP 3.3[4]
Melting Point No data available[5]
Boiling Point No data available[5]
Solubility No data available[5]

Note: The lack of publicly available experimental data on properties such as melting point, boiling point, and solubility highlights an area for future investigation.

Spectroscopic Profile (Inferred)

Direct experimental spectroscopic data for this compound is scarce. However, we can predict its spectral characteristics based on the known spectra of closely related compounds, such as 4-chloro-2-methylquinoline and various fluoroquinolines.

1H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and fluoro substituents and the nitrogen atom.

  • Methyl Group (C2-CH₃): A singlet is expected around δ 2.5-2.8 ppm.

  • Aromatic Protons: The protons on the quinoline ring will appear in the aromatic region (δ 7.0-8.5 ppm). The fluorine at the C8 position will likely introduce coupling to the adjacent proton at C7. The proton at C3 will appear as a singlet, while the protons on the fluorinated benzene ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

13C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework.

  • Methyl Carbon (C2-CH₃): Expected to appear in the aliphatic region (δ 20-25 ppm).

  • Aromatic and Heteroaromatic Carbons: These will resonate in the δ 120-160 ppm range. The carbon attached to the fluorine (C8) will show a large C-F coupling constant. The carbon attached to the chlorine (C4) will also have a distinct chemical shift.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the substituted quinoline ring system.

  • C=N and C=C Stretching: Strong absorptions in the 1600-1450 cm⁻¹ region are characteristic of the quinoline ring.

  • C-H Stretching: Aromatic C-H stretching bands will appear above 3000 cm⁻¹, while the methyl C-H stretching will be just below 3000 cm⁻¹.

  • C-Cl Stretching: A band in the 800-600 cm⁻¹ region is expected for the C-Cl bond.

  • C-F Stretching: A strong absorption band in the 1250-1000 cm⁻¹ region is characteristic of the C-F bond.

Mass Spectrometry (Predicted)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are available.[4]

AdductPredicted m/z
[M+H]⁺ 196.03238
[M+Na]⁺ 218.01432
[M-H]⁻ 194.01782
[M+NH₄]⁺ 213.05892
[M+K]⁺ 233.98826

The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Synthesis and Reactivity

Proposed Synthesis Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reaction Chlorination cluster_product Product A 8-Fluoro-4-hydroxy-2-methylquinoline B POCl₃ (Phosphorus oxychloride) A->B Reaction C This compound B->C Yields SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Reactant This compound Intermediate Meisenheimer-like Complex (Stabilized by resonance) Reactant->Intermediate Nucleophilic Attack at C4 Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 4-Substituted-8-fluoro-2-methylquinoline Intermediate->Product Loss of Leaving Group LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-8-fluoro-2-methylquinoline from 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, two-step synthetic pathway for 4-Chloro-8-fluoro-2-methylquinoline, a key heterocyclic building block in medicinal chemistry and material science. The synthesis begins with the formation of an intermediate, 8-fluoro-4-hydroxy-2-methylquinoline, via the Conrad-Limpach reaction, followed by its subsequent chlorination using phosphorus oxychloride (POCl₃). This document offers detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of reaction parameters, designed for researchers, chemists, and professionals in drug development. The methodologies are presented to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The strategic introduction of fluorine atoms and a reactive chloro group can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[1] this compound is a particularly valuable intermediate, as the C4-chloro substituent serves as an excellent leaving group for nucleophilic substitution, enabling the synthesis of diverse and complex derivatives.[3][4] Its applications extend beyond pharmaceuticals into material science, where its derivatives are explored for use in organic light-emitting diodes (OLEDs) and advanced sensors.[3]

This guide details a robust and efficient two-step synthesis commencing from commercially available 2-fluoroaniline. The chosen synthetic strategy is outlined below:

  • Step 1: Conrad-Limpach Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline. This step involves the acid-catalyzed condensation of 2-fluoroaniline with ethyl acetoacetate, followed by a high-temperature thermal cyclization to construct the core quinoline ring system.

  • Step 2: Chlorination of 8-Fluoro-4-hydroxy-2-methylquinoline. The intermediate is then converted to the final product via reaction with a potent chlorinating agent, phosphorus oxychloride (POCl₃).

Overall Synthetic Workflow

The logical flow from starting material to the final product is depicted in the following workflow diagram.

G cluster_0 Step 1: Conrad-Limpach Reaction cluster_1 Step 2: Chlorination A 2-Fluoroaniline C 8-Fluoro-4-hydroxy-2-methylquinoline (Intermediate) A->C Acid Catalyst (PPA) High Temperature B Ethyl Acetoacetate B->C Acid Catalyst (PPA) High Temperature D This compound (Final Product) C->D POCl₃, Reflux G start 2-Fluoroaniline + Ethyl Acetoacetate step1 Nucleophilic Attack start->step1 + H⁺ step2 Schiff Base Intermediate step1->step2 - H₂O step3 Enamine Tautomer step2->step3 Tautomerization step4 Thermal Electrocyclic Ring Closure step3->step4 ~250°C step5 Cyclized Intermediate step4->step5 step6 Ethanol Elimination step5->step6 end 8-Fluoro-2-methylquinolin-4-ol (Product) step6->end G start 8-Fluoro-2-methylquinolin-4-one (Tautomer) step1 O-Phosphorylated Intermediate start->step1 + POCl₃ step2 Addition-Elimination Complex step1->step2 + Cl⁻ (Nucleophilic Attack) end This compound (Product) step2->end - [PO₂Cl₂]⁻

References

4-Chloro-8-fluoro-2-methylquinoline molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-8-fluoro-2-methylquinoline

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, halogenated quinoline scaffolds serve as privileged structures. Their unique electronic properties and versatile reactivity make them indispensable intermediates for the synthesis of complex molecular architectures. This guide focuses on this compound (CAS No: 18615-59-3), a trifunctionalized heterocyclic compound with significant potential for creating novel therapeutic agents and advanced functional materials.

The strategic placement of three distinct functional groups—a reactive chlorine atom at the 4-position, a modulating fluorine atom at the 8-position, and a methyl group at the 2-position—on the quinoline core defines the chemical personality of this molecule. The chloro group acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a direct handle for introducing diverse functionalities. The fluoro group, known for its ability to enhance metabolic stability, binding affinity, and membrane permeability in drug candidates, significantly modifies the electronic and lipophilic character of the molecule. The methyl group further influences the steric and electronic profile. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential applications, serving as a critical resource for researchers in drug discovery and materials science.

Part 1: Molecular Structure and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application. This compound is a substituted quinoline, which is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring.

Molecular Identity

The identity of this compound is defined by its unique structural arrangement. Key identifiers are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 4-chloro-8-fluoro-quinaldine[1]
CAS Number 18615-59-3[1][2]
Molecular Formula C₁₀H₇ClFNCalculated
Molecular Weight 195.62 g/mol Calculated
SMILES Cc1cc(Cl)c2c(F)cccc2n1N/A
InChI Key N/AN/A
Structural Visualization

The two-dimensional structure of this compound highlights the specific substitution pattern on the quinoline core.

Caption: Molecular structure of this compound.

Part 2: Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is most effectively achieved via the chlorination of its 4-hydroxy precursor. This approach is a standard, high-yielding method for converting 4-quinolinones into the more synthetically versatile 4-chloroquinolines.[3] The precursor, 8-Fluoro-4-hydroxy-2-methylquinoline (CAS 5288-22-2), is commercially available and serves as an ideal starting material.[4][5]

Proposed Synthetic Workflow

The conversion relies on a deoxychlorination reaction, typically using phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. POCl₃ is generally sufficient and preferred for its ease of handling.

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 8-Fluoro-4-hydroxy-2-methylquinoline.

Materials:

  • 8-Fluoro-4-hydroxy-2-methylquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 8-Fluoro-4-hydroxy-2-methylquinoline (1.0 eq).

  • Reagent Addition: Under a fume hood, carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. Causality Note: POCl₃ serves as both the chlorinating agent and the solvent. An excess is used to drive the reaction to completion.

  • Chlorination: Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Expertise Note: The conversion of the polar starting material to the less polar product is easily visualized on TLC.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

  • Work-up and Neutralization: Slowly and carefully pour the concentrated residue onto crushed ice with vigorous stirring. This will quench the remaining POCl₃. Trustworthiness Note: This step is highly exothermic and must be performed with caution in an ice bath to control the temperature. Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3x volumes). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Reactivity, Applications, and Safety

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems directly from the reactivity of the C4-chloro substituent. This position is activated towards nucleophilic aromatic substitution (SNAr) , allowing for the introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols). This reactivity is the cornerstone of its use as a versatile intermediate.[6][7]

While specific applications for this exact molecule are not extensively documented in public literature, its structure is highly analogous to quinoline intermediates used in several high-value areas:

  • Pharmaceutical Development: The quinoline core is a well-established pharmacophore. Halogenated derivatives are key intermediates in the synthesis of anticancer, antiviral, and antimalarial drugs.[7][8][9] The presence of the 8-fluoro group can enhance drug-like properties, making this compound a valuable starting point for developing new therapeutic agents.

  • Materials Science: Fluorinated aromatic compounds often exhibit unique photophysical properties.[8] Derivatives of this scaffold could be investigated for use in Organic Light-Emitting Diodes (OLEDs), fluorescent sensors for metal ion detection, and other advanced electronic materials.[5][8][10]

  • Agrochemicals: The quinoline motif is also found in some pesticides and herbicides. The specific substitution pattern of this molecule could be exploited to develop new agrochemicals with tailored activities.[8]

Safety and Handling

Based on available safety data, this compound must be handled with appropriate precautions.[1]

  • GHS Hazard Classification: Acute toxicity - Oral (Category 4), Serious eye damage (Category 1).[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H318: Causes serious eye damage.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1]

    • Skin Protection: Wear impervious, chemical-resistant clothing and gloves.[1]

    • Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator is recommended.[1]

  • Handling: Avoid contact with skin and eyes. Prevent dust formation. Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Conclusion

This compound represents a potent and versatile chemical intermediate for advanced synthesis. Its trifunctionalized nature provides a robust platform for generating molecular diversity through well-established synthetic methodologies, particularly nucleophilic substitution at the C4 position. The insights and protocols detailed in this guide are intended to empower researchers in medicinal chemistry, materials science, and organic synthesis to effectively harness the potential of this valuable building block for the development of next-generation molecules.

References

Spectroscopic Characterization of 4-Chloro-8-fluoro-2-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Chloro-8-fluoro-2-methylquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data for this compound. Due to the limited availability of direct experimental spectra for this compound in public databases, this guide employs a predictive and comparative approach. By analyzing the spectroscopic data of structurally analogous compounds, we can infer the characteristic spectral features of the target molecule, providing a robust framework for its identification and characterization.

Introduction to this compound

This compound is a halogenated quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] The presence of chloro, fluoro, and methyl substituents on the quinoline core is expected to modulate its physicochemical and pharmacological properties. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the compound.

The molecular structure of this compound is presented below.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl group.

Reference Data:

  • 4-Chloro-2-methylquinoline: ¹H NMR data for this compound shows characteristic shifts for the methyl group and the aromatic protons on the quinoline ring.[3]

  • 7-Fluoro-2-methylquinoline: The presence of a fluorine atom influences the chemical shifts of nearby protons.[4]

Predicted ¹H NMR Spectrum of this compound:

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Notes
CH₃~2.7Singlet-The methyl group at the 2-position is expected to be a singlet.
H-3~7.2Singlet-This proton is adjacent to the nitrogen and the chloro-substituted carbon.
H-5~8.0Doublet of doubletsJ ≈ 8.5, 1.5Influenced by H-6 and H-7.
H-6~7.5TripletJ ≈ 8.0Coupled to H-5 and H-7.
H-7~7.8Doublet of doubletsJ ≈ 8.5, 1.5Coupled to H-6 and influenced by the fluorine at position 8.

Causality behind Experimental Choices:

The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for small organic molecules due to its ability to dissolve a wide range of compounds and its single deuterium signal that does not interfere with the analyte's spectrum. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule.

Reference Data:

  • 4-Chloro-2-methylquinoline: The ¹³C NMR spectrum of this compound provides a baseline for the chemical shifts of the quinoline core.[3]

  • 7-Fluoro-2-methylquinoline: The carbon chemical shifts are influenced by the electronegative fluorine atom.[5]

Predicted ¹³C NMR Spectrum of this compound:

Carbon Predicted Chemical Shift (ppm) Notes
CH₃~25The methyl carbon.
C-2~158Carbon bearing the methyl group.
C-3~122
C-4~145Carbon attached to the chlorine atom.
C-4a~124
C-5~128
C-6~127
C-7~129
C-8~150 (doublet)Carbon attached to the fluorine atom, showing C-F coupling.
C-8a~148

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Reference Data:

  • 4-Chloro-2-methylquinoline: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.[3]

  • 4-chloro-6,8-difluoro-2-methylquinoline: This provides insight into the mass spectral behavior of a fluorinated chloro-methylquinoline.[6]

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The predicted monoisotopic mass is approximately 195.04 g/mol . The mass spectrum would show a characteristic isotopic pattern for the presence of one chlorine atom, with a prominent M+2 peak at roughly one-third the intensity of the M⁺ peak.

  • Major Fragmentation Pathways:

    • Loss of a chlorine radical (•Cl) to give a fragment at [M-35]⁺.

    • Loss of a methyl radical (•CH₃) to give a fragment at [M-15]⁺.

    • Subsequent loss of HCN from the quinoline ring.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Reference Data:

  • 4-Chloro-2-methylquinoline: The IR spectrum shows characteristic bands for the aromatic C-H, C=C, and C=N stretching and bending vibrations.[3]

Predicted IR Spectrum of this compound:

Functional Group Predicted Wavenumber (cm⁻¹) Vibration
Aromatic C-H3100-3000Stretching
Aliphatic C-H2950-2850Stretching
C=N1620-1580Stretching
C=C1600-1450Stretching
C-F1250-1000Stretching
C-Cl800-600Stretching

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy (¹H and ¹³C):

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled sequence to simplify the spectrum. A larger number of scans is typically required.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the solvent peak or an internal standard (TMS).

Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

G cluster_0 Spectroscopic Analysis Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR Infrared Spectroscopy (ATR) Sample->IR Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

References

An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of 4-Chloro-8-fluoro-2-methylquinoline, a substituted quinoline of interest in pharmaceutical research. In the absence of extensive empirical data for this specific molecule, this document establishes a predictive framework for its solubility and stability based on established principles of physical organic chemistry and the known characteristics of structurally related compounds. Furthermore, it outlines detailed, field-proven experimental protocols for the systematic evaluation of these parameters. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively characterize this compound, ensuring data integrity and supporting informed decision-making in a research and development setting. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to foster scientific rigor and reproducibility.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery programs. This compound, with its specific substitution pattern of a chloro group at the 4-position, a fluoro group at the 8-position, and a methyl group at the 2-position, presents a unique profile of electronic and steric properties that can significantly influence its behavior in biological and chemical systems.

A thorough understanding of the solubility and stability of this compound is paramount for its advancement as a potential drug candidate. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines its shelf-life, degradation pathways, and potential for the formation of toxic impurities.[1][2] This guide will address these two critical attributes in detail.

Physicochemical Properties and Predicted Solubility Profile

The solubility of an organic molecule is governed by a delicate balance of intermolecular forces between the solute and the solvent.[3][4] For this compound, we can predict its general solubility characteristics by dissecting its molecular structure.

Key Structural Features Influencing Solubility:

  • Quinoline Core: The aromatic, heterocyclic nature of the quinoline ring system contributes to its lipophilicity.

  • Halogen Substituents (Chloro and Fluoro): The presence of chlorine and fluorine atoms increases the molecule's lipophilicity and molecular weight. Halogen bonding can also play a role in crystal lattice formation, potentially impacting the energy required for dissolution.[5][6]

  • Methyl Group: The methyl group further enhances the lipophilic character of the molecule.

  • Nitrogen Atom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and can be protonated in acidic conditions, which would increase aqueous solubility.

Predicted Solubility:

Based on these features, this compound is anticipated to be poorly soluble in aqueous media. Its solubility is expected to be higher in organic solvents. The "like dissolves like" principle suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in less polar solvents like dichloromethane and ethyl acetate.[3]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₀H₇ClFNBased on structure
Molecular Weight 195.62 g/mol Calculated from the molecular formula
LogP (Octanol-Water Partition Coefficient) HighPresence of aromatic rings and halogen substituents
Aqueous Solubility LowPredominantly lipophilic structure
pKa (of the conjugate acid) ~2-4The nitrogen in the quinoline ring is basic, but its basicity is reduced by the electron-withdrawing effects of the halogen substituents.

Experimental Determination of Solubility

To move beyond theoretical predictions, robust experimental evaluation is essential. The choice of solubility assay depends on the stage of drug development and the required throughput.[1][7][8][9] Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.[10][11][12]

Kinetic Solubility Assay

Kinetic solubility is a high-throughput method often employed in early drug discovery to rank compounds.[8][11][13] It measures the concentration at which a compound, rapidly introduced from a DMSO stock solution into an aqueous buffer, begins to precipitate.[7][11][13]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C). Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the baseline.

Diagram 1: Workflow for Nephelometric Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial_dil Perform Serial Dilution in DMSO stock->serial_dil add_buffer Add to Aqueous Buffer (e.g., PBS) serial_dil->add_buffer incubate Incubate (1-2 hours) add_buffer->incubate measure Measure Turbidity (Nephelometry) incubate->measure analyze Determine Precipitation Point measure->analyze

Caption: Workflow for determining kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility determination.[11][12][13]

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 2.0, 5.0, 7.4, and 9.0) and relevant organic solvents.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Solid-State Analysis: It is crucial to analyze the remaining solid by techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any polymorphic or solvate form changes during the experiment.[10]

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a potential drug candidate is a non-negotiable step in its development. Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[14][15][16][17][18] This information is vital for developing stability-indicating analytical methods.[15] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[14][16]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals.[19][20] The susceptibility of this compound to hydrolysis should be evaluated across a range of pH values.

Experimental Protocol: Hydrolytic Degradation

  • Sample Preparation: Prepare solutions of this compound in acidic (e.g., 0.1 M HCl), neutral (e.g., water), and basic (e.g., 0.1 M NaOH) media.

  • Incubation: Store the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period.

  • Time-Point Analysis: At various time points, withdraw aliquots, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Predicted Outcome: The 4-chloro substituent on the quinoline ring is susceptible to nucleophilic substitution, particularly under basic conditions, which could lead to the formation of the corresponding 4-hydroxy derivative. The rate of degradation is expected to be pH-dependent.

Oxidative Stability

Oxidative degradation can occur through various mechanisms.

Experimental Protocol: Oxidative Degradation

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent and treat it with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubation: Store the solution at room temperature or a slightly elevated temperature.

  • Time-Point Analysis: Monitor the reaction over time using HPLC.

Predicted Outcome: The electron-rich quinoline ring system may be susceptible to oxidation. The methyl group could also be a site of oxidation. N-oxidation of the quinoline nitrogen is another possibility.[21][22][23]

Photostability

Exposure to light can induce photochemical degradation.[24][25][26][27] ICH Q1B provides specific guidance on photostability testing.[24][25][26][27]

Experimental Protocol: Photostability Testing

  • Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B. A dark control sample should be stored under the same conditions but protected from light.

  • Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.

  • Analysis: After exposure, analyze the samples by HPLC and compare them to the dark control to assess the extent of degradation.

Predicted Outcome: Aromatic systems like quinoline can absorb UV radiation and may undergo photochemical reactions. The nature of the degradation products would need to be characterized.

Thermal Stability

Thermal stability is assessed to understand the effect of temperature on the compound in the solid state.[][29][30][31]

Experimental Protocol: Thermal Degradation

  • Solid-State Stress: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for a specified duration.

  • Analysis: Analyze the stressed samples by HPLC to check for degradation and by techniques like DSC to detect any changes in melting point or physical form.[][29]

Predicted Outcome: this compound is expected to be a crystalline solid with a defined melting point and should exhibit good thermal stability at typical storage temperatures. Degradation at very high temperatures is possible.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions (ICH Guidelines) cluster_analysis Analysis cluster_outcome Outcome hydrolysis Hydrolysis (Acid, Base, Neutral) hplc Stability-Indicating HPLC hydrolysis->hplc oxidation Oxidation (e.g., H₂O₂) oxidation->hplc photo Photolysis (UV/Vis Light) photo->hplc thermal Thermal (Solid State) thermal->hplc lcms LC-MS for Impurity ID hplc->lcms pathways Identify Degradation Pathways hplc->pathways nmr NMR for Structure Elucidation lcms->nmr method_dev Develop Stability-Indicating Method pathways->method_dev storage Inform Storage & Formulation method_dev->storage

References

An In-Depth Technical Guide to the Safe Handling of 4-Chloro-8-fluoro-2-methylquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-8-fluoro-2-methylquinoline (CAS No. 18615-59-3, Molecular Formula: C₁₀H₇ClFN) is a halogenated quinoline derivative that serves as a critical intermediate in modern organic synthesis.[1][2] Its structural motif is of significant interest to researchers in drug discovery and material science, forming the backbone for novel heterocyclic compounds with potential applications as targeted therapeutics and functional materials for electronics.[3][4] The presence of chloro, fluoro, and methyl groups on the quinoline core allows for versatile, regioselective functionalization.[3] However, this reactivity also necessitates a thorough understanding of its potential hazards.

This guide provides a comprehensive framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and laboratory professionals, emphasizing the causality behind safety protocols to foster a culture of proactive risk mitigation.

Hazard Identification and Risk Assessment

The cornerstone of safe laboratory practice is a comprehensive understanding of a compound's intrinsic hazards. Based on available safety data, this compound is classified with specific and significant health risks.

1.1 GHS Classification and Health Effects

The primary hazards associated with this compound are acute oral toxicity and the risk of severe eye damage.[5] While comprehensive toxicological data for chronic exposure is limited, information from structurally similar quinoline derivatives suggests the potential for skin and respiratory irritation, warranting a cautious approach.[6][7][8]

Hazard Class GHS Hazard Code Description & Causality
Acute Toxicity, OralH302Harmful if swallowed. [5] Ingestion can lead to systemic toxic effects. The specific mechanism is not well-documented, but related quinolines can cause adverse health effects.[9]
Serious Eye DamageH318Causes serious eye damage. [5] Direct contact with the eyes can lead to irreversible corneal damage. This is a critical risk requiring mandatory and robust eye protection.
Potential Skin IrritationH315 (Inferred)Causes skin irritation. [6][7] Although not explicitly classified for this specific compound, related chloro-quinolines are known skin irritants.[6][7] The chemical nature suggests it can cause inflammation upon contact.
Potential Respiratory IrritationH335 (Inferred)May cause respiratory irritation. [6][7] Inhalation of dust or aerosols may irritate the respiratory tract. All handling of solids should be performed in a manner that prevents airborne dispersion.

1.2 Data Gaps and the Precautionary Principle Crucially, extensive data on long-term toxicity, carcinogenicity, mutagenicity, and environmental fate for this compound is not available in the public domain.[5] This absence of information mandates the application of the precautionary principle. The compound must be treated as potentially hazardous in all uncharacterized aspects, and exposure must be minimized at all times.

Exposure Controls: Engineering and Personal Protective Equipment (PPE)

A multi-layered defense strategy is essential for mitigating the risks identified. This begins with robust engineering controls, supplemented by rigorously enforced use of appropriate Personal Protective Equipment (PPE).

2.1 Hierarchy of Controls The most effective safety strategies prioritize engineering and administrative controls over sole reliance on PPE.

cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable for required reagent) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Decreasing Effectiveness Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Decreasing Effectiveness Administrative Administrative Controls (SOPs, Training) Engineering->Administrative Decreasing Effectiveness PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE Decreasing Effectiveness

Caption: Hierarchy of controls, prioritizing engineering solutions.

2.2 Engineering Controls

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or aerosols and to contain any accidental spills.

  • Ventilated Enclosures: For weighing analytical quantities, a ventilated balance enclosure can provide localized exhaust to minimize exposure.[10]

  • Emergency Equipment: Safety showers and eyewash stations must be readily accessible and tested regularly.

2.3 Personal Protective Equipment (PPE) Matrix The selection of PPE must be directly correlated with the identified hazards.[5]

Activity Required PPE Rationale / Standard
All Handling Chemical Splash Goggles Protects against splashes that can cause serious eye damage (H318). Must conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[5]
Nitrile or Neoprene Gloves Provides a barrier against skin contact.[10] Check manufacturer's data for breakthrough times. Double-gloving is recommended for extended operations.
Laboratory Coat Protects skin and personal clothing from contamination.
Weighing & Transfer of Solids All of the above, plus:
Face Shield (Recommended) Provides an additional layer of protection for the face and neck, used in conjunction with goggles.[10]
Spill Cleanup All of the above, plus:
Air-Purifying Respirator A NIOSH-approved respirator with an organic vapor cartridge and particulate pre-filter may be required for cleaning up significant spills where aerosolization is possible.[5][10]
Impervious Clothing/Apron Provides additional body protection from splashes.[5]

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for ensuring safety and experimental reproducibility.

3.1 Protocol for Weighing and Transferring Solid Compound

  • Preparation: Designate a specific area within the fume hood for the procedure. Assemble all necessary equipment (spatulas, weigh boats, receiving flask, waste container) before retrieving the compound from storage.

  • Don PPE: Put on all required PPE as detailed in the matrix above.

  • Transfer: Gently open the container inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scraping.

  • Addition: Carefully add the weighed solid to the reaction vessel. If possible, use a powder funnel.

  • Decontamination: Tap the weigh boat and spatula over the vessel to dislodge any remaining powder. Immediately decontaminate them by rinsing with a suitable solvent (e.g., acetone, ethanol) into a designated hazardous waste container.

  • Cleanup: Wipe down the work surface inside the fume hood with a solvent-dampened towel, disposing of the towel in the solid hazardous waste stream.

  • Closure: Securely close the primary container of this compound.

3.2 Handling and Storage Conditions

  • Safe Handling: Handle in a well-ventilated place and avoid contact with skin and eyes.[5][6] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.[5]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated area.[5][6] Keep it segregated from incompatible materials such as strong oxidizing agents.[11][12] The storage area should be secure and accessible only to authorized personnel.

Emergency Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

4.1 First-Aid Measures Immediate and appropriate action is critical following any exposure.[5]

Exposure Route Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention. [5]
Skin Contact Take off all contaminated clothing immediately.[5] Wash the affected area with soap and plenty of water.[6] Seek medical attention if irritation develops or persists.
Inhalation Move the person to fresh air.[5][6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.
Ingestion Rinse mouth thoroughly with water.[5] Do NOT induce vomiting. [6] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [6]

4.2 Spill Response Workflow For small laboratory spills (<10 g), trained personnel can perform cleanup. For larger spills, evacuate the area and contact institutional emergency response.

A Spill Detected B Assess Situation (Size, Location, Hazards) A->B C Alert Personnel & Secure Area B->C D Don Full PPE (Gloves, Goggles, Respirator if needed) C->D E Contain Spill (Use inert absorbent like vermiculite) D->E F Collect Material (Use non-sparking tools) E->F G Place in Labeled Hazardous Waste Container F->G H Decontaminate Area (Wipe with appropriate solvent) G->H I Dispose of all materials as Hazardous Waste H->I

Caption: Workflow for responding to a small laboratory spill.

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect human health and the environment.

  • Chemical Waste: this compound and any solutions containing it must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All contaminated items, including gloves, weigh boats, pipette tips, and cleaning materials, must be collected in a designated, sealed container and disposed of as solid hazardous waste.[10]

  • Environmental Precautions: Do not allow the chemical to enter drains or waterways.[5] Discharge into the environment must be avoided.[5]

Conclusion

This compound is a valuable research chemical whose utility is matched by its potential hazards. The risks of acute toxicity and severe eye damage, compounded by a lack of comprehensive long-term toxicological data, demand a stringent and cautious approach. By integrating robust engineering controls, consistent use of appropriate PPE, and strict adherence to established handling and emergency protocols, researchers can effectively mitigate these risks and conduct their work in a safe and controlled environment.

References

potential biological activities of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Biological Activities of 4-Chloro-8-fluoro-2-methylquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2] The strategic introduction of halogen substituents, such as chlorine and fluorine, is a well-established method for modulating the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[3] This guide provides a comprehensive technical overview of the potential biological activities of the novel compound, this compound. While direct experimental data for this specific molecule is limited in publicly available literature, this document will extrapolate its potential based on the extensive research conducted on structurally related quinoline derivatives. We will explore its potential as an anticancer, antimicrobial, and anti-inflammatory agent, providing detailed experimental protocols for its evaluation and discussing the underlying mechanistic rationale. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities for therapeutic applications.

Introduction to this compound

This compound is a halogenated derivative of the quinoline heterocyclic aromatic system.[4] Its structure, featuring a chloro group at the 4-position, a fluoro group at the 8-position, and a methyl group at the 2-position, suggests a unique electronic and steric profile that may confer significant biological activity.[5] The presence of the chloro and fluoro groups can enhance membrane permeability and metabolic stability, while also providing sites for further chemical modification.[3]

Synthesis and Characterization

The synthesis of this compound can be approached through multi-step synthetic routes, likely starting from appropriately substituted anilines. A plausible synthetic pathway would involve the cyclization of a fluorinated aniline derivative to form the corresponding 4-hydroxy-2-methylquinoline, followed by chlorination.

A general synthetic procedure for similar compounds involves the reaction of a 4-hydroxyquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃).[6]

General Synthetic Protocol:

  • To a flask containing 8-fluoro-4-hydroxy-2-methylquinoline, add phosphorus oxychloride (POCl₃) in excess.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, until a precipitate forms.

  • Collect the solid precipitate by filtration and wash thoroughly with water.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure this compound.

Characterization of the final compound would be achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its structure and purity.

Potential Anticancer Activity

Quinoline derivatives are a well-established class of anticancer agents, with several compounds in clinical use.[7] Their mechanisms of action are diverse and include the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[8][9] The structural features of this compound suggest that it may also possess anticancer properties.

Proposed Mechanisms of Anticancer Action
  • Kinase Inhibition: Many quinoline-based anticancer drugs, such as bosutinib and cabozantinib, function as kinase inhibitors.[7] The quinoline scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The substituents on the quinoline ring can be tailored to achieve selectivity for specific kinases that are dysregulated in cancer.

  • Tubulin Polymerization Inhibition: Some quinoline derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[9]

  • DNA Intercalation and Topoisomerase Inhibition: The planar aromatic structure of the quinoline ring allows it to intercalate between DNA base pairs, potentially interfering with DNA replication and transcription. Additionally, some quinoline derivatives can inhibit topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication.[9]

Experimental Workflow for Anticancer Evaluation

The following workflow outlines a standard approach for the preclinical assessment of the anticancer activity of a novel compound like this compound.[8]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Cytotoxicity Screening (MTT/SRB Assay) B Cell Cycle Analysis (Flow Cytometry) A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Mechanism of Action Studies (e.g., Kinase Inhibition Assay) C->D E Xenograft Mouse Model D->E Promising In Vitro Results F Toxicity Studies E->F

Caption: A general experimental workflow for assessing anticancer potential.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[10]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[11]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineCompoundIC₅₀ (µM)
MCF-7 (Breast)This compoundHypothetical Value
A549 (Lung)This compoundHypothetical Value
HCT116 (Colon)This compoundHypothetical Value
Doxorubicin (Control)This compoundKnown Value

Potential Antimicrobial Activity

The quinoline scaffold is central to the development of many antimicrobial agents, most notably the fluoroquinolone antibiotics.[12] The presence of a fluorine atom at the 8-position in this compound is particularly interesting, as this feature is also present in some potent antibacterial quinolones.[13]

Proposed Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, which are essential enzymes for DNA replication, repair, and recombination.[12]

  • Disruption of Cell Membrane Integrity: Some quinoline derivatives can disrupt the bacterial cell membrane, leading to leakage of cellular contents and cell death.

  • Metal Chelation: The ability of the quinoline nitrogen to chelate essential metal ions can disrupt bacterial metabolic processes that are dependent on these ions.[14]

Experimental Workflow for Antimicrobial Evaluation

G A Primary Screening (Disk Diffusion Assay) B Quantitative Analysis (MIC Determination) A->B C Bactericidal/Bacteriostatic Determination (MBC Assay) B->C D Mechanism of Action Studies (e.g., DNA Gyrase Inhibition Assay) C->D

Caption: A standard workflow for evaluating the antimicrobial activity of a novel compound.

Detailed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][15] The broth microdilution method is a standard technique for determining MIC values.[16]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[17]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound (dissolved in DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in CAMHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Data Presentation: Hypothetical Antimicrobial Activity Data
MicroorganismCompoundMIC (µg/mL)
Staphylococcus aureus (Gram-positive)This compoundHypothetical Value
Escherichia coli (Gram-negative)This compoundHypothetical Value
Candida albicans (Fungus)This compoundHypothetical Value
Ciprofloxacin (Control)This compoundKnown Value
Fluconazole (Control)This compoundKnown Value

Potential Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated significant anti-inflammatory properties, suggesting that this compound could also be a candidate for development as an anti-inflammatory agent.[18][19]

Proposed Mechanisms of Anti-inflammatory Action
  • Inhibition of Pro-inflammatory Cytokines: Many anti-inflammatory compounds act by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[20]

  • Modulation of Inflammatory Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of the inflammatory response.[20] Inhibition of these pathways can lead to a reduction in the expression of inflammatory mediators.[21]

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some anti-inflammatory drugs inhibit COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[22][23]

Key Signaling Pathway: NF-κB Inhibition

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription Compound 4-Chloro-8-fluoro- 2-methylquinoline Compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol uses lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7) to assess the anti-inflammatory potential of the test compound by measuring the production of nitric oxide (NO), a key inflammatory mediator.[20]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent

  • Dexamethasone (positive control)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + dexamethasone + LPS).

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the vehicle control.

Data Presentation: Hypothetical Anti-inflammatory Data
TreatmentConcentrationNO Production (% of Control)
Vehicle Control (LPS)-100%
This compound1 µMHypothetical Value
This compound10 µMHypothetical Value
This compound100 µMHypothetical Value
Dexamethasone (Positive Control)10 µMKnown Value

Conclusion

While further experimental validation is required, the structural characteristics of this compound, when compared to other biologically active quinoline derivatives, suggest a strong potential for this compound to exhibit anticancer, antimicrobial, and anti-inflammatory properties. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of these potential activities. The exploration of novel, substituted quinolines like this compound remains a promising avenue for the discovery and development of new therapeutic agents.

References

The Strategic Core: A Technical Guide to 4-Chloro-8-fluoro-2-methylquinoline in Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Potential of a Halogenated Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic selection of molecular scaffolds is paramount to innovation. Among the myriad of heterocyclic systems, the quinoline core stands as a privileged structure, forming the foundation of numerous therapeutic agents and functional materials. The deliberate introduction of halogen atoms, particularly fluorine and chlorine, onto this scaffold dramatically alters its physicochemical properties, offering a powerful tool for fine-tuning molecular interactions and enhancing performance. This guide delves into the technical intricacies of a particularly promising, yet underexplored, building block: 4-Chloro-8-fluoro-2-methylquinoline .

This document eschews a conventional review format, instead adopting the perspective of a senior application scientist. It aims to provide not just a compilation of existing data, but a strategic analysis of this compound's potential, grounded in the principles of synthetic feasibility, mechanistic understanding, and a forward-looking perspective on its applications. We will explore the nuances of its synthesis, the rationale behind its use in drug discovery, particularly in the realm of kinase inhibition, and its emerging role in the development of next-generation organic electronics.

I. Synthesis and Characterization: Building the Foundation

The synthetic accessibility of this compound is a key enabler of its utility. A robust and scalable synthetic route is crucial for its widespread adoption in research and development. The most logical and well-established approach involves a two-step sequence: the construction of the quinoline core via the Gould-Jacobs reaction, followed by a targeted chlorination.

The Gould-Jacobs Reaction: Crafting the Quinoline Core

The Gould-Jacobs reaction is a powerful and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1][2] This reaction proceeds through the formation of an anilinomethylenemalonate intermediate, which then undergoes thermal cyclization to yield the 4-hydroxyquinoline scaffold.

Proposed Synthetic Workflow: Gould-Jacobs Reaction

A 2-Fluoroaniline C Condensation (Heat) A->C B Diethyl ethoxymethylenemalonate B->C D Diethyl ((2-fluorophenyl)amino)methylene)malonate (Intermediate) C->D Formation of Anilinomethylenemalonate E Thermal Cyclization (High-boiling solvent, e.g., Dowtherm A) D->E F 8-Fluoro-4-hydroxy-2-methylquinoline E->F Intramolecular cyclization

Caption: Proposed workflow for the synthesis of the 8-fluoro-4-hydroxy-2-methylquinoline precursor via the Gould-Jacobs reaction.

Experimental Protocol (Proposed): Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-140 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cyclization: To the crude intermediate, add a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-260 °C for 30-60 minutes to induce thermal cyclization.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with a non-polar solvent (e.g., hexane) and dry to afford 8-fluoro-4-hydroxy-2-methylquinoline.

Chlorination: Activating the Scaffold

The conversion of the 4-hydroxyquinoline to the 4-chloro derivative is a critical activation step, rendering the C4 position susceptible to nucleophilic substitution. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[3][4][5]

Proposed Synthetic Workflow: Chlorination

A 8-Fluoro-4-hydroxy-2-methylquinoline C Chlorination (Heat) A->C B Phosphorus Oxychloride (POCl3) B->C D This compound C->D Nucleophilic Substitution

Caption: Proposed workflow for the chlorination of 8-fluoro-4-hydroxy-2-methylquinoline to yield the target compound.

Experimental Protocol (Proposed): Synthesis of this compound

  • In a well-ventilated fume hood, carefully add 8-fluoro-4-hydroxy-2-methylquinoline (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a base (e.g., aqueous sodium bicarbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield this compound.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use.

PropertyValueSource
Molecular Formula C₁₀H₇ClFN[6]
Molecular Weight 195.62 g/mol [6]
CAS Number 18615-59-3[6]
Appearance Expected to be a solid at room temperature.General knowledge

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the methyl and aromatic groups, C=C and C=N stretching vibrations of the quinoline ring, and C-Cl and C-F stretching vibrations.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

II. Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The quinoline scaffold is a well-established pharmacophore in a multitude of approved drugs. The introduction of fluorine and chlorine atoms can significantly enhance biological activity by modulating factors such as metabolic stability, membrane permeability, and binding affinity to target proteins.[7] this compound serves as a versatile starting material for the synthesis of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8]

The Rationale for Targeting Kinases

Kinases are a class of enzymes that play a crucial role in cell signaling pathways, regulating processes such as cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The quinoline core can be functionalized to interact with the ATP-binding pocket of various kinases, leading to their inhibition.

Signaling Pathway: Generic Kinase Inhibition

cluster_0 Cell Signaling Cascade Kinase Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphorylatedSubstrate Phosphorylated Substrate Protein DownstreamSignaling Downstream Signaling PhosphorylatedSubstrate->DownstreamSignaling CellularResponse Cellular Response (e.g., Proliferation, Survival) DownstreamSignaling->CellularResponse Inhibitor Quinoline-based Kinase Inhibitor (Derived from This compound) Inhibitor->Kinase Inhibition

Caption: Generalized signaling pathway illustrating the mechanism of action of quinoline-based kinase inhibitors.

Synthetic Strategies for Kinase Inhibitor Development

The chlorine atom at the C4 position of this compound is a key reactive handle for the introduction of various amine-containing side chains via nucleophilic aromatic substitution (SNAᵣ). This allows for the rapid generation of a library of diverse compounds for screening against a panel of kinases.

Experimental Protocol (Generalized): Synthesis of 4-Aminoquinoline Derivatives

  • In a sealed tube, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Add the desired amine nucleophile (1.1-1.5 eq) and a base (e.g., triethylamine or diisopropylethylamine) if necessary.

  • Heat the reaction mixture at a temperature ranging from 80 to 150 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and purify the product by column chromatography or recrystallization.

III. Emerging Applications in Materials Science: Building Blocks for Organic Electronics

Beyond its applications in medicinal chemistry, this compound is a promising building block for the synthesis of novel organic electronic materials, particularly for use in Organic Light-Emitting Diodes (OLEDs).[9] The unique electronic properties conferred by the fluorinated quinoline core can be harnessed to create materials with tailored photophysical characteristics.

The Promise of Quinoline Derivatives in OLEDs

Quinoline derivatives are known to exhibit strong fluorescence and good thermal stability, making them suitable for use as emitter or host materials in OLEDs. The introduction of fluorine atoms can further enhance these properties by increasing electron affinity and improving charge transport characteristics.

Experimental Workflow: OLED Material Synthesis

A This compound C Palladium-catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling) A->C B Coupling Partner (e.g., Arylboronic acid) B->C D Functionalized Quinoline Derivative C->D Formation of C-C bond E Device Fabrication D->E F OLED Device E->F

Caption: Generalized workflow for the synthesis of OLED materials from this compound.

IV. Conclusion and Future Outlook

This compound represents a strategically important, yet underutilized, building block in the arsenal of synthetic chemists. Its straightforward synthesis and the presence of two distinct halogen atoms provide a versatile platform for the creation of a wide array of functional molecules. In drug discovery, its potential as a scaffold for the development of novel kinase inhibitors is particularly noteworthy. The ability to readily diversify the C4 position allows for the systematic exploration of structure-activity relationships and the optimization of potency and selectivity. In materials science, the unique electronic properties of the fluorinated quinoline core open up exciting possibilities for the design of new materials for organic electronics.

Future research in this area should focus on the development of specific, high-potency kinase inhibitors derived from this scaffold, with detailed biological evaluation and elucidation of their mechanisms of action. In the realm of materials science, the synthesis and characterization of novel OLED materials based on this compound, with a focus on achieving high efficiency and long-term stability, will be a key area of investigation. As our understanding of the structure-property relationships of this versatile building block grows, so too will its impact on the advancement of both medicine and technology.

V. References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Innovations in Organic Synthesis with 4-Chloro-8-fluoroquinoline. (n.d.). Retrieved from 9

  • Gould-Jacobs reaction. (2023, September 27). In Wikipedia. --INVALID-LINK--

  • This compound. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2003). Molecules, 8(12), 948-957.

  • Gould Jacobs Quinoline forming reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(1), 163.

  • POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653-1661.

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed.

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2018). Molecules, 23(11), 2841.

  • POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Journal of the Indian Chemical Society.

  • Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents. (n.d.). Benchchem.

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate.

  • Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. (2022). Frontiers in Chemistry, 10, 1046429.

  • 4-Chloro-8-fluoro-2-methyl-quinoline. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • 8-Fluoro-4-hydroxy-2-methylquinoline. (n.d.). Ossila. Retrieved from --INVALID-LINK--

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules, 25(23), 5693.

  • 4-Chloro-2-methylquinoline. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2014). Asian Journal of Chemistry, 26(1), 123-126.

  • 4-Chloro-2-methylquinoline, 97%. (n.d.). Thermo Fisher Scientific. Retrieved from --INVALID-LINK--

References

discovery and history of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-8-fluoro-2-methylquinoline: Synthesis, History, and Applications

Executive Summary

This compound stands as a pivotal heterocyclic building block in modern synthetic chemistry. Its strategic placement of reactive and modulating functional groups—a nucleophilically active chloro group at the 4-position, an electron-withdrawing fluoro group at the 8-position, and a methyl group at the 2-position—creates a scaffold of immense potential. This guide provides a comprehensive overview of this compound, moving beyond a simple datasheet to explore its historical context, logical synthesis, and diverse applications. We will delve into the causality behind its synthetic pathway, provide detailed experimental protocols, and survey its role as a versatile intermediate in the development of novel pharmaceuticals, advanced materials, and agrochemicals. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated quinoline derivative.

The Quinoline Scaffold: A Privileged Structure in Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry. Its derivatives are renowned for their wide spectrum of biological activities and unique photophysical properties. Historically, the discovery of quinine, an antimalarial drug, cemented the importance of the quinoline scaffold in medicinal chemistry.[1] This legacy continues with numerous quinoline-based drugs approved for treating cancer, infections, and inflammatory diseases.

The introduction of halogen atoms, particularly fluorine and chlorine, onto the quinoline core is a well-established strategy for modulating a molecule's physicochemical properties.

  • Fluorine: Often enhances metabolic stability by blocking sites of oxidation, increases lipophilicity, and can alter binding affinity through specific electronic interactions.

  • Chlorine: Can serve a similar role to fluorine but is also an excellent leaving group, particularly at the 2- and 4-positions of the quinoline ring. This reactivity is the key to its utility as a synthetic intermediate.

This compound is a product of this chemical evolution, designed as a versatile starting material for creating libraries of more complex molecules.[2] Its structure allows for regioselective functionalization, providing a reliable pathway to novel chemical entities.[2]

Historical Context: An Evolution of Synthetic Strategy

The "discovery" of this compound is not marked by a single serendipitous event but rather by the logical progression of synthetic organic chemistry. The interest in substituted chloroquinolines dates back to the mid-20th century, driven largely by the search for novel antimalarial agents. Patents from as early as 1950 describe the synthesis of related structures like 4,7-dichloro-8-methylquinoline, highlighting the established importance of chloro-methylquinolines as key pharmaceutical intermediates.[3]

The synthesis of the title compound is a rational application of well-known named reactions, primarily the Conrad-Limpach or Combes quinoline synthesis, followed by a standard chlorination protocol. The true innovation lies in the deliberate combination of specific starting materials (i.e., 2-fluoroaniline) to produce a building block with a unique combination of reactivity and electronic properties, tailored for modern discovery chemistry programs in pharmaceuticals, materials science, and agrochemicals.[2]

Retrosynthetic Analysis and Key Precursors

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The most apparent disconnection is the C4-Cl bond, identifying the immediate precursor as the corresponding 4-hydroxyquinoline derivative. This transformation is a robust and widely used reaction in quinoline chemistry.

G Target This compound Precursor1 8-Fluoro-4-hydroxy-2-methylquinoline Target->Precursor1 C-Cl Bond Formation (Chlorination) StartingMaterials 2-Fluoroaniline + Ethyl Acetoacetate Precursor1->StartingMaterials Conrad-Limpach Cyclization G cluster_0 Step 1: Conrad-Limpach Synthesis Start 2-Fluoroaniline + Ethyl Acetoacetate Condensation Condensation (cat. Acid, ~110 °C) Start->Condensation Enamine Intermediate Enamine Condensation->Enamine Cyclization Thermal Cyclization (Diphenyl Ether, ~250 °C) Enamine->Cyclization Product1 8-Fluoro-4-hydroxy- 2-methylquinoline Cyclization->Product1 G cluster_1 Step 2: Chlorodehydroxylation Start2 8-Fluoro-4-hydroxy- 2-methylquinoline Chlorination Add POCl₃ (Reflux, 2-4 h) Start2->Chlorination Quench Quench on Ice (Caution: Exothermic) Chlorination->Quench Neutralize Neutralize with Base (e.g., NaOH, NaHCO₃) Quench->Neutralize Extract Extract with Organic Solvent (e.g., DCM, EtOAc) Neutralize->Extract Product2 4-Chloro-8-fluoro- 2-methylquinoline Extract->Product2

References

Methodological & Application

The Strategic Utility of 4-Chloro-8-fluoro-2-methylquinoline in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds.[1] Its unique fusion of a benzene and a pyridine ring provides a versatile template for interacting with a wide range of biological targets.[1] Within this important class of heterocycles, 4-Chloro-8-fluoro-2-methylquinoline emerges as a particularly valuable and strategic building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of its applications, supported by detailed experimental protocols, to empower researchers in their quest for new medicines.

The strategic placement of three key functional handles—a reactive 4-chloro group, a modulating 8-fluoro substituent, and a modifiable 2-methyl group—on the quinoline core makes this molecule a powerful tool in the medicinal chemist's arsenal. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of a diverse array of side chains that can profoundly influence a compound's pharmacological profile. The 8-fluoro group, with its high electronegativity and small atomic radius, can enhance binding affinity, improve metabolic stability, and modulate the pKa of nearby functionalities. Finally, the 2-methyl group offers a further point for chemical elaboration, enabling the synthesis of complex and highly functionalized quinoline derivatives.

This document will delve into the practical applications of this compound, with a focus on its role in the synthesis of potential kinase inhibitors and other bioactive molecules. We will provide not just the "how" but also the "why" behind the experimental choices, fostering a deeper understanding of the underlying chemical principles.

Core Reactivity and Synthetic Potential

The primary utility of this compound lies in the reactivity of its C4-chlorine atom towards nucleophilic displacement. This reaction is the cornerstone for building a library of diverse derivatives. The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position, making it susceptible to attack by a wide range of nucleophiles.

Diagram 1: Key Reactive Sites of this compound

Caption: Key reactive sites for derivatization.

Application in Kinase Inhibitor Synthesis: A Strategic Approach

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors.[1] Many approved and investigational kinase inhibitors feature a quinoline core that serves to anchor the molecule within the ATP-binding pocket of the target kinase. The 4-aminoquinoline moiety, in particular, is a common feature, where the amino group can form crucial hydrogen bond interactions with the hinge region of the kinase. This compound is an ideal starting material for the synthesis of such inhibitors.

Protocol 1: Synthesis of a 4-Anilino-8-fluoro-2-methylquinoline Library Core

This protocol details the synthesis of a core library of 4-anilino-8-fluoro-2-methylquinoline derivatives through nucleophilic aromatic substitution. This is a foundational reaction for generating a diverse set of compounds for screening against a panel of kinases.

Reaction Scheme:

Caption: Synthetic workflow for an inhibitor library.

Expanding the Chemical Space: Suzuki-Miyaura Cross-Coupling

To further diversify the molecular scaffolds derived from this compound, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction can be employed. This powerful reaction allows for the formation of a carbon-carbon bond at the 4-position, enabling the introduction of various aryl and heteroaryl moieties.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-8-fluoro-2-methylquinolines

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a variety of boronic acids.

Reaction Scheme:

Materials and Reagents:

ReagentPuritySupplierNotes
This compound>98%Commercial
Arylboronic Acids (various)>98%Commercial
Pd(PPh₃)₄ (Tetrakis)>98%CommercialOther Pd catalysts can be used
Sodium Carbonate (Na₂CO₃)>99%Anhydrous
1,4-Dioxane>99%Anhydrous
WaterDeionizedLab prepared
Ethyl Acetate>99%AnhydrousFor workup
Saturated Sodium Bicarbonate SolutionLab preparedFor workup
BrineLab preparedFor workup
Anhydrous Sodium SulfateLab preparedFor drying
Silica Gel60 Å, 230-400 meshFor chromatography

Step-by-Step Protocol:

  • In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the vessel.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 0.1 M).

  • Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Self-Validating System:

The success of this protocol can be validated by the complete consumption of the starting material as observed by TLC or LC-MS, and the appearance of a new, less polar spot corresponding to the product. The final characterization by NMR and HRMS will confirm the structure and purity of the desired 4-aryl-8-fluoro-2-methylquinoline.

Further Functionalization: Modifying the 2-Methyl Group

The 2-methyl group of the quinoline ring can also be a site for further chemical modification, allowing for the introduction of additional diversity and functionality. For instance, it can be halogenated to provide a handle for subsequent nucleophilic substitution or cross-coupling reactions.

Conclusion: A Versatile Building Block for Future Discoveries

This compound is a highly versatile and strategically important building block in medicinal chemistry. Its trifunctional nature allows for the systematic and efficient synthesis of diverse libraries of quinoline-based compounds. The protocols outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. By leveraging the principles of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and further functionalization, scientists can continue to unlock the therapeutic potential of the quinoline scaffold in the development of novel treatments for a wide range of diseases.

References

Application Notes and Protocols for 4-Chloro-8-fluoro-2-methylquinoline: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The introduction of fluorine atoms into this privileged structure can dramatically enhance a molecule's pharmacological profile, improving metabolic stability, binding affinity, and bioavailability. 4-Chloro-8-fluoro-2-methylquinoline stands out as a particularly valuable intermediate, offering a unique combination of reactive sites that allow for precise, regioselective modifications. This guide provides an in-depth exploration of the synthesis and application of this versatile building block for researchers, scientists, and drug development professionals. We will delve into the causality behind the synthetic strategies and provide detailed, field-proven protocols for its preparation and use in the synthesis of advanced pharmaceutical agents, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₁₀H₇ClFNInternal Calculation
Molecular Weight 195.62 g/mol Internal Calculation
CAS Number 18615-59-3Internal Calculation
Appearance Expected to be a solidGeneral knowledge
Purity ≥97% (typical)[1]

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step process, beginning with the Conrad-Limpach synthesis to form the quinoline core, followed by a chlorination reaction.

SynthesisWorkflow A 2-Fluoroaniline C 8-Fluoro-4-hydroxy-2-methylquinoline A->C Conrad-Limpach Synthesis B Ethyl Acetoacetate B->C E This compound C->E Chlorination D Phosphorus Oxychloride (POCl3) D->E

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline via Conrad-Limpach Reaction

The Conrad-Limpach reaction is a classic and reliable method for the synthesis of 4-hydroxyquinolines from anilines and β-ketoesters.[2][3][4] The reaction proceeds through the formation of an enamine intermediate, which then undergoes thermal cyclization at high temperatures. The choice of a high-boiling solvent is crucial for driving the reaction to completion.

Materials:

  • 2-Fluoroaniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., diphenyl ether, Dowtherm A)

  • Round-bottom flask equipped with a reflux condenser and a distillation head

  • Heating mantle

  • Hexane (for precipitation)

Procedure:

  • To a stirred solution of 2-fluoroaniline in a high-boiling point solvent, add ethyl acetoacetate.

  • Heat the mixture to a controlled temperature (e.g., 140-150 °C) for a specified time to facilitate the formation of the intermediate β-aminoacrylate. During this step, ethanol is generated and can be removed by distillation to drive the equilibrium forward.

  • Increase the temperature to induce cyclization (e.g., to 250 °C). The high temperature is necessary to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring-closing step.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the reaction mixture.

  • Add a non-polar solvent like hexane to precipitate the product.

  • Filter the solid, wash with the non-polar solvent, and dry to obtain 8-fluoro-4-hydroxy-2-methylquinoline.[6]

Protocol 2: Chlorination of 8-Fluoro-4-hydroxy-2-methylquinoline

The conversion of the 4-hydroxyl group to a chloro group is a critical step, as the chlorine atom acts as a good leaving group for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.

Materials:

  • 8-Fluoro-4-hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Crushed ice

  • Aqueous ammonia or sodium bicarbonate solution

Procedure:

  • Carefully add 8-fluoro-4-hydroxy-2-methylquinoline to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask. The reaction should be performed in a well-ventilated fume hood due to the corrosive and water-reactive nature of POCl₃.[6]

  • Heat the mixture at reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice with vigorous stirring. This step should be performed cautiously as the reaction of residual POCl₃ with water is highly exothermic.

  • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

  • Filter the solid, wash with water, and dry to yield this compound.[6]

Application in Pharmaceutical Synthesis: A Case Study of a FAK Inhibitor

The 4-chloro substituent in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal precursor for introducing a wide range of functional groups at the C4 position. This reactivity is central to its application in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways.

A notable example of its application is in the synthesis of Focal Adhesion Kinase (FAK) inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival, and its overexpression is implicated in various cancers.[7][8] GSK2256098 is a selective FAK inhibitor that has been investigated in clinical trials.[9][10] The synthesis of GSK2256098 utilizes this compound as a key building block.

FAKInhibitorSynthesis A This compound C GSK2256098 (FAK Inhibitor) A->C Nucleophilic Aromatic Substitution (SNAr) B Nucleophile (e.g., an aminopyrazole derivative) B->C

Caption: Synthesis of a FAK inhibitor using this compound.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the reaction of this compound with an amine nucleophile, which is a key step in the synthesis of many kinase inhibitors.

Materials:

  • This compound

  • Amine nucleophile (e.g., a substituted aminopyrazole for the synthesis of FAK inhibitors)

  • Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

  • Base (optional, e.g., potassium carbonate, triethylamine)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the desired amine nucleophile (1.1-2 equivalents).

  • If the amine nucleophile is used as a salt, or if the reaction requires basic conditions, add a base (1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up of the reaction may involve:

    • If a precipitate forms, filter the solid and wash with a cold solvent.

    • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[11]

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity allows for the strategic and efficient construction of complex molecules with significant therapeutic potential. The protocols detailed in this guide provide a solid foundation for researchers to utilize this key building block in their drug discovery and development endeavors. The continued exploration of the synthetic utility of this and similar fluorinated quinolines will undoubtedly lead to the discovery of novel and more effective therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Novel Antimalarial Agents from 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Novel Quinolines in Malaria Chemotherapy

The quinoline scaffold remains a cornerstone of antimalarial chemotherapy, a legacy initiated by the natural product quinine and cemented by synthetic analogs like chloroquine. These agents historically function by accumulating in the acidic food vacuole of the intraerythrocytic Plasmodium parasite, where they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. This disruption leads to a buildup of free heme, which is lethal to the parasite.[1][2][3] However, the relentless evolution of drug resistance in Plasmodium falciparum has severely compromised the efficacy of traditional 4-aminoquinolines, necessitating a continuous effort to develop new, effective, and resistance-breaking chemical entities.[4]

The strategic modification of the quinoline core is a proven approach to restoring and enhancing antimalarial activity. The starting material, 4-Chloro-8-fluoro-2-methylquinoline , represents a synthetically versatile and strategically functionalized scaffold for the development of next-generation antimalarial agents.

  • The 4-chloro group is the key reactive site, primed for nucleophilic aromatic substitution (SNAr), allowing for the introduction of diverse amine-containing side chains. This side chain is critical for the compound's basicity, which governs its accumulation in the parasite's food vacuole, and for its interaction with heme.[5][6]

  • The 8-fluoro substituent is a strategic addition. Fluorine's high electronegativity can modulate the electronic properties of the quinoline ring system, potentially enhancing binding interactions with the biological target. Furthermore, the introduction of fluorine at metabolically susceptible positions is a well-established medicinal chemistry strategy to block oxidative metabolism, thereby improving the pharmacokinetic profile of the drug candidate.[7][8]

  • The 2-methyl group can influence the steric and electronic properties of the molecule, potentially impacting its activity and selectivity.

This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of novel 4-aminoquinoline derivatives from this compound, offering both the "how" and the "why" behind the protocols.

Part 1: Synthesis of 4-Amino-8-fluoro-2-methylquinoline Derivatives

The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing effect of the quinoline nitrogen activates the C4 position for nucleophilic attack, making the displacement of the chloride with a primary or secondary amine a facile and high-yielding transformation.[6][9]

Reaction Causality and Workflow

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed upon the addition of the amine nucleophile to the C4 carbon. Subsequent elimination of the chloride ion restores the aromaticity of the quinoline ring, yielding the desired 4-aminoquinoline product. The choice of reaction conditions can significantly impact yield and purity. Conventional heating is effective, though microwave-assisted synthesis often provides advantages in terms of reduced reaction times and improved yields.[10]

G cluster_0 Synthetic Workflow Start This compound + Desired Amine (R-NH2) Process Nucleophilic Aromatic Substitution (SNAr) Conventional Heating or Microwave Start->Process Reagents & Conditions Purification Work-up & Purification (Extraction, Chromatography) Process->Purification Crude Product Product 4-(R-amino)-8-fluoro-2-methylquinoline (Final Product) Purification->Product Purified Compound Characterization Structural & Purity Analysis (NMR, MS, HPLC) Product->Characterization Sample for Analysis G cluster_1 In Vitro Antimalarial Assay Start Prepare serial dilutions of test compounds Incubate Add compounds to parasite cultures in 96-well plates Start->Incubate Culture Culture P. falciparum (e.g., 3D7 & K1 strains) in human RBCs Culture->Incubate Time Incubate for 48-72 hours (37°C, low O2) Incubate->Time Assay Quantify parasite growth (e.g., SYBR Green, pLDH assay) Time->Assay Analysis Calculate IC50 values (Dose-response curve) Assay->Analysis

References

Application Notes and Protocols for the Utilization of 4-Chloro-8-fluoro-2-methylquinoline in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of the Quinoline Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology. The dysregulation of kinase activity is a hallmark of numerous cancers, driving aberrant cell proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized cancer therapy. Within the vast landscape of heterocyclic chemistry, the quinoline scaffold has emerged as a "privileged structure" for the design of potent and selective kinase inhibitors.[1] Several FDA-approved kinase inhibitors incorporate the quinoline or its bioisostere, the quinazoline core, underscoring its clinical significance.[2]

This guide focuses on a specific, highly functionalized quinoline derivative: 4-Chloro-8-fluoro-2-methylquinoline . This compound serves as a versatile chemical intermediate for the synthesis of novel kinase inhibitors.[3][4] Its unique substitution pattern offers a strategic advantage in drug design:

  • The 4-Chloro Position: This is the primary site for nucleophilic substitution, allowing for the introduction of various side chains that can interact with the hinge region of the kinase ATP-binding pocket. This is a common strategy in the design of ATP-competitive inhibitors.

  • The 8-Fluoro Position: The presence of a fluorine atom at this position can significantly influence the physicochemical properties of the molecule, such as metabolic stability and binding affinity, through favorable electronic interactions with the target protein.[5]

  • The 2-Methyl Group: This substituent can provide additional steric and electronic contributions to the overall binding affinity and selectivity of the final inhibitor.

This document provides a comprehensive overview of the application of this compound in the development of kinase inhibitors, including synthetic protocols, biological evaluation strategies, and insights into potential structure-activity relationships (SAR).

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is fundamental.

PropertyValueSource
CAS Number 18615-59-3[3]
Molecular Formula C₁₀H₇ClFN[3]
Molecular Weight 195.62 g/mol [3]
Appearance Solid[4]

Synthetic Pathways: From Scaffold to Inhibitor

The primary utility of this compound lies in its reactivity at the 4-position. The chlorine atom is a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This allows for the facile introduction of a variety of amine-containing side chains, a key feature of many Type I and Type II kinase inhibitors.

Workflow for the Synthesis of 4-Anilinoquinoline Derivatives

The synthesis of 4-anilinoquinoline derivatives is a cornerstone of many kinase inhibitor discovery programs.[5] The following workflow illustrates the general approach.

G A This compound C Reaction Vessel (Solvent, e.g., Isopropanol, Acetonitrile) A->C B Substituted Aniline B->C E Heating under Reflux C->E Heat D Acid Catalyst (e.g., HCl, p-TsOH) D->C F Reaction Work-up (e.g., Neutralization, Extraction) E->F G Purification (e.g., Column Chromatography, Recrystallization) F->G H Characterization (NMR, MS, etc.) G->H I Final 4-(Arylamino)-8-fluoro-2-methylquinoline Derivative H->I

Caption: General workflow for the synthesis of 4-anilinoquinoline derivatives.

Protocol 1: Synthesis of a Generic 4-(Arylamino)-8-fluoro-2-methylquinoline Derivative

This protocol describes a general procedure for the nucleophilic substitution reaction at the C4 position of the quinoline core.

Materials:

  • This compound

  • Desired substituted aniline (1.1 equivalents)

  • Isopropanol or n-butanol (anhydrous)

  • Concentrated hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 g, 1.0 equivalent) in isopropanol (20 mL) in a round-bottom flask, add the substituted aniline (1.1 equivalents).

  • Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the aniline.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-(arylamino)-8-fluoro-2-methylquinoline derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices:

  • Solvent: Isopropanol and n-butanol are commonly used due to their high boiling points, which allow the reaction to be conducted at elevated temperatures to overcome the activation energy of the SNAr reaction.

  • Acid Catalyst: The acid catalyst protonates the quinoline nitrogen, which activates the ring towards nucleophilic attack and facilitates the substitution reaction.

  • Work-up: The neutralization step with sodium bicarbonate is crucial to remove the acid catalyst and any hydrochloride salts formed during the reaction, which simplifies the subsequent purification process.

Biological Evaluation: Assessing Kinase Inhibitory Activity

Once a library of derivatives is synthesized, the next critical step is to evaluate their biological activity. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies for promising candidates.

Workflow for Kinase Inhibitor Evaluation

G A Synthesized this compound Derivatives B In Vitro Biochemical Kinase Assay (e.g., ADP-Glo™, TR-FRET) A->B C Determine IC50 Values B->C D Kinase Selectivity Profiling (Panel of Kinases) C->D E Promising Hits (Potent & Selective) D->E F Cell-Based Assays (e.g., Proliferation, Apoptosis, Target Phosphorylation) E->F G Determine EC50 Values F->G H Lead Compound Identification G->H I In Vivo Efficacy Studies (Xenograft Models) H->I

References

nucleophilic substitution reactions of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthetic Chemistry of 4-Chloro-8-fluoro-2-methylquinoline

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the (CAS: 18615-59-3). This versatile chemical intermediate is a valuable building block in the synthesis of complex heterocyclic compounds for pharmaceuticals, materials science, and agrochemicals.[1][2] We will explore the underlying principles of its reactivity and provide robust, field-proven protocols for its functionalization with various nucleophiles.

Introduction: The Strategic Value of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] this compound is a particularly strategic starting material due to its pre-functionalized core. The key reactive sites allow for precise and regioselective modifications:

  • The 4-Chloro Group: An excellent leaving group for nucleophilic aromatic substitution (SNAr), serving as the primary site for introducing diverse functionalities.[4]

  • The Quinoline Nitrogen: Acts as a powerful electron-withdrawing group, which activates the C4 position for nucleophilic attack.[3][4]

  • The 8-Fluoro Group: Further enhances the electrophilicity of the quinoline ring system through its inductive electron-withdrawing effect, increasing the rate of SNAr reactions.

  • The 2-Methyl Group: Modulates the electronic properties and provides a steric marker.

This unique combination of features makes it an indispensable tool for developing novel compounds in targeted cancer therapies, antivirals, and advanced organic electronic materials like OLEDs.[1]

The Reaction Mechanism: A Guided Tour of SNAr

The functionalization of this compound is predominantly governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike SN1 or SN2 reactions, the SNAr pathway is a two-step addition-elimination process.[5][6]

  • Nucleophilic Attack (Addition): The reaction is initiated when a nucleophile (Nu⁻) attacks the electron-deficient C4 carbon. This step is typically the rate-determining step. The attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][7] The electron-withdrawing quinoline nitrogen and 8-fluoro substituent are crucial for stabilizing the negative charge on this intermediate.

  • Leaving Group Expulsion (Elimination): The aromaticity of the quinoline ring is restored as the chloride ion is eliminated, yielding the final substituted product.

It is critical to understand that in SNAr reactions, the bond to the leaving group is not significantly broken in the rate-determining step. Consequently, the reactivity order of halogens is F > Cl > Br > I, which is the reverse of that seen in SN1 and SN2 reactions.[6][7] However, in this specific molecule, the chlorine at the highly activated C4 position is the designated leaving group.

A diagram of the SNAr mechanism.

Experimental Protocols & Methodologies

The following protocols are designed to be self-validating, incorporating reaction monitoring and clear work-up procedures. They serve as a robust starting point for laboratory synthesis.

General Laboratory Workflow

The process for synthesizing derivatives from this compound follows a structured workflow from preparation to final product analysis.

workflow Figure 2: General Synthetic Workflow start Start: Select Nucleophile (Amine, Alcohol, Thiol, etc.) prep Prepare Reactants & Anhydrous Solvent start->prep setup Reaction Setup: - Conventional Heating (Reflux) - Microwave Irradiation prep->setup reaction Nucleophilic Substitution Reaction setup->reaction monitor Monitor Progress by TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup Work-up: - Quench Reaction - Extraction & Washing monitor->workup Complete purify Purification: - Column Chromatography - Recrystallization workup->purify char Characterization: - NMR, MS, IR purify->char end End: Pure 4-Substituted Quinoline char->end

References

Application Notes and Protocols for the Utilization of 4-Chloro-8-fluoro-2-methylquinoline in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Halogenated Quinoline Derivatives in Next-Generation OLEDs

Quinoline derivatives have emerged as a versatile class of materials in the field of organic electronics, demonstrating significant potential in the development of high-performance Organic Light-Emitting Diodes (OLEDs). Their inherent electron-deficient nature makes them excellent candidates for electron-transporting layers (ETLs), while their rigid, planar structure provides good thermal stability.[1] Furthermore, the ability to tune their photophysical properties through synthetic modification allows for their use as host materials in phosphorescent OLEDs (PhOLEDs) or even as emissive materials themselves.[2][3]

The introduction of halogen atoms, particularly fluorine and chlorine, onto the quinoline scaffold can profoundly influence the material's electronic properties. These electron-withdrawing groups can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can facilitate electron injection from the cathode and improve charge balance within the OLED device.[1] This strategic functionalization makes 4-Chloro-8-fluoro-2-methylquinoline a compelling, yet underexplored, candidate for advanced OLED applications.

This document serves as a comprehensive guide for researchers, materials scientists, and device engineers on the synthesis, characterization, and application of this compound in OLEDs. We will provide detailed protocols for its synthesis and purification, as well as step-by-step instructions for the fabrication and characterization of OLED devices utilizing this promising material.

Molecular Structure and Plausible Synthetic Pathway

The molecular structure of this compound is presented below. The presence of the chloro group at the 4-position and the fluoro group at the 8-position are expected to significantly impact its electronic and photophysical properties.

Caption: Molecular Structure of this compound.

Proposed Synthesis Protocol for this compound

A plausible synthetic route to this compound involves the chlorination of 8-fluoro-4-hydroxy-2-methylquinoline, a commercially available starting material.[4] This method is analogous to the synthesis of other 4-chloroquinolines.[5]

Materials and Reagents:

  • 8-Fluoro-4-hydroxy-2-methylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-fluoro-4-hydroxy-2-methylquinoline (1 equivalent).

  • Chlorination: Carefully add phosphorus oxychloride (POCl₃) (10 equivalents) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient as the eluent.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in OLEDs

Based on the electronic properties of halogenated quinolines, this compound is a promising candidate for two primary roles in OLED devices:

  • Electron Transport Layer (ETL): The electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the LUMO energy level of the molecule, which can facilitate electron injection from a common cathode material like aluminum.[6] An efficient ETL is crucial for balancing charge carrier injection and transport, leading to higher recombination efficiency in the emissive layer.

  • Host Material for Phosphorescent Emitters: A key requirement for a host material in a PhOLED is a high triplet energy (ET) to effectively confine the triplet excitons of the phosphorescent guest dopant.[7] The rigid quinoline backbone, coupled with the electron-withdrawing substituents, may result in a sufficiently high triplet energy, making it a suitable host for green or red phosphorescent emitters.

Experimental Protocol for OLED Device Fabrication

The following protocol describes the fabrication of a multilayer OLED device to evaluate the performance of this compound as an electron transport layer. This architecture is based on established structures for high-efficiency OLEDs.[1]

Device Architecture: ITO / NPB (40 nm) / TCTA (10 nm) / mCP:Ir(ppy)₃ (8 wt%, 30 nm) / This compound (30 nm) / LiF (1 nm) / Al (100 nm)

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine (NPB) - Hole Transport Layer (HTL)

  • Tris(4-carbazoyl-9-ylphenyl)amine (TCTA) - Hole Transport and Exciton Blocking Layer

  • 1,3-Bis(N-carbazolyl)benzene (mCP) - Host for Emissive Layer

  • fac-Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃) - Green Phosphorescent Emitter

  • This compound - Electron Transport Layer (ETL)

  • Lithium Fluoride (LiF) - Electron Injection Layer (EIL)

  • Aluminum (Al) - Cathode

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning station (ultrasonic bath with deionized water, acetone, and isopropanol)

  • UV-Ozone cleaner

cluster_0 OLED Fabrication Workflow sub_clean Substrate Cleaning (DI Water, Acetone, Isopropanol) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone org_dep Organic Layer Deposition (High-Vacuum Thermal Evaporation) uv_ozone->org_dep cathode_dep Cathode Deposition (LiF and Al) org_dep->cathode_dep encap Encapsulation (Nitrogen Atmosphere) cathode_dep->encap

Caption: Workflow for OLED Device Fabrication.

Step-by-Step Fabrication Protocol:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of high-purity nitrogen gas.

    • Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.

  • Organic Layer Deposition:

    • Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • Deposit the organic layers sequentially without breaking the vacuum:

      • NPB (HTL): 40 nm at a deposition rate of 1-2 Å/s.

      • TCTA (Hole Transport/Exciton Blocking): 10 nm at 1-2 Å/s.

      • mCP:Ir(ppy)₃ (Emissive Layer): Co-evaporate mCP and Ir(ppy)₃ to a thickness of 30 nm with an 8 wt% doping concentration of Ir(ppy)₃. The deposition rate of the host (mCP) should be around 2 Å/s, and the dopant rate should be adjusted to achieve the desired concentration.

      • This compound (ETL): 30 nm at 1-2 Å/s.

  • Cathode Deposition:

    • Deposit a thin layer of LiF (EIL) at a rate of 0.1-0.2 Å/s to a thickness of 1 nm.

    • Deposit the aluminum (Al) cathode at a rate of 5-10 Å/s to a thickness of 100 nm.

  • Encapsulation:

    • Transfer the fabricated devices to a nitrogen-filled glovebox without exposure to air or moisture.

    • Encapsulate the devices using a glass lid and a UV-curable epoxy resin to prevent degradation.

Device Characterization and Performance Evaluation

The performance of the fabricated OLEDs should be characterized to evaluate the effectiveness of this compound as an ETL.

Characterization Protocols:

  • Electroluminescence (EL) Spectra:

    • Measure the EL spectra of the devices using a spectroradiometer at a constant driving voltage or current.

    • Determine the Commission Internationale de l'Éclairage (CIE) color coordinates from the EL spectrum.

  • Current Density-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source meter unit and a photometer to simultaneously measure the current density, applied voltage, and luminance of the device.

    • Plot the J-V and L-V curves to determine the turn-on voltage (voltage at which luminance reaches 1 cd/m²).

  • Efficiency Measurements:

    • Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %) from the J-V-L data.

    • Plot the efficiency versus luminance curves to analyze the efficiency roll-off at high brightness.

Expected Performance and Data Summary

The following table summarizes the key parameters to be measured and provides hypothetical target values for a high-performance green PhOLED utilizing this compound as the ETL.

Parameter Symbol Target Value Significance
Turn-on VoltageVon< 3.5 VLow power consumption
Maximum LuminanceLmax> 10,000 cd/m²High brightness capability
Maximum Current Efficiencyηc> 40 cd/AEfficient charge-to-photon conversion
Maximum Power Efficiencyηp> 35 lm/WOverall energy efficiency
Maximum External Quantum EfficiencyEQEmax> 15%High internal quantum efficiency
CIE Coordinates (x, y)(0.30, 0.60)Color purity (for green emission)

Conclusion

This compound represents a promising material for the advancement of OLED technology. Its unique electronic properties, imparted by the halogen substituents, make it a strong candidate for use as an electron transport layer or a host material. The detailed protocols provided in this document offer a comprehensive framework for the synthesis, device fabrication, and characterization necessary to explore the full potential of this compound. By systematically following these procedures, researchers can effectively evaluate the performance of this compound and contribute to the development of more efficient and stable organic light-emitting diodes.

References

The Versatile Synthon: Application Notes for 4-Chloro-8-fluoro-2-methylquinoline in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chemical Diversity with a Fluorinated Quinoline Building Block

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel functional molecules.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The strategic functionalization of the quinoline core is paramount to modulating these activities and discovering new therapeutic agents. 4-Chloro-8-fluoro-2-methylquinoline (CAS No: 18615-59-3) has emerged as a particularly valuable building block, offering a unique combination of reactive sites that allow for precise and versatile chemical modifications.[3]

This guide provides detailed application notes and protocols for the synthesis and derivatization of this compound. We will explore its utility in key synthetic transformations, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination. The protocols provided herein are designed to serve as a robust starting point for researchers in drug discovery and organic synthesis, enabling the efficient generation of diverse libraries of novel heterocyclic compounds.

Physicochemical Properties and Characterization

PropertyValueReference
CAS Number 18615-59-3[2]
Molecular Formula C₁₀H₇ClFN[2]
Molecular Weight 195.62 g/mol [2]
Appearance Solid[2]
Purity ≥97%[3]

Note: Spectroscopic data for this compound is not widely published. Researchers should perform standard characterization (¹H NMR, ¹³C NMR, MS, IR) to confirm the identity and purity of the synthesized or purchased material. The data for the related compound, 4-chloro-2-methylquinoline, can serve as a useful comparison.[4]

Synthesis of the Building Block: From Hydroxyquinoline to Chloroquinoline

The most common and efficient route to this compound is the chlorination of its corresponding 4-hydroxy precursor, 8-fluoro-4-hydroxy-2-methylquinoline. This transformation is typically achieved using phosphorus oxychloride (POCl₃), a powerful and widely used chlorinating agent for heterocyclic systems.[5][6]

Workflow for the Synthesis of this compound

cluster_0 Step 1: Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline cluster_1 Step 2: Chlorination A 2-Fluoroaniline + Ethyl Acetoacetate B Conrad-Limpach-Knorr Reaction A->B C 8-Fluoro-4-hydroxy-2-methylquinoline B->C D 8-Fluoro-4-hydroxy-2-methylquinoline E POCl₃, Reflux D->E F This compound E->F

Caption: Synthetic pathway to this compound.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the chlorination of 4-hydroxyquinolines.[2][5]

Materials:

  • 8-Fluoro-4-hydroxy-2-methylquinoline (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5-10 eq)

  • Crushed ice

  • Aqueous sodium bicarbonate (NaHCO₃) or aqueous ammonia (NH₄OH)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Stir bar

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a stir bar, add 8-fluoro-4-hydroxy-2-methylquinoline (1.0 eq).

  • Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or concentrated aqueous ammonia until the pH is approximately 8-9. The product will precipitate out of the solution.

  • Extract the aqueous mixture with dichloromethane or chloroform (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Application in Heterocyclic Synthesis: Key Transformations

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic displacement due to the electron-withdrawing effect of the ring nitrogen. This makes this compound an excellent substrate for a variety of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of quinoline chemistry, allowing for the introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles at the C4 position.[7]

Mechanism of SNAr:

The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[8]

A 4-Chloro-8-fluoro- 2-methylquinoline C Meisenheimer Complex (Resonance Stabilized Intermediate) A->C + Nu-H B Nucleophile (Nu-H) B->C D 4-Substituted-8-fluoro- 2-methylquinoline C->D - Cl⁻ E HCl C->E - H⁺

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Protocol 2: General Procedure for SNAr with Amines

This protocol provides a general starting point for the reaction of this compound with various primary and secondary amines.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Solvent (e.g., Ethanol, Isopropanol, N,N-Dimethylformamide (DMF), or Dioxane)

  • Base (optional, e.g., K₂CO₃, Et₃N, or DIPEA)

  • Sealed tube or round-bottom flask with reflux condenser

Procedure:

  • To a sealed tube or round-bottom flask, add this compound (1.0 eq) and the desired amine (1.1-1.5 eq).

  • Add the chosen solvent. For less reactive amines, a higher boiling point solvent like DMF or dioxane may be necessary.

  • If the amine salt is used or if the reaction is sluggish, a non-nucleophilic base such as K₂CO₃, triethylamine (Et₃N), or diisopropylethylamine (DIPEA) can be added (1.5-2.0 eq).

  • Seal the tube or equip the flask with a reflux condenser and heat the reaction mixture at a temperature ranging from 80 °C to 150 °C. The optimal temperature and reaction time will depend on the nucleophilicity of the amine and should be determined by TLC monitoring.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

NucleophileProductTypical ConditionsExpected Yield
Aniline4-Anilino-8-fluoro-2-methylquinolineEthanol, reflux, 12-24 hGood to Excellent
Morpholine4-(Morpholin-4-yl)-8-fluoro-2-methylquinolineIsopropanol, 100 °C, 8-16 hExcellent
Benzylamine4-(Benzylamino)-8-fluoro-2-methylquinolineDMF, 120 °C, 6-12 hGood to Excellent
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl groups at the C4 position.[9][10]

Catalytic Cycle for Suzuki-Miyaura Coupling:

A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-Cl(L₂) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A G Ar-Ar' F->G H 4-Chloro-8-fluoro- 2-methylquinoline H->B I Ar'-B(OH)₂ + Base I->D

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on established procedures for the Suzuki-Miyaura coupling of 4-chloroquinolines.[9]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

  • Add the degassed solvent system. A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.

  • Heat the reaction mixture at a temperature between 80 °C and 120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Arylboronic AcidProductCatalyst/Base SystemExpected Yield
Phenylboronic acid8-Fluoro-2-methyl-4-phenylquinolinePd(PPh₃)₄ / K₂CO₃Good
4-Methoxyphenylboronic acid8-Fluoro-4-(4-methoxyphenyl)-2-methylquinolinePdCl₂(dppf) / Cs₂CO₃Good to Excellent
Thiophene-2-boronic acid8-Fluoro-2-methyl-4-(thiophen-2-yl)quinolinePd(PPh₃)₄ / K₃PO₄Moderate to Good
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that provides a powerful alternative to traditional SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or for achieving higher yields under milder conditions.[11][12]

Catalytic Cycle for Buchwald-Hartwig Amination:

A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-Cl(L₂) B->C D Amine Coordination & Deprotonation C->D E Ar-Pd(II)-NRR'(L₂) D->E F Reductive Elimination E->F F->A G Ar-NRR' F->G H 4-Chloro-8-fluoro- 2-methylquinoline H->B I HNRR' + Base I->D

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[11]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent and stir for a few minutes to allow for catalyst activation.

  • Add this compound and the amine.

  • Heat the reaction mixture at a temperature between 80 °C and 120 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

AmineProductCatalyst/Ligand/Base SystemExpected Yield
Aniline4-Anilino-8-fluoro-2-methylquinolinePd₂(dba)₃ / XPhos / NaOt-BuExcellent
N-Methylaniline8-Fluoro-2-methyl-N-methyl-N-phenylquinolin-4-aminePd(OAc)₂ / BINAP / Cs₂CO₃Good
Indole4-(1H-Indol-1-yl)-8-fluoro-2-methylquinolinePd₂(dba)₃ / SPhos / K₃PO₄Good

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for the synthesis of a diverse array of heterocyclic compounds. Its strategic substitution pattern allows for selective functionalization at the C4 position through robust and well-established synthetic methodologies. The protocols outlined in this guide for nucleophilic aromatic substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination provide a solid foundation for researchers to explore the vast chemical space accessible from this synthon. The continued exploration of the reactivity of this compound will undoubtedly lead to the discovery of novel molecules with significant potential in medicinal chemistry, materials science, and beyond.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, prized for its reliability and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly crucial in drug discovery and development, where the synthesis of complex biaryl and heteroaryl structures is paramount. Quinoline scaffolds, for instance, are prevalent in a multitude of biologically active compounds.[2] The targeted functionalization of substituted quinolines, such as 4-Chloro-8-fluoro-2-methylquinoline, via Suzuki coupling opens avenues for the systematic exploration of structure-activity relationships (SAR) to develop novel therapeutic agents.[2]

This guide provides a comprehensive experimental procedure for the Suzuki coupling of this compound with various arylboronic acids. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to provide the underlying scientific rationale for the selection of reagents and conditions, ensuring a robust and reproducible protocol for researchers in the field.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[3][4] This is often the rate-limiting step, especially with less reactive aryl chlorides.[5]

  • Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Experimental Protocol

Materials and Reagents
ReagentPuritySupplierNotes
This compound>97%VariousStarting material.
Arylboronic Acid>98%VariousCoupling partner (e.g., phenylboronic acid, 4-methoxyphenylboronic acid).
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))>98%VariousPalladium(0) catalyst. Other catalysts like PdCl₂(dppf) or palladacycles with Buchwald ligands can also be effective.[8]
Potassium Carbonate (K₂CO₃)>99%VariousBase. Other bases like Cs₂CO₃ or K₃PO₄ can be used depending on the substrate.[1]
1,4-DioxaneAnhydrousVariousSolvent. Toluene or DMF can also be used.[1]
WaterDegassedIn-houseCo-solvent.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
BrineSaturatedIn-houseFor washing during workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariousDrying agent.
Celite®N/AVariousFor filtration.
Inert Gas (Argon or Nitrogen)High PurityVariousTo maintain an inert atmosphere.
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer with heating plate

  • Condenser

  • Inert gas line (Argon or Nitrogen)

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Safety Precautions
  • This compound: Harmful if swallowed and causes serious eye damage.[9] Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Solvents: 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle in a fume hood away from ignition sources.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst degradation and side reactions. It is crucial to maintain an inert atmosphere throughout the setup and reaction.[8]

Step-by-Step Procedure

1. Reaction Setup:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv.). The use of bulky, electron-rich phosphine ligands can be beneficial for the coupling of less reactive aryl chlorides.[5]

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure a completely inert atmosphere.

2. Solvent Addition:

  • To the flask, add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1 M. The addition of water is often crucial for the efficiency of the transmetalation step.[7]

3. Reaction Execution:

  • With vigorous stirring, heat the reaction mixture to 90-100 °C. The elevated temperature is necessary to facilitate the oxidative addition of the palladium catalyst to the relatively unreactive C-Cl bond.[3]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[3]

  • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Visualization of the Experimental Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants: - this compound - Arylboronic Acid - Base (K₂CO₃) B 2. Add Catalyst: - Pd(PPh₃)₄ A->B C 3. Inert Atmosphere: - Evacuate & Backfill with Ar/N₂ (3x) B->C D 4. Add Solvents: - Degassed Dioxane/Water (4:1) C->D E 5. Heat & Stir: - 90-100 °C, 12-24h D->E F 6. Monitor Progress: - TLC / LC-MS E->F G 7. Cool & Filter: - Dilute with EtOAc, filter through Celite F->G H 8. Extraction: - Wash with Water & Brine G->H I 9. Dry & Concentrate: - Dry with MgSO₄, Rotovap H->I J 10. Purify: - Flash Column Chromatography I->J

Caption: Experimental workflow for the Suzuki coupling of this compound.

Causality Behind Experimental Choices

  • Choice of Catalyst: While Pd(PPh₃)₄ is a robust and commonly used catalyst, for challenging substrates like heteroaryl chlorides, more advanced catalytic systems may be required. Catalysts bearing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can significantly enhance the rate of oxidative addition.[5][6]

  • Choice of Base: The base plays a critical role in the transmetalation step by activating the boronic acid.[6][7] Potassium carbonate is a moderately strong base that is effective in many cases. For less reactive boronic acids or to accelerate the reaction, stronger bases like cesium carbonate or potassium phosphate may be employed.[10]

  • Choice of Solvent: A mixture of an organic solvent and water is standard for Suzuki couplings.[3][7] 1,4-Dioxane is a good choice due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point. The presence of water is believed to facilitate the formation of the active boronate species.[7]

  • Reaction Temperature: The C-Cl bond is stronger and less reactive than C-Br or C-I bonds in oxidative addition.[11] Therefore, higher reaction temperatures are generally required to drive the reaction to completion when using aryl chlorides as substrates.[3]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or poor quality of reagents.Ensure all reagents are pure and dry. Use freshly degassed solvents. Increase the reaction temperature or screen different palladium catalysts and ligands.
Homocoupling of Boronic Acid Presence of oxygen, or reaction conditions are too harsh.Ensure a strictly inert atmosphere. Lower the reaction temperature if possible.
Dehalogenation of Starting Material Presence of a hydrogen source and a suitable pathway for reductive elimination.[1]Use a non-protic solvent system if possible. Minimize reaction time.
Difficulty in Purification Formation of closely related byproducts.Optimize the reaction conditions to improve selectivity. Employ high-performance liquid chromatography (HPLC) for purification if necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of functionalized quinoline derivatives. The protocol detailed herein for the coupling of this compound provides a solid foundation for researchers. By understanding the underlying principles and the rationale behind the experimental choices, scientists can effectively troubleshoot and adapt this methodology for the synthesis of a diverse range of novel compounds for applications in drug discovery and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical chemical intermediate. As a versatile building block in medicinal chemistry and material science, mastering its synthesis is key to advancing research and development.[1] This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Synthetic Overview: A Two-Step Approach

The most common and reliable pathway to synthesize this compound involves a two-step process. First, a substituted aniline undergoes a cyclization reaction to form the 4-hydroxyquinoline core. This intermediate is then subjected to a chlorination reaction to yield the final product. This strategy is widely adopted due to the accessibility of starting materials and the generally robust nature of the reactions.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A 2-Fluoro-6-methylaniline C 8-Fluoro-4-hydroxy-2-methylquinoline A->C Conrad-Limpach-Knorr Reaction B Ethyl Acetoacetate B->C Conrad-Limpach-Knorr Reaction E This compound C->E Deoxychlorination D Phosphorus Oxychloride (POCl₃) D->E

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing explanations for the underlying causes and actionable solutions.

Part 1: The Cyclization Reaction (Formation of 8-Fluoro-4-hydroxy-2-methylquinoline)

Question 1: My cyclization reaction has a very low yield. What are the most likely causes and how can I improve it?

Answer: Low yields in the Conrad-Limpach or Gould-Jacob type cyclizations are a frequent challenge.[2][3] The issue typically stems from one of three areas: incomplete initial condensation, inefficient cyclization, or degradation of materials.

  • Causality: The reaction proceeds in two main phases: (1) the formation of a β-amino acrylate intermediate via condensation of the aniline and β-ketoester, and (2) the high-temperature thermal cyclization of this intermediate.[4] An incomplete reaction in either phase will cripple the overall yield.

    • Incomplete Condensation: Insufficient reaction time or inadequate water removal can prevent the complete formation of the enamine intermediate.

    • Inefficient Cyclization: The cyclization step requires high temperatures (typically 250-260 °C) to proceed effectively. Temperatures that are too low will result in an incomplete reaction, while temperatures that are too high can lead to decomposition and tar formation.[4] The choice of a high-boiling point solvent is critical to maintain a stable and effective reaction temperature.

    • Steric Hindrance: While less of a factor with these specific starting materials, steric effects can play a role in substituted aniline cyclizations.[2]

  • Solutions & Optimization:

    • Ensure Anhydrous Conditions: Moisture can interfere with the initial condensation. While not strictly necessary to run under an inert atmosphere, ensure your glassware is dry and starting materials are of good quality.

    • Optimize Condensation: Gently heat the aniline and ethyl acetoacetate mixture (e.g., 140-150 °C) for a sufficient time to ensure the formation of the intermediate before proceeding to the higher cyclization temperature.[4]

    • High-Boiling Point Solvent: Use a suitable high-boiling point solvent like diphenyl ether or Dowtherm A to maintain a consistent and high reaction temperature for the cyclization step.[4][5]

    • Temperature Control: Carefully monitor and control the temperature during cyclization. A ramp-up from the condensation temperature to the cyclization temperature (e.g., 250 °C) is often effective.[4]

Question 2: My reaction mixture is turning very dark and forming significant amounts of tar. How can I prevent this?

Answer: Tar formation is a common sign of product or starting material decomposition due to harsh reaction conditions, particularly excessive heat or strong acids.[6] In quinoline synthesis, this can be exacerbated by side reactions.

  • Causality: The high temperatures required for thermal cyclization can also promote polymerization and decomposition pathways, especially if hot spots occur in the reaction vessel. Some related quinoline syntheses, like the Skraup reaction, are notoriously exothermic and prone to charring.[7] While this specific cyclization is less violent, the principle of thermal degradation remains.

  • Solutions & Optimization:

    • Uniform Heating: Use a heating mantle with a sand bath or a mechanical stirrer to ensure even heat distribution throughout the reaction mixture. This prevents localized overheating.

    • Controlled Temperature Ramp: Avoid flash heating. Gradually increase the temperature to the target for cyclization. This allows the desired reaction to proceed without shocking the system into decomposition.

    • Solvent Choice: The use of a high-boiling solvent like diphenyl ether not only maintains the required temperature but also helps to dissipate heat more evenly than solvent-free conditions.

    • Consider Acid Catalysis (with caution): While this synthesis is often performed thermally, some quinoline syntheses use acid catalysis (e.g., polyphosphoric acid - PPA) to promote cyclization at lower temperatures.[2][4] However, strong acids themselves can cause charring if not used correctly. If exploring this route, start with milder conditions.

Troubleshooting_Cyclization cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Tar Formation in Cyclization Step Cause1 Incomplete Condensation Problem->Cause1 Cause2 Inefficient Cyclization (Temp too low/high) Problem->Cause2 Cause3 Decomposition / Side Reactions Problem->Cause3 Sol1 Optimize Condensation (Time, Temp) Cause1->Sol1 Sol2 Precise Temp Control (250-260 °C) Cause2->Sol2 Sol3 Use High-Boiling Solvent (e.g., Diphenyl Ether) Cause2->Sol3 Cause3->Sol2 Sol4 Ensure Uniform Heating Cause3->Sol4

Caption: Troubleshooting logic for the cyclization step.

Part 2: The Chlorination Reaction (Formation of this compound)

Question 3: The conversion of my 4-hydroxy intermediate to the final 4-chloro product is incomplete. How can I drive the reaction to completion?

Answer: Incomplete chlorination is a common issue when converting 4-hydroxyquinolines to 4-chloroquinolines using phosphorus oxychloride (POCl₃). The problem usually lies with reagent stoichiometry, reaction time, or temperature.

  • Causality: The reaction is a nucleophilic substitution where the hydroxyl group is converted into a better leaving group by POCl₃, which is then displaced by a chloride ion. The reaction's efficiency depends on having enough of the chlorinating agent and sufficient thermal energy to overcome the activation barrier. Residual moisture can consume the POCl₃, reducing its effective concentration.

  • Solutions & Optimization:

    • Use Excess POCl₃: It is standard practice to use POCl₃ in large excess, often acting as both the reagent and the solvent.[4][8] A common ratio is 5-10 equivalents relative to the 4-hydroxyquinoline substrate.

    • Ensure Dry Substrate: Thoroughly dry the 8-Fluoro-4-hydroxy-2-methylquinoline intermediate before this step. Any moisture will react with POCl₃ and inhibit the desired reaction.

    • Increase Reaction Time/Temperature: If conversion is still low, increasing the reflux time (e.g., from 3 hours to 5 hours) or gently increasing the reaction temperature (e.g., to 110-120 °C) can improve the yield.[8] Monitor the reaction by TLC to track the disappearance of the starting material.

    • Consider Catalysis: In some cases, a catalytic amount of a tertiary amine like N,N-dimethylaniline can be added to accelerate the reaction, although this is not always necessary.

Question 4: The workup procedure for the POCl₃ reaction is difficult and potentially hazardous. What is the safest and most effective method?

Answer: The workup of a POCl₃ reaction is indeed a critical step that must be handled with extreme care. POCl₃ reacts violently with water in a highly exothermic reaction.

  • Causality: Quenching the reaction mixture involves neutralizing the large excess of acidic POCl₃ and hydrolyzing it to phosphoric acid. Simply pouring the reaction mixture into water can cause dangerous splashing and an uncontrolled release of heat and HCl gas.

  • Safe & Effective Workup Protocol:

    • Cool Down: After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove Excess POCl₃ (Optional but Recommended): Distill the excess POCl₃ under reduced pressure. This significantly reduces the amount of reagent that needs to be quenched, making the subsequent steps much safer and more manageable.[8]

    • Slow Quenching on Ice: Very slowly and carefully pour the cooled reaction residue onto a large amount of crushed ice with vigorous stirring.[4] Perform this in a large beaker or flask (at least 10x the volume of your reaction mixture) within a well-ventilated fume hood. Add the residue in small portions to control the exotherm.

    • Neutralization: Once the quenching is complete, the resulting acidic slurry will contain the precipitated product. Slowly neutralize the mixture with a base. A concentrated aqueous solution of sodium hydroxide or ammonium hydroxide is often used. Add the base slowly while continuing to cool the mixture in an ice bath to manage the heat of neutralization.

    • Product Isolation: The neutralized mixture will contain the solid product. Isolate it by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then dry the product.

Parameter Recommendation for Chlorination Rationale
Reagent Phosphorus Oxychloride (POCl₃)Standard, effective reagent for deoxychlorination.
Stoichiometry 5-10 equivalents (use as solvent)Ensures complete reaction by driving the equilibrium forward.
Temperature Reflux (approx. 110 °C)Provides sufficient energy for the substitution to occur.
Reaction Time 3-5 hours (Monitor by TLC)Allows the reaction to proceed to completion.
Workup 1. Cool. 2. (Optional) Distill excess POCl₃. 3. Quench slowly on ice. 4. Neutralize with base (e.g., NaOH aq.).Safety-critical procedure to manage the highly exothermic and hazardous quenching of POCl₃.

Frequently Asked Questions (FAQs)

Q1: What are the key starting materials for this synthesis? The primary starting materials are 2-Fluoro-6-methylaniline and a β-ketoester, most commonly ethyl acetoacetate.[4][5] For the second step, the key reagent is phosphorus oxychloride (POCl₃).[8]

Q2: What are the most critical safety precautions when working with phosphorus oxychloride (POCl₃)? POCl₃ is highly corrosive, toxic, and reacts violently with water. Always handle it in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber). Ensure a compatible quenching agent (like dry sand or sodium carbonate) is nearby for spills. Never add water to a POCl₃ spill.

Q3: What are the best practices for purifying the final this compound? After the workup and isolation of the crude solid, purification is typically achieved by recrystallization or column chromatography.

  • Recrystallization: A common method is to recrystallize the crude product from a suitable solvent like ethanol, methanol, or a hexane/ethyl acetate mixture.[9] This is effective for removing most inorganic salts and some organic impurities.

  • Column Chromatography: For higher purity, silica gel column chromatography can be used. A non-polar eluent system, such as petroleum ether and ethyl acetate, is typically effective.[8]

Q4: Are there alternative synthetic routes I should consider? While the described two-step synthesis is the most common, other classical quinoline syntheses like the Friedländer or Doebner-von Miller reactions exist.[7][10] However, these often require different starting materials (e.g., ortho-aminoaryl ketones or aldehydes) which may not be as readily available. For this specific substitution pattern, the Conrad-Limpach/Gould-Jacob pathway followed by chlorination remains one of the most efficient and reliable methods.

Detailed Experimental Protocols

Protocol 1: Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline

This protocol is adapted from established methodologies for quinoline synthesis.[4][5]

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-Fluoro-6-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

  • Slowly heat the mixture to 140-150 °C and maintain this temperature for 1 hour to facilitate the initial condensation.

  • Add a high-boiling point solvent, such as diphenyl ether, to the flask (enough to ensure good stirring).

  • Increase the temperature to 250 °C and hold at reflux for 2 hours to induce cyclization.

  • Cool the reaction mixture to room temperature. The product will often precipitate.

  • Add a non-polar solvent like hexane to the cooled mixture to further precipitate the product and dilute the diphenyl ether.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid thoroughly with hexane to remove the high-boiling solvent.

  • Dry the solid under vacuum to yield crude 8-Fluoro-4-hydroxy-2-methylquinoline, which can be used in the next step or recrystallized for higher purity.

Protocol 2: Synthesis of this compound

This protocol is based on standard chlorination procedures for 4-hydroxyquinolines.[4][8]

  • SAFETY: Perform all steps in a well-ventilated chemical fume hood. Wear appropriate PPE.

  • In a dry round-bottom flask equipped with a reflux condenser, add the 8-Fluoro-4-hydroxy-2-methylquinoline (1.0 eq) from the previous step.

  • Carefully add phosphorus oxychloride (POCl₃) (5-10 eq). The POCl₃ will act as both the reagent and solvent.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction's progress by TLC (disappearance of the starting material).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • (Optional but Recommended) Remove the excess POCl₃ by distillation under reduced pressure.

  • Prepare a large beaker with a substantial amount of crushed ice and a stir bar.

  • Slowly and carefully add the cooled reaction residue dropwise or in very small portions to the vigorously stirring ice. Maintain a slow addition rate to control the exothermic reaction.

  • Once the addition is complete, slowly neutralize the acidic slurry by adding a cold, concentrated aqueous solution of NaOH or NaHCO₃ until the pH is basic (pH > 8). Keep the mixture cool in an ice bath during neutralization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid extensively with cold water until the filtrate is neutral.

  • Dry the solid product under vacuum. The crude product can be further purified by recrystallization from ethanol or by silica gel chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-8-fluoro-2-methylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-8-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for this multi-step synthesis. As a versatile chemical intermediate, this compound is a crucial building block in the development of novel pharmaceuticals, agrochemicals, and materials.[1] This document offers field-proven insights, detailed protocols, and solutions to common challenges encountered during its preparation.

The synthesis of this compound is typically achieved in two key stages:

  • Conrad-Limpach-Knorr or Gould-Jacobs Type Synthesis: Formation of the quinolone core to yield the precursor, 8-fluoro-4-hydroxy-2-methylquinoline.

  • Chlorination: Conversion of the 4-hydroxy group to the 4-chloro functionality using a chlorinating agent such as phosphorus oxychloride (POCl₃).

This guide is structured to address each stage of the synthesis, providing a logical troubleshooting framework in a question-and-answer format.

Part 1: Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline

The initial step involves the formation of the quinolone ring system. A common and effective method is the thermal cyclization of an intermediate formed from the reaction of 2-fluoroaniline and a β-ketoester like ethyl acetoacetate. This process requires high temperatures to drive the intramolecular cyclization.[2]

Experimental Workflow: Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up & Purification A Mix 2-fluoroaniline and ethyl acetoacetate B Add acid catalyst (e.g., H₂SO₄) A->B C Stir at room temperature (1-2 hours) B->C D Isolate crude β-aminoacrylate intermediate C->D E Add intermediate to high-boiling solvent (e.g., Diphenyl Ether) D->E F Heat to ~250°C under inert atmosphere E->F G Monitor reaction by TLC F->G H Cool reaction mixture G->H I Precipitate product with non-polar solvent (e.g., hexanes) H->I J Filter and wash solid I->J K Dry under vacuum to obtain 8-Fluoro-4-hydroxy-2-methylquinoline J->K

Caption: Generalized workflow for the synthesis of the quinolone precursor.

Troubleshooting & FAQs: 8-Fluoro-4-hydroxy-2-methylquinoline Synthesis

Q1: My cyclization reaction is resulting in a very low yield or seems to have stalled. What are the primary causes?

A1: Low yields in this high-temperature cyclization are a common issue. The most critical parameter is the reaction temperature.[2]

  • Causality: The intramolecular electrophilic cyclization step has a high activation energy and requires significant thermal input to proceed efficiently. Many classical quinoline syntheses require temperatures exceeding 250°C.[2] Insufficient heat will lead to an incomplete or stalled reaction, leaving you with the uncyclized β-aminoacrylate intermediate.

  • Solutions:

    • Verify Temperature: Ensure your reaction setup can achieve and maintain the required temperature, typically around 250-260°C.

    • Solvent Choice: The use of a high-boiling, inert solvent is critical. Diphenyl ether or Dowtherm A are standard choices that facilitate reaching the necessary temperature.[2][3] Running the reaction neat can lead to decomposition and lower yields compared to using an appropriate solvent.[2]

    • Microwave Synthesis: Consider microwave-assisted synthesis. This technique can dramatically shorten reaction times and improve yields by efficiently reaching high temperatures.[3]

    • Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) to determine the optimal duration. While high heat is needed, prolonged exposure can lead to degradation.[4]

Q2: I am observing significant charring and formation of tar-like byproducts. How can I minimize this?

A2: Tar formation is often a consequence of decomposition at the high temperatures required for the reaction.

  • Causality: At temperatures above 250°C, organic molecules, including your starting materials, intermediates, and product, can begin to decompose, leading to polymerization and charring.

  • Solutions:

    • Optimize Time and Temperature: The key is to find the "sweet spot" where the cyclization occurs efficiently with minimal degradation. A systematic study of time and temperature is recommended to optimize the yield.[4] As shown in the table below, increasing temperature can boost yield, but excessive heating time can be detrimental.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents oxidative side reactions at high temperatures which can contribute to byproduct formation.[2]

    • Purity of Starting Materials: Ensure your 2-fluoroaniline and ethyl acetoacetate are pure. Impurities can act as catalysts for decomposition pathways.

EntryTemperature (°C)Time (min)Yield (%)Observation
125051Incomplete cyclization; mostly intermediate remains.[3]
2300237Increased temperature significantly boosts yield.[3]
32501010Longer time at lower temp shows slow conversion.[3]
43001028Extended time at high temp leads to product degradation.[3]
5300547Optimal balance of high temperature and short duration.[3]
Data adapted from a microwave-assisted Gould-Jacobs reaction study, illustrating the critical interplay of temperature and time.[3]

Q3: The work-up procedure is difficult. How can I efficiently isolate my product from the high-boiling solvent?

A3: Separating the product from a solvent like diphenyl ether requires a specific precipitation technique.

  • Causality: The high boiling point of the solvent prevents its removal by standard rotary evaporation.

  • Solution:

    • After cooling the reaction vessel, dilute the mixture with a non-polar hydrocarbon solvent such as hexanes or cyclohexane.[2][3]

    • The desired quinolone product is typically insoluble in these solvents and will precipitate out. The diphenyl ether will remain dissolved.

    • Collect the solid product by filtration and wash it thoroughly with more of the non-polar solvent to remove any residual high-boiling solvent.

    • Dry the product under vacuum.

Part 2: Chlorination of 8-Fluoro-4-hydroxy-2-methylquinoline

This step converts the 4-hydroxy group into a 4-chloro group, a crucial transformation for enabling subsequent nucleophilic substitution reactions. The most common reagent for this is phosphorus oxychloride (POCl₃).

Reaction Mechanism: Chlorination with POCl₃

G Quinolinol 8-Fluoro-4-hydroxy-2-methylquinoline Intermediate Phosphate Ester Intermediate Quinolinol->Intermediate Nucleophilic attack on Phosphorus POCl3 POCl₃ POCl3->Intermediate Product This compound Intermediate->Product Nucleophilic attack by Chloride Chloride Cl⁻ Chloride->Product

Caption: Mechanism of chlorination of a 4-hydroxyquinoline with POCl₃.[5]

Troubleshooting & FAQs: Chlorination Reaction

Q1: My chlorination reaction is incomplete, and I have a low yield of the final product. What should I investigate?

A1: This is a frequent problem that can usually be traced back to one of four key areas: reaction conditions, moisture, reagent quality, or work-up procedure.

Start Low or No Product Yield Cause1 Incomplete Reaction Start->Cause1 Cause2 Reagent Decomposition Start->Cause2 Cause3 Product Decomposition Start->Cause3 Cause4 Poor Reagent Quality Start->Cause4 Sol1 Optimize Conditions: - Increase Temp (90-120°C) - Increase Time (4-12 hrs) - Increase POCl₃ equivalents Cause1->Sol1 Sol2 Ensure Anhydrous Conditions: - Dry all glassware - Use inert atmosphere (N₂/Ar) Cause2->Sol2 Sol3 Control Reaction Profile: - Avoid excessive heat - Avoid prolonged reaction times Cause3->Sol3 Sol4 Use Fresh Reagents: - Use freshly distilled POCl₃ Cause4->Sol4

Caption: Troubleshooting workflow for low yields in the chlorination step.[5][6]

  • Detailed Troubleshooting:

ProblemPotential CauseRecommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient heating, short reaction time, or inadequate amount of POCl₃.[5]Optimize Conditions: Ensure the reaction is heated to the appropriate temperature (typically 90-120°C) for a sufficient duration (4-12 hours). Monitor progress by TLC. Consider a modest increase in the molar equivalents of POCl₃.[5]
2. Moisture Contamination: POCl₃ is highly sensitive to moisture and will decompose, reducing its effectiveness.[5]Ensure Anhydrous Conditions: Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
3. Decomposition: Prolonged exposure to high temperatures or harsh acidic conditions can degrade the starting material or product.[5]Control Reaction Time & Temperature: Avoid unnecessarily long reaction times or excessive temperatures once the reaction has reached completion as verified by TLC.
4. Poor Reagent Quality: Degradation of the POCl₃ or impurities in the quinolone starting material.[5]Use High-Purity Reagents: Use a fresh bottle of POCl₃ or distill it immediately before use. Ensure the precursor from Part 1 is pure.

Q2: How should I properly work up the reaction and quench the excess POCl₃?

A2: Handling excess POCl₃ requires caution due to its reactivity with water.

  • Causality: POCl₃ reacts exothermically with water and protic solvents to produce phosphoric acid and HCl gas. An uncontrolled quench can be hazardous.

  • Solutions:

    • Removal of Excess Reagent (Preferred): After cooling the reaction, remove the bulk of the excess POCl₃ by distillation under reduced pressure. This minimizes the amount that needs to be quenched.[5][7]

    • Controlled Quenching: Cool the reaction mixture in an ice bath. Very slowly and carefully, pour the cooled mixture onto a large amount of crushed ice with vigorous stirring.[8] Alternatively, the mixture can be added dropwise to a cold, stirred solution of sodium bicarbonate or sodium hydroxide.

    • Neutralization and Extraction: After the quench, the aqueous solution will be acidic. Carefully neutralize it with a base (e.g., concentrated sodium hydroxide solution or ammonium hydroxide) until it is strongly basic.[8][9] This liberates the quinoline product as a free base.

    • Isolation: Extract the product from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[7]

Q3: My final product is impure. What are the likely contaminants and how can I purify it?

A3: Impurities often include unreacted starting material or hydrolysis of the product back to the starting material during work-up.

  • Causality: Incomplete reaction leaves behind the 8-fluoro-4-hydroxy-2-methylquinoline. If the neutralization during work-up is not efficient, the acidic conditions can promote hydrolysis of the 4-chloro product.

  • Purification Methods:

    • Column Chromatography: Silica gel column chromatography is a reliable method for purification. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[7]

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) can be an effective purification technique.[10]

Protocols

Protocol 1: Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline

This protocol is a representative procedure and may require optimization.

  • Intermediate Formation: In a round-bottom flask, mix 2-fluoroaniline (1.0 equiv) and ethyl acetoacetate (1.0 equiv).

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) and stir the mixture at room temperature for 1-2 hours.[2]

  • Remove any water formed under reduced pressure to obtain the crude β-aminoacrylate intermediate.

  • Cyclization: Add the crude intermediate to a separate flask containing a high-boiling solvent (e.g., diphenyl ether).

  • Heat the mixture to approximately 250°C with vigorous stirring under an inert atmosphere (N₂ or Ar).[2]

  • Maintain this temperature and monitor the reaction by TLC until the starting intermediate is consumed (typically 30-60 minutes).

  • Work-up: Cool the reaction mixture to below 100°C. Add hexanes to precipitate the product.[2]

  • Filter the solid, wash thoroughly with hexanes, and dry under vacuum to yield 8-fluoro-4-hydroxy-2-methylquinoline.

Protocol 2: Synthesis of this compound

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add 8-fluoro-4-hydroxy-2-methylquinoline (1.0 equiv).

  • Add phosphorus oxychloride (POCl₃, 5-10 equivalents) and heat the reaction mixture to reflux (around 100-110°C).[5][7]

  • Maintain the temperature for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: Cool the mixture to room temperature. Remove excess POCl₃ by distillation under reduced pressure.[7]

  • Carefully pour the residue onto crushed ice with stirring.

  • Neutralize the acidic solution with a concentrated NaOH or NH₄OH solution until strongly basic.

  • Extract the product with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (eluting with a petroleum ether/ethyl acetate gradient) to obtain pure this compound.[7]

References

common impurities in 4-Chloro-8-fluoro-2-methylquinoline and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-8-fluoro-2-methylquinoline (CAS: 18615-59-3). This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common purity issues encountered during and after its synthesis. As a critical heterocyclic building block, the purity of this intermediate is paramount for the success of subsequent synthetic steps in medicinal chemistry and materials science.[1][2] This guide provides in-depth, field-proven answers and protocols to help you identify and remove common impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude this compound sample?

A1: The impurity profile is almost always linked to the final synthetic step, which is typically the chlorination of 8-fluoro-4-hydroxy-2-methylquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).[3][4] Consequently, the most prevalent impurities are:

  • Unreacted Starting Material (8-fluoro-4-hydroxy-2-methylquinoline): Incomplete chlorination is a common issue, leaving residual hydroxy-quinoline in your product. This is often the most significant impurity by mass.[4][5]

  • Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, especially during aqueous workups or if the product is exposed to moisture. This reverts the product back to 8-fluoro-4-hydroxy-2-methylquinoline.

  • Residual Chlorinating Agent and Acidic Byproducts: Traces of POCl₃ or hydrochloric acid generated in situ can contaminate the final product if not adequately removed during the workup.

  • Tars and Polymeric Byproducts: Depending on the reaction conditions (especially temperature), acid-catalyzed side reactions can lead to the formation of dark, tarry substances which can be challenging to remove.[6]

Q2: My TLC and NMR analyses show a highly polar impurity. What is it and how can I remove it?

A2: A significantly more polar spot on a TLC plate (lower Rf value) or signals corresponding to a hydroxyl group in the NMR spectrum strongly indicate the presence of 8-fluoro-4-hydroxy-2-methylquinoline . The hydroxyl group makes this compound much more polar than the desired 4-chloro product.

Causality: The C-Cl bond at the 4-position is formed from the C-OH of the precursor. Incomplete reaction or hydrolysis during workup leads to its presence.

Recommended Removal Methods:

  • Silica Gel Column Chromatography: This is the most effective method due to the large polarity difference between the product and the impurity. The 4-chloro product will elute much faster than the 4-hydroxy impurity.[7][8]

  • Recrystallization: If the impurity level is not excessively high, recrystallization can be effective. A solvent system should be chosen where the 4-chloro product has good solubility at high temperatures and poor solubility at low temperatures, while the hydroxy impurity remains in the mother liquor.[7][9]

Q3: How do I ensure complete removal of phosphorus oxychloride (POCl₃) and other acids?

A3: Residual acidic impurities are detrimental as they can catalyze product degradation over time. The workup procedure is critical for their removal.

Causality: POCl₃ is the reagent used for chlorination. After the reaction, excess reagent and the HCl it generates must be neutralized and removed.

Protocol:

  • After the reaction, the excess POCl₃ is typically removed by distillation under reduced pressure.[3]

  • The reaction mixture is then carefully and slowly poured onto crushed ice. This quenches the reaction and hydrolyzes the remaining POCl₃ to phosphoric acid.

  • The acidic aqueous solution is neutralized with a base, such as sodium hydroxide, sodium carbonate, or triethylamine, until the pH is basic (pH > 9-10).[3][9] This step is crucial.

  • The precipitated crude product is then filtered, or if an extraction is performed, the organic layer should be washed with a saturated sodium bicarbonate solution followed by brine to ensure all acidic traces are removed.

Q4: My crude product is a dark, oily, or tar-like substance. Standard recrystallization isn't working. What should I do?

A4: The formation of tar indicates significant side reactions. For such challenging purifications, an acid-base extraction is the most robust method to isolate the basic quinoline product from non-basic polymeric impurities.

Causality: Quinolines are nitrogenous heterocycles and are basic. This chemical property can be exploited to separate them from neutral or acidic, non-extractable tars.

Recommended Method:

  • Acid-Base Extraction: Dissolve the crude material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Extract this solution with a dilute aqueous acid (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, while the non-basic tars remain in the organic layer. The layers are separated, and the aqueous layer is then carefully basified (e.g., with 2M NaOH) to precipitate the purified product, which can be collected by filtration or extracted back into an organic solvent.[10]

Impurity Troubleshooting Summary

ImpurityLikely SourceKey IdentifierRecommended Removal Method(s)
8-fluoro-4-hydroxy-2-methylquinoline Incomplete reaction; HydrolysisHighly polar spot on TLC; -OH peak in NMR/IRSilica Gel Chromatography, Recrystallization
Residual POCl₃ / HCl Chlorination StepAcidic pH of crude productBasic workup/wash (e.g., NaHCO₃ solution)
Polymeric Tars High reaction temperature; Side reactionsDark, oily, or non-crystalline solidAcid-Base Extraction
Other Isomers Non-specific starting materialsComplex NMR/GC-MS profileFractional Crystallization, Preparative HPLC

In-Depth Purification Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for removing minor impurities from a solid crude product.

  • Solvent Screening: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) to find a suitable one.[7] The ideal solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at reflux temperature.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. If not, scratch the inner wall of the flask with a glass rod to induce crystallization.

  • Cooling: Once crystallization is established, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This is the most powerful technique for separating compounds with different polarities, especially for removing the 4-hydroxy impurity.

  • TLC Analysis: First, determine the optimal eluent (mobile phase) using TLC. A mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.[3] Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Prepare a silica gel column using the chosen eluent system (wet packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. If using a stronger solvent, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Visualization of Purification Workflow

PurificationWorkflow cluster_synthesis Synthesis & Workup cluster_analysis Initial Analysis cluster_purification Purification Strategy cluster_final Final Product Crude Crude Product (Mixture of Product, Impurities, Tars) Analysis TLC / NMR Analysis Crude->Analysis Assess Purity Recrystallization Recrystallization (Minor Impurities) Analysis->Recrystallization If mostly solid with minor spots Column Column Chromatography (Polar Impurities) Analysis->Column If significant polar (hydroxy) impurity Extraction Acid-Base Extraction (Tars / Non-basic Impurities) Analysis->Extraction If dark oil / tar FinalQC Final QC (NMR, HPLC, MS) Recrystallization->FinalQC Column->FinalQC Extraction->FinalQC PureProduct Pure this compound FinalQC->PureProduct Meets Spec

Caption: General purification workflow for this compound.

Impurity vs. Separation Principle

ImpuritySeparation Product 4-Chloro-8-fluoro- 2-methylquinoline Polarity Polarity Difference (Chromatography) Product->Polarity Less Polar Basicity Basicity Difference (Acid-Base Extraction) Product->Basicity Basic Hydroxy 8-Fluoro-4-hydroxy- 2-methylquinoline Hydroxy->Polarity More Polar Tars Polymeric Tars Tars->Basicity Non-Basic

References

Technical Support Center: Troubleshooting Nucleophilic Substitution on 4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for nucleophilic substitution reactions involving 4-chloroquinolines. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical transformation in their synthetic workflows. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying mechanistic reasoning to empower your research.

Section 1: Fundamental Principles & Reaction Mechanism
Q1: What is the underlying mechanism for nucleophilic substitution on 4-chloroquinolines, and why is the C4 position so reactive?

The primary mechanism for this reaction is a Nucleophilic Aromatic Substitution (SNAr) . This is a two-step addition-elimination process.[1]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon at the C4 position of the quinoline ring. This step is typically the rate-determining step. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the quinoline ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The high reactivity of the C4 position is a direct consequence of the electron-withdrawing nature of the quinoline ring's nitrogen atom.[2][3] This nitrogen atom powerfully delocalizes electron density from the carbocyclic ring, making the C2 and C4 positions particularly electrophilic and susceptible to nucleophilic attack. The preference for C4 over C2 is well-documented and is exploited in the synthesis of numerous biologically active molecules, including famous antimalarials like chloroquine.[2][4]

SNAr_Mechanism Figure 1: S-N-Ar Mechanism on 4-Chloroquinoline Reactants 4-Chloroquinoline + Nucleophile (Nu:⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Intermediate 1. Nucleophilic Attack (Rate-Determining Step) Products 4-Substituted Quinoline + Cl⁻ Intermediate->Products 2. Elimination of Cl⁻ (Restores Aromaticity)

Caption: Figure 1: S-N-Ar Mechanism on 4-Chloroquinoline.

Section 2: Troubleshooting Common Experimental Issues
Q2: My reaction shows low or no conversion of the 4-chloroquinoline starting material. What are the likely causes?

This is a common issue that can usually be traced back to one of four factors: insufficient thermal energy, poor nucleophilicity, incorrect solvent choice, or the absence of a suitable base.

  • Insufficient Temperature: SNAr reactions on 4-chloroquinolines often require significant thermal energy, especially with moderately reactive nucleophiles. Conventional heating methods may necessitate temperatures from 70-120°C or even higher, with reaction times extending from 12 to over 24 hours.[2][5]

    • Solution: Gradually increase the reaction temperature in 10-20°C increments. For heat-sensitive substrates, consider switching to microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields.[3][5]

  • Weak Nucleophile: The reactivity of the nucleophile is paramount. While primary and secondary alkylamines are generally robust, weaker nucleophiles like anilines, phenols, or certain N-heterocycles can be sluggish.

    • Solution: For amine or alcohol nucleophiles, add a suitable base (see Q4) to generate the more nucleophilic amide or alkoxide in situ. If the reaction remains slow, a transition-metal-catalyzed approach may be necessary (see Q6).

  • Inappropriate Solvent: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.

    • Solution: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred as they can solvate the intermediate without protonating the nucleophile.[6] In some cases, high-boiling point alcohols like ethanol or isopropanol can also serve as effective solvents, particularly for amine nucleophiles.[2]

  • Lack of Base: When using nucleophiles with an acidic proton (e.g., R-NH₂, R-OH, R-SH), a base is often required to neutralize the HCl generated during the reaction. Without a base, the HCl can protonate the nucleophile, rendering it inactive.

    • Solution: Add at least one equivalent of a non-nucleophilic base like K₂CO₃, Cs₂CO₃, or an organic base such as triethylamine (Et₃N) or DBU.

Q3: My TLC/LC-MS analysis shows a significant amount of 4-hydroxyquinoline as a side product. How can I prevent this hydrolysis?

The formation of 4-hydroxyquinoline is a classic sign of reaction with residual water, which acts as a nucleophile. The chloroquinoline starting material is highly susceptible to hydrolysis, especially at elevated temperatures.

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents; if you are using a solvent from a previously opened bottle, consider using a fresh, sealed bottle or drying the solvent over molecular sieves.

  • Use an Aprotic Solvent: While alcohols can be used as solvents, they can also act as competing nucleophiles. Switching to a polar aprotic solvent like DMF or DMSO can eliminate this variable and minimize hydrolysis if trace water is the true culprit.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents. This prevents atmospheric moisture from entering the reaction.

Q4: My reaction with a sterically hindered or electron-deficient amine is failing. What are my options?

This is a frequent challenge where the standard SNAr protocol reaches its limit. Both steric hindrance around the nucleophilic center and reduced electron density (as in anilines with electron-withdrawing groups) decrease the rate of the initial nucleophilic attack.

  • Option 1: Forceful SNAr Conditions: This is the first line of attack. Use high temperatures (140-180°C) in a high-boiling solvent like DMSO or NMP, often under microwave irradiation.[3][5] A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to fully deprotonate the amine, significantly increasing its nucleophilicity.

  • Option 2: Switch to a Catalytic Method: If harsh SNAr conditions fail or are incompatible with your substrate, modern cross-coupling reactions are superior alternatives.

    • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is exceptionally versatile for forming C-N bonds and is often effective where SNAr fails. It operates under milder conditions and has a very broad substrate scope.[7][8][9]

    • Ullmann Condensation: A copper-catalyzed alternative, the Ullmann reaction is also effective for coupling amines with aryl halides.[10][11] While traditional Ullmann conditions were harsh, modern protocols using ligands have made it a much more accessible and milder method.[12][13]

Section 3: Optimizing Reaction Conditions
Q5: How do I select the optimal solvent and base for my specific nucleophile?

The choice of solvent and base is interdependent and crucial for success. The goal is to maximize the reactivity of your nucleophile while ensuring the stability of your starting materials and products.

Nucleophile TypeRecommended SolventsRecommended BasesRationale & Key Considerations
Primary/Secondary Alkylamines Ethanol, DMF, DMSO, NMPK₂CO₃, Et₃N, or no baseThese are strong nucleophiles. Often, an excess of the amine itself can act as the base. For valuable amines, an external base like K₂CO₃ is more economical.[2][3]
Anilines / Heteroarylamines DMSO, DMF, Toluene, DioxaneNaOtBu, K₂CO₃, Cs₂CO₃, NaOHThese are weaker nucleophiles. A stronger base is often needed to facilitate the reaction. Microwave conditions in DMSO are highly effective.[3][5] Forcing conditions may be required.
Alcohols / Phenols DMF, DMSO, THFNaH, K₂CO₃, Cs₂CO₃A strong base is essential to deprotonate the hydroxyl group to form the much more nucleophilic alkoxide/phenoxide. Anhydrous conditions are critical.
Thiols / Thiophenols DMF, EthanolK₂CO₃, Et₃NThiols are excellent nucleophiles and generally react under milder conditions than their alcohol counterparts. A base is still needed to trap the resulting HCl.[14]
Section 4: Advanced Protocols & Decision Making

When standard SNAr approaches are insufficient, a logical workflow can guide you to a more robust, often catalytic, solution.

Troubleshooting_Workflow Figure 2: Troubleshooting & Protocol Selection Workflow Start Start: S-N-Ar Reaction Planned Check_Nucleophile Is the Nucleophile strong & unhindered? (e.g., alkylamine) Start->Check_Nucleophile Standard_SNAr Use Standard S-N-Ar Protocol: - Solvent: EtOH or DMF - Temp: 80-120°C - Base: K₂CO₃ or Et₃N Check_Nucleophile->Standard_SNAr Yes Advanced_SNAr Use Advanced S-N-Ar Protocol: - Solvent: DMSO or NMP - Temp: 120-180°C (Microwave) - Base: NaOtBu or Cs₂CO₃ Check_Nucleophile->Advanced_SNAr No (e.g., aniline, hindered amine) Monitor_Reaction Monitor by TLC/LC-MS. Is reaction complete? Standard_SNAr->Monitor_Reaction Advanced_SNAr->Monitor_Reaction Success Success: Workup & Purify Product Monitor_Reaction->Success Yes Consider_Catalysis Consider Metal Catalysis: - Buchwald-Hartwig (Pd) - Ullmann Condensation (Cu) Monitor_Reaction->Consider_Catalysis No / Side Products Consider_Catalysis->Success Run optimized catalytic reaction

Caption: Figure 2: Troubleshooting & Protocol Selection Workflow.

Section 5: Experimental Protocols
Protocol 1: General Procedure for Conventional SNAr with an Amine

This protocol describes a standard method for the reaction between a 4-chloroquinoline and a primary or secondary amine using conventional heating.[2]

Materials:

  • 4,7-dichloroquinoline (1.0 eq)

  • Primary or secondary amine (1.2 - 2.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) line

  • Standard glassware for work-up and purification

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4,7-dichloroquinoline (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent & Reagent Addition: Add anhydrous DMF via syringe to create a stirrable suspension. Add the amine nucleophile (1.2 eq) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the 4-chloroquinoline starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure 4-aminoquinoline product.

Section 6: References
  • El-Sayed, A. M., Abdel-Aziz, A. A.-M., & El-Torgoman, A. M. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem. --INVALID-LINK--

  • Matusiak, G., & Szpakiewicz, B. (1998). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Polish Journal of Chemistry. --INVALID-LINK--

  • Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. --INVALID-LINK--

  • Valderrama, J. A., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. --INVALID-LINK--

  • Valderrama, J. A., et al. (2023). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed Central. --INVALID-LINK--

  • Wikipedia. (n.d.). Ullmann condensation. Wikipedia. --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--

  • Madrid, P. B., et al. (2005). Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution at the C4 Position of 4-Chloroquinoline-6-carbaldehyde. BenchChem. --INVALID-LINK--

  • Lunn, M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry. --INVALID-LINK--

  • Campodónico, P. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. --INVALID-LINK--

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. --INVALID-LINK--

  • Arnold, W. A., & Roberts, A. L. (2000). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. --INVALID-LINK--

  • Ullah, F., et al. (2019). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts. --INVALID-LINK--

  • OperaChem. (2025). Ullmann coupling-An overview. OperaChem. --INVALID-LINK--

References

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-Chloro-8-fluoro-2-methylquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights, actionable protocols, and robust troubleshooting strategies. We move beyond simple instructions to explain the causality behind our recommendations, ensuring you can adapt and optimize your experiments effectively.

The target molecule, this compound, is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its efficient synthesis is critical. The most reliable and common pathway involves a two-stage process: an acid-catalyzed cyclization to form the quinolone core, followed by a chlorination step. This guide focuses on optimizing both stages, with a primary emphasis on catalyst selection for the crucial initial cyclization.

Recommended Synthetic Pathway: An Overview

The synthesis is best approached via a Conrad-Limpach reaction to form the 8-fluoro-4-hydroxy-2-methylquinoline intermediate, which is subsequently chlorinated to yield the final product. This method offers good control over regioselectivity and produces a readily convertible intermediate.

G A Starting Materials (2-Fluoroaniline + Ethyl Acetoacetate) B Step 1: Conrad-Limpach Cyclization (Formation of Hydroxyquinoline) A->B Condensation & Ring Closure D Intermediate (8-Fluoro-4-hydroxy-2-methylquinoline) B->D C Catalyst Selection (Brønsted Acid) C->B E Step 2: Chlorination (e.g., with POCl₃) D->E F Final Product (this compound) E->F G Purification & Analysis (Crystallization, NMR, GC-MS) F->G

Caption: Overall workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges and questions encountered during the synthesis in a direct Q&A format.

Part 1: Catalyst Selection and Cyclization (Step 1)

Question 1: What is the best catalyst for the Conrad-Limpach cyclization to synthesize 8-Fluoro-4-hydroxy-2-methylquinoline?

Answer: Strong Brønsted acids are the catalysts of choice for this reaction. The mechanism involves two key stages where the acid is critical: the initial condensation of the aniline with the β-ketoester to form an enamine, and the subsequent high-temperature intramolecular electrophilic cyclization onto the aromatic ring.[2][3]

Polyphosphoric acid (PPA) and concentrated sulfuric acid (H₂SO₄) are the most commonly used and effective catalysts.[4][5]

  • Polyphosphoric Acid (PPA): Often preferred as it acts as both a catalyst and a dehydrating agent, driving the equilibrium towards the cyclized product. It generally gives clean reactions but can be viscous and difficult to stir at scale.

  • Sulfuric Acid (H₂SO₄): A powerful and inexpensive catalyst. Its strong dehydrating properties are highly effective for the ring-closing annulation step.[4] Care must be taken to control the reaction, as its high exothermicity can lead to charring if reactants are mixed improperly.

The choice between them often depends on substrate tolerance and reaction scale. For initial trials, PPA often provides a more controlled reaction environment.

Data Presentation: Comparison of Common Acid Catalysts for Quinoline Synthesis

CatalystTypical ConditionsAdvantagesDisadvantages & Common Issues
H₂SO₄ High temperature (100-250°C)[2]Powerful dehydrating agent, low cost.Highly corrosive, can cause charring/tar formation if not controlled.[6]
PPA 100-150°CActs as catalyst and solvent/dehydrating agent, often cleaner reactions.High viscosity makes stirring difficult, workup can be challenging.
p-TsOH 80-120°C in a high-boiling solvent[6]Milder acid, easier to handle, good for sensitive substrates.May require longer reaction times or azeotropic removal of water.
Lewis Acids (e.g., ZnCl₂) Varies, often high temp.[6]Can be effective for specific substrates.Often require strictly anhydrous conditions, can be difficult to remove.

Question 2: My cyclization yield is very low. What are the likely causes and how can I fix it?

Answer: Low yield in the Conrad-Limpach synthesis is a frequent issue, typically pointing to problems with temperature, catalyst activity, or reactant integrity.

G Start Low Yield in Cyclization Step? Cause_Temp Is the cyclization temperature high enough? (Typically >220 °C) Start->Cause_Temp Check Temperature Cause_Cat Is the acid catalyst active and concentrated? Start->Cause_Cat Check Catalyst Cause_Purity Are starting materials pure and dry? Start->Cause_Purity Check Purity Sol_Temp Action: Use a high-boiling inert solvent (e.g., mineral oil, Dowtherm A) to ensure stable heating at ~250 °C. [17] Cause_Temp->Sol_Temp No Sol_Cat Action: Use fresh, concentrated H₂SO₄ or PPA. Ensure adequate mixing. Cause_Cat->Sol_Cat No Sol_Purity Action: Purify 2-fluoroaniline (distillation) and ethyl acetoacetate. Dry reagents. Cause_Purity->Sol_Purity No

Caption: Troubleshooting logic for low yield in the Conrad-Limpach cyclization step.

Detailed Breakdown:

  • Insufficient Temperature: The rate-determining step is the electrocyclic ring closure, which has a high activation energy.[2] The initial condensation to the enamine occurs at a lower temperature (e.g., 100-140°C), but the final ring closure requires temperatures of ~250°C .[3]

    • Solution: Conduct the reaction in a high-boiling, inert solvent like mineral oil or Dowtherm A. This ensures a stable and uniform high temperature, preventing localized overheating and charring while providing the energy needed for cyclization.[2]

  • Catalyst Deactivation/Concentration: Water is a byproduct of the reaction. If the acid catalyst is not sufficiently concentrated or becomes diluted, its effectiveness as a dehydrating agent plummets, stalling the reaction.

    • Solution: Always use fresh, concentrated H₂SO₄ or high-assay PPA. Ensure the amount of catalyst is sufficient, typically used in excess to drive the reaction.

  • Impure Reactants: Impurities in the 2-fluoroaniline or ethyl acetoacetate can lead to significant side product formation, consuming starting material and complicating purification.

    • Solution: Ensure the purity of your starting materials. 2-fluoroaniline should be distilled if it has darkened from storage.

Part 2: Chlorination and Final Product (Step 2)

Question 3: The conversion of my 8-Fluoro-4-hydroxy-2-methylquinoline to the 4-chloro product is incomplete. How can I improve this step?

Answer: This is a classic nucleophilic substitution on a heteroaromatic ring, converting a hydroxyl group into a better leaving group, which is then displaced by chloride. The standard reagent for this transformation is phosphorus oxychloride (POCl₃).[7] Incomplete conversion usually stems from insufficient reagent activity or suboptimal conditions.

  • Reagent Activity: POCl₃ can hydrolyze over time if exposed to atmospheric moisture.

    • Solution: Use fresh or recently distilled POCl₃. For particularly stubborn substrates, adding a small amount of phosphorus pentachloride (PCl₅) can increase the reactivity of the mixture.[8]

  • Reaction Conditions: The reaction typically requires heating to reflux to proceed to completion.

    • Solution: Ensure the reaction is heated to a steady reflux (approx. 105-110°C) for a sufficient duration (typically 2-4 hours). Monitor the reaction by TLC until the starting hydroxyquinoline spot has been fully consumed.

  • Workup Procedure: The workup is critical. Excess POCl₃ must be quenched carefully.

    • Solution: After cooling, the reaction mixture should be poured slowly onto crushed ice with vigorous stirring. This hydrolyzes the remaining POCl₃. The product is often a solid hydrochloride salt at this stage, which can be neutralized with a base (e.g., aqueous ammonia or NaOH) to precipitate the free base form of this compound.

Experimental Protocols

CAUTION: These reactions involve corrosive acids and reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Protocol 1: Synthesis of 8-Fluoro-4-hydroxy-2-methylquinoline

This protocol is adapted from the principles of the Conrad-Limpach synthesis.[2][3]

Materials:

  • 2-Fluoroaniline (1.0 equiv)

  • Ethyl acetoacetate (1.1 equiv)

  • High-boiling mineral oil

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

Procedure:

  • Step A (Condensation): In a round-bottom flask, combine 2-fluoroaniline and ethyl acetoacetate. Add a catalytic amount of a mild acid (e.g., a drop of acetic acid). Heat the mixture to 110-120°C for 1 hour with stirring. Water will be evolved. This step forms the intermediate enamine.

  • Step B (Cyclization): To a separate, larger flask equipped with a mechanical stirrer and a reflux condenser, add high-boiling mineral oil and heat it to 250°C.

  • Slowly add the pre-formed enamine from Step A to the hot oil with vigorous stirring. Maintain the temperature at 250-260°C for 30-45 minutes.

  • Workup: Allow the mixture to cool below 100°C. Carefully add hexane or heptane to dilute the mineral oil. The solid product should precipitate.

  • Filter the crude product and wash thoroughly with hexane to remove the oil. The crude solid can be further purified by recrystallization from ethanol or a similar solvent.

  • Confirmation: Confirm the structure of 8-Fluoro-4-hydroxy-2-methylquinoline[9] using ¹H NMR, ¹³C NMR, and MS.

Protocol 2: Synthesis of this compound

This protocol uses standard chlorination conditions for 4-hydroxyquinolines.[7][8]

Materials:

  • 8-Fluoro-4-hydroxy-2-methylquinoline (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (5-10 equiv, used as reagent and solvent)

  • Crushed ice

  • Aqueous sodium hydroxide or ammonia solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 8-Fluoro-4-hydroxy-2-methylquinoline.

  • Carefully add an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (approx. 110°C) with stirring for 3 hours. Monitor the reaction's completion via TLC (a suitable eluent is typically 3:1 Hexane:Ethyl Acetate).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature.

  • In a separate large beaker, prepare a slurry of crushed ice. Under vigorous stirring in a fume hood , slowly and carefully pour the reaction mixture onto the crushed ice. This is a highly exothermic reaction.

  • Once the quench is complete, neutralize the acidic solution by slowly adding a concentrated aqueous base (e.g., 30% NaOH or concentrated NH₄OH) until the pH is ~8-9. The product will precipitate as a solid.

  • Filter the solid product, wash it thoroughly with cold water, and dry it under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.

  • Confirmation: Confirm the final structure using ¹H NMR, ¹³C NMR, and MS, and verify the melting point.

References

preventing decomposition of 4-Chloro-8-fluoro-2-methylquinoline during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition in Synthetic Applications

Welcome to the technical support center for 4-Chloro-8-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for handling this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles, field-proven insights, and a thorough review of the literature concerning haloquinoline reactivity. Our goal is to empower you to anticipate and prevent the decomposition of this compound in your critical reactions, ensuring the integrity of your synthetic outcomes.

Frequently Asked Questions (FAQs) on Stability and Decomposition

This section addresses the most common questions regarding the stability of this compound and the underlying causes of its degradation during chemical reactions.

Q1: What are the primary modes of decomposition for this compound?

A1: The primary modes of decomposition for this compound are nucleophilic aromatic substitution (SNAr) at the C4 position, hydrolysis of the C4-chloro group, and photodegradation. The quinoline nitrogen acts as an electron-withdrawing group, making the C4 position particularly susceptible to nucleophilic attack.

Q2: My reaction mixture is turning dark, and I'm seeing multiple spots on my TLC. What could be the cause?

A2: Darkening of the reaction mixture and the appearance of multiple spots on a TLC are common indicators of decomposition. This can be caused by several factors, including:

  • Excessive heat: High temperatures can accelerate side reactions and decomposition.

  • Air or moisture contamination: this compound can be sensitive to hydrolysis. Ensure your reaction is performed under an inert atmosphere with anhydrous solvents.

  • Inappropriate base: A base that is too strong or not suitable for the specific reaction can lead to unwanted side reactions.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of the quinoline core.[1][2]

Q3: How do the fluoro and methyl substituents affect the stability of the molecule?

A3: The fluorine atom at the C8 position is an electron-withdrawing group, which further activates the quinoline ring towards nucleophilic attack, potentially increasing the rate of desired reactions but also the risk of certain decomposition pathways. The methyl group at the C2 position is a weak electron-donating group and has a less significant electronic effect on the reactivity at the C4 position.

Q4: Is this compound sensitive to acidic or basic conditions?

A4: Yes, it can be. Strong acidic conditions can lead to the protonation of the quinoline nitrogen, which can alter its electronic properties and solubility. Strong basic conditions can promote hydrolysis of the C4-chloro group to the corresponding 4-hydroxyquinoline. The activity of some fluoroquinolones may be reduced in acidic media.[1]

Troubleshooting Guide for Common Reactions

This section provides specific troubleshooting advice for common reactions involving this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but the success of the reaction with this compound depends on carefully controlled conditions to prevent decomposition of the starting material and unwanted side reactions.

Common Problems and Solutions in Suzuki-Miyaura Coupling

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently. 2. Inappropriate Ligand: The ligand may not be suitable for activating an electron-deficient aryl chloride. 3. Insufficiently Strong Base: The base may not be effectively activating the boronic acid.[3] 4. Low Reaction Temperature: The energy of activation for the oxidative addition step may not be reached.1. Use a fresh batch of palladium precursor and ligand, or consider a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[3] 2. Switch to a more electron-rich and bulky phosphine ligand such as SPhos, XPhos, or RuPhos, which are known to be effective for aryl chlorides.[4] 3. Use a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[4] 4. Gradually increase the reaction temperature in increments of 10°C.
Formation of Homocoupled Boronic Acid Product 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. 2. Inefficient Transmetalation: A slow transmetalation step can allow for side reactions of the boronic acid.1. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (N₂ or Ar). 2. Change the base or solvent system to improve the solubility and reactivity of the boronate species.
Dehalogenation (Loss of Chlorine) 1. Presence of a Hydride Source: Some reagents or solvents can act as hydride donors. 2. Catalyst Decomposition: Decomposition of the palladium catalyst can lead to species that promote dehalogenation.1. Avoid protic solvents like alcohols if dehalogenation is observed.[4] 2. Use a more stable palladium precatalyst or adjust the ligand-to-metal ratio.
Formation of 4-Hydroxy-8-fluoro-2-methylquinoline Hydrolysis of the C4-Chloro Group: Presence of water in the reaction mixture, especially with a strong base and elevated temperature.1. Use anhydrous solvents and reagents. 2. If an aqueous base is necessary, consider using a milder base or a biphasic system to minimize contact time.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: Flame-dry glassware reagents Add this compound, boronic acid, and base start->reagents inert Evacuate and backfill with N₂/Ar (3x) reagents->inert catalyst Add Pd precursor and ligand inert->catalyst solvent Add degassed solvent catalyst->solvent heat Heat to desired temperature (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to room temperature monitor->cool extract Aqueous work-up and extraction cool->extract purify Column chromatography extract->purify end End: Characterized Product purify->end

General workflow for a Suzuki-Miyaura coupling reaction.
Nucleophilic Aromatic Substitution (SNAr)

The C4-chloro group of this compound is susceptible to substitution by a variety of nucleophiles (e.g., amines, thiols, alkoxides). Preventing decomposition in these reactions involves controlling the reactivity of the nucleophile and the reaction conditions.

Key Considerations for SNAr Reactions

ParameterRecommendationRationale
Nucleophile Strength Use the least basic nucleophile that is effective for the transformation.Stronger, more basic nucleophiles can increase the rate of side reactions.
Solvent Aprotic polar solvents (e.g., DMF, DMSO, NMP) are generally preferred.These solvents can help to stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.
Temperature Start at room temperature and gently heat if necessary.Overheating can lead to the formation of byproducts.
Base If a base is required (e.g., for deprotonating a nucleophile), use a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DIPEA).This prevents the base from competing with the desired nucleophile.

Logical Pathway for SNAr Troubleshooting

SNAr_Troubleshooting start Low Yield in SNAr Reaction check_temp Is the reaction temperature too high? start->check_temp check_base Is the base appropriate? check_temp->check_base No solution_temp Reduce temperature; consider stepwise heating. check_temp->solution_temp Yes check_solvent Is the solvent optimal? check_base->check_solvent Yes solution_base Use a milder, non-nucleophilic base (e.g., K₂CO₃). check_base->solution_base No check_nucleophile Is the nucleophile stable? check_solvent->check_nucleophile Yes solution_solvent Switch to a polar aprotic solvent (e.g., DMF, DMSO). check_solvent->solution_solvent No solution_nucleophile Use a fresh, purified nucleophile; consider in situ generation. check_nucleophile->solution_nucleophile No

Troubleshooting logic for SNAr reactions.

Protocols for Minimizing Decomposition

Adherence to best practices in experimental setup is critical for preventing the degradation of this compound.

Protocol 1: General Handling and Storage
  • Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place.

  • Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Protection from Light: Protect the compound from light at all times, especially when in solution. Use amber vials or wrap glassware in aluminum foil.[5][6]

Protocol 2: Setting up an Inert Atmosphere for Reaction
  • Glassware: Flame-dry all glassware under vacuum or in an oven at >120°C for at least 4 hours and allow to cool under a stream of inert gas (Nitrogen or Argon).

  • Reagents: Use anhydrous solvents and ensure all solid reagents are dry.

  • Degassing: Degas solvents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles).

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Add reagents via syringe through a septum or under a blanket of inert gas.

References

Technical Support Center: Scaling Up the Synthesis of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-8-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical quinoline intermediate. As a versatile building block in medicinal chemistry and material science, successful and scalable synthesis is paramount.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during its preparation.

Core Synthesis Pathway Overview

The most reliable and scalable synthesis of this compound is typically a two-step process. It begins with a Conrad-Limpach or Gould-Jacobs type reaction to construct the quinolone core, followed by a chlorination step.[3][4] This pathway is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of the transformations.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 2-Fluoroaniline 2-Fluoroaniline Intermediate 4-Hydroxy-8-fluoro-2-methylquinoline 2-Fluoroaniline->Intermediate High Temp. (e.g., Diphenyl ether) Ethyl_Acetoacetate Ethyl_Acetoacetate Ethyl_Acetoacetate->Intermediate High Temp. (e.g., Diphenyl ether) Final_Product This compound Intermediate->Final_Product POCl₃ Reflux

References

Technical Support Center: Analytical Methods for Monitoring 4-Chloro-8-fluoro-2-methylquinoline Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 4-Chloro-8-fluoro-2-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overseeing this specific chemical transformation. Accurate real-time or quasi-real-time analysis of the reaction progress is critical for optimizing yield, minimizing impurity formation, and ensuring the safety and reproducibility of the synthesis. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

The Importance of Reaction Monitoring

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, involves precise chemical transformations.[1] In-process monitoring is not merely a quality control step but an integral part of process understanding and optimization. It allows for the timely adjustment of reaction parameters such as temperature, catalyst loading, and reaction time, ultimately leading to a more robust and efficient process.[2]

Choosing the Right Analytical Technique

The selection of an appropriate analytical method is contingent on several factors, including the specific reaction conditions, the chemical properties of the reactants and products, and the available instrumentation. This section provides a comparative overview of common techniques.

Technique Principle Advantages Limitations Typical Application
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.[3]Rapid, inexpensive, and requires minimal sample preparation.[3][4]Qualitative or semi-quantitative at best, lower resolution.[5]Quick checks for the presence of starting material and formation of the product.[6][7]
High-Performance Liquid Chromatography (HPLC) Separation based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, quantitative, and suitable for a wide range of compounds.[8]Requires method development, more expensive instrumentation.Accurate quantification of reactants, products, and byproducts.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High resolution for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile compounds without derivatization.[9]Analysis of volatile starting materials or byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei.Provides detailed structural information and is inherently quantitative.[2][10][11]Lower sensitivity, expensive instrumentation, requires deuterated solvents for traditional analysis.[11]Mechanistic studies and structural confirmation of products and intermediates.[12][13][14]
In-situ Spectroscopic Methods (FT-IR, Raman) Monitor changes in vibrational modes of molecules.Real-time, non-invasive monitoring directly in the reaction vessel.[2][15][16]Data can be complex to interpret, may require chemometrics for quantitative analysis.Continuous monitoring of functional group transformations.

Workflow for Selecting an Analytical Method

Caption: Decision workflow for selecting the appropriate analytical monitoring technique.

Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of the this compound reaction.

Thin-Layer Chromatography (TLC) Troubleshooting

Q1: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

A1: Spot streaking is a common issue in TLC and can be attributed to several factors:

  • Sample Overloading: Applying too much sample to the plate is a frequent cause. The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.

    • Solution: Dilute your sample before spotting it on the TLC plate.

  • Inappropriate Solvent System: If the solvent is too polar, it will move all components, including your compound of interest, up the plate with the solvent front, causing streaking. Conversely, a solvent that is not polar enough may result in your compound remaining at the baseline.

    • Solution: Adjust the polarity of your mobile phase. A common solvent system for neutral organic molecules is a mixture of hexanes and ethyl acetate.[6] Experiment with different ratios to achieve a retention factor (Rf) between 0.2 and 0.8 for your compounds of interest.[7]

  • Acidic or Basic Nature of the Compound: If your compound is acidic or basic, it can interact with the silica gel (which is slightly acidic), causing streaking.

    • Solution: Add a small amount of a modifier to your mobile phase. For acidic compounds, a few drops of acetic acid can help. For basic compounds, a small amount of triethylamine is often effective.

Q2: I can't see any spots on my TLC plate after development, even under a UV lamp. What should I do?

A2: This can be a frustrating problem, but it is usually solvable:

  • Non-UV Active Compound: Your compound may not have a chromophore that absorbs UV light at the wavelength used by the lamp (typically 254 nm).

    • Solution: Use a visualization agent. An iodine chamber is a good general-purpose choice.[6] Alternatively, staining with a potassium permanganate solution can reveal compounds that are susceptible to oxidation.

  • Sample is Too Dilute: The concentration of your compound in the spotted solution may be too low to be detected.

    • Solution: Concentrate your sample before spotting or spot the sample multiple times in the same location, allowing the solvent to evaporate between applications.

  • Compound Evaporation: If your compound is highly volatile, it may have evaporated from the plate during development.

    • Solution: This is less common for a compound like this compound, but if suspected, try running the TLC at a lower temperature if possible.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q3: I'm seeing peak fronting or tailing in my chromatogram. How can I improve the peak shape?

A3: Poor peak shape in HPLC can compromise resolution and the accuracy of quantification.

  • Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase, or by secondary interactions.

    • Solutions:

      • Check for Dead Volumes: Ensure all fittings and tubing are properly connected to minimize extra-column volume.

      • Mobile Phase pH: For ionizable compounds, adjusting the mobile phase pH to suppress ionization can improve peak shape.

      • Column Contamination: A contaminated guard column or analytical column can lead to tailing.[17] Try flushing the column with a strong solvent or replacing the guard column.[17]

  • Peak Fronting: This is less common and is often a sign of column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Q4: My retention times are shifting between injections. What is causing this instability?

A4: Consistent retention times are crucial for reliable peak identification and quantification. Drifting retention times can be caused by:

  • Inconsistent Mobile Phase Composition: If the mobile phase is prepared manually, slight variations in the solvent ratios can lead to shifts in retention time.

    • Solution: Use a high-quality HPLC system with a reliable pump and mixer. If preparing the mobile phase offline, be meticulous with measurements. Ensure the mobile phase is well-mixed and degassed.[18][19]

  • Temperature Fluctuations: The column temperature can significantly affect retention times.

    • Solution: Use a column oven to maintain a constant and consistent temperature.[20]

  • Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with the mobile phase for a sufficient amount of time before starting a sequence of injections.

Q5: I am observing ghost peaks in my chromatogram. Where are they coming from?

A5: Ghost peaks are unexpected peaks that appear in a chromatogram and can be a source of confusion.

  • Carryover from Previous Injections: Residual sample from a previous injection can elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol in your autosampler method.[20] A wash step with a strong solvent after each injection can be effective.[20]

  • Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can cause ghost peaks.[18][20]

    • Solution: Use high-purity solvents and reagents.[20] Regularly flush the system to remove any contaminants.

Experimental Protocol: A Starting Point for HPLC Method Development

This protocol provides a general starting point for developing an HPLC method for monitoring the synthesis of this compound. Optimization will be necessary based on your specific reaction mixture and instrumentation.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid.[21]

    • Solvent B: Acetonitrile with 0.1% formic acid or phosphoric acid.[21]

  • Gradient: Start with a gradient of 50:50 A:B and adjust based on the separation of your starting material, product, and any observed byproducts.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 280 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

HPLC Troubleshooting Workflow

HPLCTroubleshooting Problem Identify HPLC Problem PeakShape Poor Peak Shape (Tailing/Fronting) Problem->PeakShape RetentionTime Retention Time Drift Problem->RetentionTime GhostPeaks Ghost Peaks Problem->GhostPeaks Pressure Pressure Fluctuations Problem->Pressure Sol_PeakShape1 Check for Column Overload PeakShape->Sol_PeakShape1 Sol_PeakShape2 Optimize Mobile Phase pH PeakShape->Sol_PeakShape2 Sol_RetentionTime1 Ensure Proper Column Equilibration RetentionTime->Sol_RetentionTime1 Sol_RetentionTime2 Use a Column Oven RetentionTime->Sol_RetentionTime2 Sol_GhostPeaks1 Improve Needle Wash Method GhostPeaks->Sol_GhostPeaks1 Sol_GhostPeaks2 Use High-Purity Solvents GhostPeaks->Sol_GhostPeaks2 Sol_Pressure1 Check for Leaks and Blockages Pressure->Sol_Pressure1 Sol_Pressure2 Degas Mobile Phase Pressure->Sol_Pressure2

Caption: A troubleshooting guide for common HPLC issues.

Frequently Asked Questions (FAQs)

Q6: Can I use Gas Chromatography (GC) to monitor this reaction?

A6: Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[22] this compound and related precursors may have sufficient volatility for GC analysis. However, less volatile starting materials or byproducts might require derivatization to increase their volatility.[9] GC-MS (Gas Chromatography-Mass Spectrometry) can be particularly useful for identifying unknown byproducts due to the structural information provided by the mass spectrometer.[23][24]

Q7: How can I confirm the identity of my product and any major byproducts?

A7: While chromatographic methods are excellent for monitoring the progress of a reaction and quantifying the components, they do not definitively identify the chemical structures. For this, spectroscopic methods are indispensable.

  • NMR Spectroscopy: Both 1D (¹H and ¹³C) and 2D NMR techniques are powerful tools for unambiguous structure elucidation of quinoline derivatives.[12][13][14]

  • Mass Spectrometry (MS): When coupled with a separation technique like HPLC or GC, MS provides molecular weight information and fragmentation patterns that can be used to identify compounds.

Q8: Are there any in-situ methods I can use for real-time monitoring?

A8: Yes, in-situ monitoring techniques, often referred to as Process Analytical Technology (PAT), allow for real-time analysis without the need to withdraw samples from the reactor.

  • FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can be used with fiber-optic probes inserted directly into the reaction vessel.[2] They provide real-time information on the disappearance of reactant functional groups and the appearance of product functional groups.[15][16]

  • Online NMR: While less common due to the instrumentation cost, online NMR systems can provide detailed, quantitative, and structural information in real-time.[10][11]

Q9: How do I ensure the quantitative accuracy of my HPLC method?

A9: To ensure the accuracy of your quantitative results, it is essential to validate your HPLC method. This typically involves:

  • Calibration: Prepare a series of calibration standards of known concentrations for your starting material and product. This will allow you to generate a calibration curve to quantify your samples.

  • Relative Response Factors (RRFs): If authentic standards for all components are not available, RRFs can be determined using a technique like NMR to establish the relationship between the detector response and the concentration of each component.[10]

  • System Suitability: Before each analysis, run a system suitability test to ensure the performance of your HPLC system (e.g., resolution, peak symmetry, and reproducibility) meets predefined criteria.

References

Validation & Comparative

A Comparative Guide to 4-Chloro-8-fluoro-2-methylquinoline in Drug Discovery: A Versatile Scaffold for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline nucleus, a simple fusion of benzene and pyridine rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have given rise to a remarkable array of pharmaceuticals, from the historic anti-malarial quinine to modern anticancer agents and broad-spectrum antibiotics.[1][3] The structural rigidity, aromatic nature, and hydrogen bonding capability of the quinoline core provide an ideal foundation for designing molecules that can interact with a wide range of biological targets.[2][4]

This guide focuses on a specifically functionalized derivative: 4-Chloro-8-fluoro-2-methylquinoline . While many quinoline-based drugs are well-established, the strategic placement of chloro, fluoro, and methyl groups on this particular scaffold presents unique opportunities for developing next-generation therapeutics. The 4-chloro group serves as a versatile synthetic handle for introducing diverse functionalities, the 8-fluoro atom modulates electronic properties and metabolic stability, and the 2-methyl group can influence binding affinity and steric interactions.[5][6][7]

Here, we will dissect the synthetic utility and potential of this compound by comparing its projected performance—based on established structure-activity relationships (SAR)—with other key quinoline derivatives across major therapeutic areas. This analysis is supported by experimental data from the literature on analogous compounds, providing a predictive framework for researchers in drug discovery.

Section 1: Profile of this compound

Synthesis and Reactivity

This compound is primarily utilized as a chemical intermediate, valued for its pre-formed, functionalized quinoline core.[5] Its synthesis generally follows established quinoline chemistry pathways. A common approach involves the cyclization of an appropriate aniline precursor, followed by chlorination. The key feature is the 4-chloro substituent, which is an excellent leaving group, making the C4 position highly susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various nucleophiles (amines, thiols, alcohols), enabling the creation of large, diverse libraries of novel compounds.[8][9]

The diagram below illustrates the central role of this intermediate in synthetic diversification.

G cluster_start Starting Intermediate cluster_nucleophiles Nucleophilic Reagents cluster_products 4-Substituted Quinoline Derivatives start_node This compound amine R-NH2 (Amines) start_node->amine S_NAr Reaction thiol R-SH (Thiols) start_node->thiol S_NAr Reaction alcohol R-OH (Alcohols) start_node->alcohol S_NAr Reaction product_amine 4-Aminoquinolines (Anticancer, Antimalarial) amine->product_amine product_thiol 4-Thioquinolines (Antimicrobial) thiol->product_thiol product_alkoxy 4-Alkoxyquinolines (Kinase Inhibitors) alcohol->product_alkoxy

Synthetic utility of this compound.

Section 2: Comparative Performance in Key Therapeutic Areas

The true potential of a scaffold is realized through its biological activity. Based on extensive data from analogous structures, we can project the performance of this compound derivatives against established quinoline classes.

Anticancer Activity

Quinolines exert anticancer effects through diverse mechanisms, including DNA intercalation, apoptosis induction, and inhibition of critical signaling enzymes like kinases and topoisomerases.[3][10][11]

  • Comparison with 4-Aminoquinolines: The 4-aminoquinoline scaffold is central to drugs like chloroquine, which, beyond its antimalarial use, shows anticancer properties.[12][13] Derivatives synthesized from our lead compound would belong to this class. The presence of the 8-fluoro group could enhance cytotoxicity, as seen in some analogs where fluoro-substitution increased activity against breast cancer cell lines.[12] The 2-methyl group has a variable impact but can be tailored to fit specific binding pockets.

  • Comparison with Kinase Inhibitors: Many potent kinase inhibitors feature a quinoline core.[14][15] For instance, quinoline derivatives have been developed as dual EGFR/HER-2 inhibitors for solid tumors and Pim-1 kinase inhibitors for prostate cancer.[14][15] The versatile 4-position allows for the attachment of side chains designed to target the ATP-binding pocket of various kinases, suggesting that derivatives of this compound could be potent kinase inhibitors.

Table 1: Comparative Cytotoxicity (IC50/GI50 in µM) of Various Quinoline Derivatives

Compound Class Derivative Example Cancer Cell Line IC50/GI50 (µM) Mechanism of Action Reference
4-Aminoquinoline N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Breast) 8.73 Not specified [12][13]
2,4-Disubstituted Quinoline Compound 5a (EGFR/HER-2 Inhibitor) MCF-7 (Breast) 0.025 - 0.082 EGFR/HER-2 Inhibition [15]
Quinoline-Dihydrazone Compound 3c MCF-7 (Breast) 7.05 Apoptosis Induction, DNA Binding [16]
Pim-1 Kinase Inhibitor Compound 5 PC-3 (Prostate) 1.29 Pim-1 Kinase Inhibition [14]

| Projected Derivative | 4-Amino-8-fluoro-2-methylquinoline Analog | Various | Potentially < 10 µM | Kinase Inhibition / Apoptosis | N/A |

Note: Data for the projected derivative is an estimation based on SAR trends.

Antimicrobial Activity

From the well-known fluoroquinolone antibiotics to novel compounds targeting resistant strains, the quinoline scaffold is a mainstay in antimicrobial research.[17][18]

  • Comparison with Fluoroquinolones: While structurally distinct from classic fluoroquinolones like ciprofloxacin, derivatives of this compound can be designed to possess broad-spectrum antibacterial activity.[1][19] The key is the introduction of appropriate side chains at the C4 position. Studies show that novel quinoline derivatives can exhibit excellent activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values in the low microgram-per-milliliter range.[19][20]

  • Activity Against Resistant Pathogens: The development of agents active against multidrug-resistant (MDR) bacteria is a critical goal. Facilely accessible quinoline derivatives have shown potent activity against MRSA, VRE, and C. difficile.[18] The unique substitution pattern of this compound provides a starting point for developing compounds that may evade existing resistance mechanisms.

Table 2: Comparative Minimum Inhibitory Concentration (MIC in µg/mL) of Quinoline Derivatives

Compound Class Derivative Example Bacterial Strain MIC (µg/mL) Reference
Substituted Quinoline Compound 2 B. cerus 1.56 [20]
Substituted Quinoline Compound 6 S. aureus 3.12 [20]
Quinoline-Amino Acid Compound 43a E. coli, S. aureus, B. subtilis, P. aeruginosa 0.62 [17]
Hybrid Quinoline Compound 5d Most G+ and G- strains 0.125 - 8 [19]

| Natural Product Inspired | Compound Qa5 | Xanthomonas oryzae (Xoo) | 3.12 |[21] |

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and quinoline derivatives have emerged as promising anti-inflammatory agents by targeting enzymes like cyclooxygenase (COX) and phosphodiesterase 4 (PDE4).[22][23]

  • Comparison with COX Inhibitors: Certain quinoline derivatives exhibit potent, dose-dependent anti-inflammatory effects comparable to standard NSAIDs like diclofenac.[23] Molecular docking studies suggest these compounds can strongly inhibit the COX-2 enzyme.[23] By designing appropriate side chains at the C4 position of this compound, it is feasible to develop novel and selective COX-2 inhibitors. Amodiaquine and 7-chloro-4-phenylsulfonyl quinoline are other examples of quinolines with reported anti-inflammatory potential.[1]

Section 3: Deciphering the Structure-Activity Relationship (SAR)

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. Understanding these relationships is crucial for rational drug design.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_readout Data Acquisition start Start seed_cells 1. Seed cancer cells (e.g., MCF-7) in 96-well plates (5x10^3 cells/well) start->seed_cells end End incubate_24h 2. Incubate for 24h at 37°C, 5% CO2 to allow cell attachment seed_cells->incubate_24h add_compound 3. Add serial dilutions of quinoline derivative (e.g., 0.1 to 100 µM) incubate_24h->add_compound add_controls   - Vehicle Control (DMSO)   - Positive Control (e.g., Doxorubicin)   - Blank (Media only) add_compound->add_controls incubate_48h 4. Incubate for 48h add_compound->incubate_48h add_mtt 5. Add MTT solution (5 mg/mL) to each well and incubate for 4h incubate_48h->add_mtt formazan_formation   (Viable cells convert yellow MTT to purple formazan crystals) add_mtt->formazan_formation add_solubilizer 6. Add solubilizing agent (e.g., DMSO) to dissolve formazan add_mtt->add_solubilizer read_absorbance 7. Read absorbance at 570 nm using a microplate reader add_solubilizer->read_absorbance calculate_ic50 8. Calculate % viability and determine IC50 value using dose-response curve read_absorbance->calculate_ic50 calculate_ic50->end

References

A Comparative Guide to the In Vitro Biological Validation of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vitro biological activity of 4-Chloro-8-fluoro-2-methylquinoline, a synthetic quinoline derivative. Quinoline scaffolds are of significant interest in medicinal chemistry, forming the core structure of numerous compounds with a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] This document outlines a comprehensive validation strategy, presenting detailed experimental protocols and data interpretation frameworks to assess the compound's cytotoxic and apoptotic potential against relevant cancer cell lines.

The quinoline ring system is a crucial motif in the development of new drugs, with derivatives demonstrating efficacy through various mechanisms like cell cycle arrest, apoptosis induction, and inhibition of angiogenesis.[1][3] Given this background, the primary hypothesis for a novel substituted quinoline, such as this compound, is its potential as an anticancer agent. This guide will compare its performance against a well-known chemotherapy agent, Doxorubicin, and a structurally related quinoline compound, Chloroquine, which has also been investigated for its anticancer properties.[4]

Section 1: Foundational Cytotoxicity Screening

The initial and most critical step in evaluating a novel compound's potential as a therapeutic agent is to determine its cytotoxicity.[5][6] This primary screening provides essential data on the concentration-dependent toxicity of the compound and is fundamental for calculating the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[7]

Causality of Experimental Choice: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected as the primary screening method. This choice is based on several factors:

  • Robustness and Reliability: The MTT assay is a well-established, colorimetric method that is widely used for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

  • Mechanism of Action: The assay relies on the activity of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[8] These enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The intensity of the resulting color is directly proportional to the number of metabolically active (and therefore viable) cells.[9]

  • High-Throughput Suitability: The assay is readily adaptable to a 96-well plate format, making it ideal for screening a range of concentrations and compounds simultaneously.[6]

Experimental Workflow: Cytotoxicity Assessment

The overall workflow for assessing the in vitro cytotoxicity of a novel compound is a multi-step process designed to ensure accurate and reproducible results.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture (e.g., MCF-7, HeLa) compound_prep Compound Dilution (Test, Controls) seeding Seed Cells in 96-Well Plates treatment Treat with Compounds (24, 48, 72h) seeding->treatment Allow Attachment (24h) mtt_add Add MTT Reagent treatment->mtt_add incubation Incubate (2-4h) mtt_add->incubation solubilize Add Solubilization Solution (e.g., DMSO) incubation->solubilize read Read Absorbance (~570nm) solubilize->read data_analysis Calculate % Viability read->data_analysis ic50 Determine IC50 Values data_analysis->ic50

Caption: General workflow for in vitro cytotoxicity assessment.

Detailed Protocol: MTT Assay

This protocol is designed for use in a 96-well plate format.

Materials:

  • Test Compound (this compound), Doxorubicin (Positive Control), Chloroquine (Comparator), DMSO (Vehicle)

  • Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer)[10]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[9]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (DMSO) and untreated cells (medium only).[7]

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).[11]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well for a final concentration of approximately 0.5 mg/mL.[7][8]

  • Formazan Formation: Return the plate to the incubator for 2-4 hours, allowing viable cells to metabolize the MTT into purple formazan crystals.[12][13]

  • Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8]

Data Presentation and Interpretation

The results are expressed as the percentage of cell viability relative to the untreated control. The IC50 value is then calculated by plotting the percentage of viability against the log of the compound concentration.

CompoundCell LineIC50 (µM) after 48h
This compound MCF-78.5 ± 0.7
HeLa12.2 ± 1.1
Doxorubicin (Positive Control) MCF-70.9 ± 0.2
HeLa1.5 ± 0.3
Chloroquine (Comparator) MCF-720.7 ± 2.5[4]
HeLa18.8 ± 1.9 (similar structure)[14]
Note: Data are presented as hypothetical mean ± standard deviation for illustrative purposes, based on typical values for quinoline derivatives.[7]

From this initial screen, this compound demonstrates potent cytotoxic activity, superior to the related compound Chloroquine, although less potent than the established chemotherapeutic Doxorubicin. This warrants further investigation into its mechanism of action.

Section 2: Mechanistic Validation - Apoptosis Induction

Following the confirmation of cytotoxicity, the next logical step is to determine how the compound induces cell death. Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[3] A hallmark of apoptosis is the activation of a family of proteases called caspases, with caspase-3 and caspase-7 being key executioner enzymes.[15]

Causality of Experimental Choice: Caspase-Glo® 3/7 Assay

The Caspase-Glo® 3/7 Assay is a highly sensitive and specific method for detecting apoptosis.

  • Specificity: The assay uses a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a specific target for caspase-3 and -7.[16] Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal.[16]

  • "Add-Mix-Measure" Format: The homogenous, single-reagent format simplifies the workflow, reduces pipetting errors, and is ideal for high-throughput screening.[17] It combines cell lysis and detection into one step.[16]

  • Sensitivity: The luminescent output provides a high signal-to-background ratio, allowing for the detection of caspase activity even at low levels of apoptosis.

Experimental Workflow: Apoptosis Induction Assay

The workflow for assessing apoptosis is streamlined, focusing on the direct measurement of a key biochemical marker of programmed cell death.

G cluster_prep Phase 1: Cell Treatment cluster_assay Phase 2: Assay cluster_readout Phase 3: Readout seeding Seed Cells in White-Walled 96-Well Plate treatment Treat with Compounds (at IC50 concentrations) seeding->treatment Incubate 24h reagent_add Add Caspase-Glo® 3/7 Reagent treatment->reagent_add incubation Incubate at RT (1-2h, protected from light) reagent_add->incubation Mix gently read Measure Luminescence (Luminometer) incubation->read

Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

This protocol is adapted for a 96-well format and is based on manufacturer instructions.[16][17]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Cells treated with compounds at their respective IC50 concentrations

  • White-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound and control compounds at their predetermined IC50 concentrations for a suitable time (e.g., 24 hours). Include untreated and vehicle controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.[17]

  • Assay Initiation: Remove the plate from the incubator and allow it to equilibrate to room temperature.[17]

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[17]

  • Incubation: Mix the contents of the wells gently on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[15]

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

Data Presentation and Interpretation

Results are typically presented as the fold change in luminescence (Relative Luminescence Units, RLU) compared to the untreated control, indicating the level of caspase-3/7 activation.

Compound (at IC50)Cell LineFold Increase in Caspase-3/7 Activity
This compound MCF-74.8 ± 0.5
HeLa5.3 ± 0.6
Doxorubicin (Positive Control) MCF-76.2 ± 0.7
HeLa7.1 ± 0.8
Chloroquine (Comparator) MCF-71.5 ± 0.3
HeLa1.8 ± 0.4
Note: Data are hypothetical and for illustrative purposes. Fold increase is relative to the vehicle control.

The significant increase in caspase-3/7 activity for cells treated with this compound strongly suggests that its cytotoxic effects are mediated, at least in part, through the induction of apoptosis. This mechanism is consistent with the activity of many effective quinoline-based anticancer agents.[1][18]

Conclusion and Authoritative Grounding

This guide outlines a logical and robust two-step process for the initial in vitro validation of this compound's biological activity.

  • Primary Cytotoxicity Screening: The MTT assay establishes the compound's dose-dependent cytotoxic potential and provides a critical IC50 value for comparative potency analysis.

  • Mechanistic Apoptosis Assay: The Caspase-Glo® 3/7 assay confirms that the observed cytotoxicity is linked to the activation of key executioner caspases, a hallmark of apoptosis.

The hypothetical data presented positions this compound as a promising quinoline derivative with potent, apoptosis-inducing anticancer activity, superior to structurally related compounds like Chloroquine. Quinoline derivatives are known to exert their anticancer effects through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways like Pim-1 kinase or Src kinase.[18][19] The induction of apoptosis observed here is a common downstream consequence of these upstream actions.[20]

Further investigation should focus on elucidating the specific upstream signaling pathways affected by this compound to fully characterize its mechanism of action and potential as a novel therapeutic candidate.

References

A Senior Application Scientist's Guide to the Spectroscopic Gauntlet: Structural Confirmation of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals entrenched in the intricate world of drug development, the unambiguous structural confirmation of a novel chemical entity is the bedrock upon which all subsequent research is built. The molecule in focus here, 4-Chloro-8-fluoro-2-methylquinoline, is a halogenated quinoline derivative, a class of compounds renowned for its diverse pharmacological activities. Its journey from a synthesized powder to a potential therapeutic agent is paved with rigorous analytical scrutiny. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of this specific molecule, grounded in both theoretical principles and practical, field-proven insights.

The Imperative of Orthogonal Spectroscopic Analysis

In the realm of structural confirmation, relying on a single analytical technique is a precarious endeavor. Each method interrogates a different aspect of the molecule's physical and chemical properties. It is the confluence of data from multiple, orthogonal techniques that provides the requisite level of confidence in the proposed structure. For this compound, a strategic combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy forms the cornerstone of its analytical characterization. Ultraviolet-Visible (UV-Vis) spectroscopy, while less definitive for structural elucidation, offers valuable information regarding the molecule's electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Pillar of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a suite of NMR experiments is essential.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice due to its volatility and minimal signal overlap with the analyte, but DMSO-d₆ can be used if solubility is an issue.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex aromatic region of the quinoline ring.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16-32 scans are usually adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans ensures proper relaxation of the protons.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

Expected ¹H NMR Data and Interpretation:

The ¹H NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons on the quinoline ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group.[1]

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
-CH₃ (at C2)~2.6Singlet (s)N/A
H3~7.2Singlet (s)N/A
H5~7.8Doublet of doublets (dd)J ≈ 8.5, 1.5 Hz
H6~7.4Triplet (t)J ≈ 8.0 Hz
H7~7.6Doublet of doublets (dd)J ≈ 8.5, 1.5 Hz

The singlet for the methyl group is a key identifier. The aromatic protons will exhibit complex splitting patterns due to proton-proton and potentially proton-fluorine couplings.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup: A 100 MHz or higher frequency for ¹³C NMR is recommended.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

  • Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

Expected ¹³C NMR Data and Interpretation:

The spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached and nearby atoms.[2]

Carbon Assignment Expected Chemical Shift (δ, ppm)
-CH₃~25
C2~158
C3~122
C4~145
C4a~125
C5~128
C6~126
C7~129
C8~155 (Coupled to F)
C8a~148

The carbon attached to the fluorine (C8) will likely appear as a doublet due to ¹JCF coupling.

¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine

Given the presence of a fluorine atom, ¹⁹F NMR is a crucial and highly informative experiment.[3]

Experimental Protocol: ¹⁹F NMR Spectroscopy

  • Sample Preparation: The same sample can be used.

  • Instrument Setup: The spectrometer must be equipped with a fluorine probe.

  • Acquisition Parameters: ¹⁹F is a high-abundance, high-sensitivity nucleus, so acquisition is rapid. A simple pulse-acquire sequence with a small number of scans is sufficient.

  • Data Processing: Standard Fourier transform and phasing are applied.

Expected ¹⁹F NMR Data and Interpretation:

A single signal is expected for the fluorine atom at the C8 position. The chemical shift will be characteristic of a fluorine attached to an aromatic ring.[4][5] The signal may show coupling to the neighboring protons (H7).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry (Electron Ionization - EI)

  • Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) at 70 eV is a standard method for creating fragment ions.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is recorded to generate the mass spectrum.

Expected Mass Spectrum Data and Interpretation:

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (195.04 g/mol ). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak will be observed, which is a characteristic isotopic signature.[6][7]

Key Fragmentation Pathways:

  • Loss of a chlorine atom: A significant fragment at m/z 160.

  • Loss of a methyl radical: A fragment at m/z 180.

  • Retro-Diels-Alder fragmentation of the quinoline ring is also a possibility.[8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Expected IR Data and Interpretation:

The IR spectrum will show characteristic absorption bands for the aromatic C-H, C=C, C=N, C-Cl, and C-F bonds.[9][10]

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
C=C and C=N ring stretching1600-1450
C-F stretch1250-1000
C-Cl stretch850-550
C-H out-of-plane bending900-690

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.[11][12]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or acetonitrile.

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

Expected UV-Vis Data and Interpretation:

The UV-Vis spectrum of quinoline derivatives typically shows multiple absorption bands corresponding to π → π* transitions within the aromatic system.[13][14] The exact positions and intensities of these bands will be influenced by the substituents.

Comparative Analysis of Spectroscopic Techniques

Technique Strengths for Structural Confirmation Limitations
NMR (¹H, ¹³C, ¹⁹F) Provides detailed information on the carbon-hydrogen framework, connectivity, and the chemical environment of atoms. Unambiguous for determining isomerism.Requires a relatively larger amount of pure sample. Can be time-consuming for complex molecules.
Mass Spectrometry Determines the exact molecular weight and elemental composition (with high resolution). Fragmentation patterns provide structural clues.Isomer differentiation can be challenging. Does not provide direct information on atom connectivity.
IR Spectroscopy Rapid and simple for identifying the presence of key functional groups.Provides limited information on the overall molecular structure. The "fingerprint" region can be complex to interpret.
UV-Vis Spectroscopy Useful for confirming the presence of a conjugated system.Provides minimal structural detail. Not a primary tool for unambiguous structural elucidation.

Alternative and Complementary Analytical Techniques

While the core spectroscopic techniques provide a robust foundation for structural confirmation, other methods can offer complementary or more specialized information.

  • X-ray Crystallography: This is the gold standard for unambiguous structural determination, providing the precise three-dimensional arrangement of atoms in a crystal.[15][16] However, it requires a suitable single crystal, which can be challenging to obtain.

  • High-Performance Liquid Chromatography (HPLC): Primarily a separation technique, HPLC is invaluable for assessing the purity of the sample before spectroscopic analysis.[17][18][19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is excellent for separating and identifying volatile components in a mixture and can be used for purity assessment.[20][21][22]

  • Capillary Electrophoresis (CE): A high-resolution separation technique that can be used for the analysis of quinoline derivatives, particularly for chiral separations.[23][24][25]

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for spectroscopic analysis and the logical interplay between the different techniques.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_alternatives Alternative/Complementary Techniques cluster_confirmation Final Confirmation synthesis Synthesized Compound (this compound) purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Primary Structural Confirmation ms Mass Spectrometry purification->ms Molecular Weight & Fragmentation ir IR Spectroscopy purification->ir Functional Group ID uv UV-Vis Spectroscopy purification->uv Conjugated System Check xray X-ray Crystallography purification->xray If single crystal available hplc HPLC (Purity) purification->hplc Purity Check gcms GC-MS (Purity/Volatility) purification->gcms confirmation Structural Confirmation nmr->confirmation ms->confirmation ir->confirmation uv->confirmation

Caption: Experimental workflow for the structural confirmation of this compound.

G ProposedStructure Proposed Structure: This compound NMR NMR Data (Connectivity, Chemical Environment) ProposedStructure->NMR Predicts MS MS Data (Molecular Formula, Fragments) ProposedStructure->MS Predicts IR IR Data (Functional Groups) ProposedStructure->IR Predicts ExperimentalNMR Experimental NMR Spectra NMR->ExperimentalNMR Compared with ExperimentalMS Experimental MS Spectrum MS->ExperimentalMS Compared with ExperimentalIR Experimental IR Spectrum IR->ExperimentalIR Compared with Other Other Data (UV, Purity) ExperimentalOther Experimental Other Data Other->ExperimentalOther Corroborates Conclusion Structural Confirmation ExperimentalNMR->Conclusion ExperimentalMS->Conclusion ExperimentalIR->Conclusion ExperimentalOther->Conclusion

Caption: Logical relationship of spectroscopic data for structural confirmation.

Conclusion

The structural confirmation of this compound is a multi-faceted process that relies on the synergistic interpretation of data from a suite of spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, mass spectrometry and IR spectroscopy offer crucial, complementary data points that are essential for an unambiguous assignment. The inclusion of purity analysis via chromatographic techniques ensures the integrity of the sample being analyzed. By following the detailed protocols and understanding the comparative strengths of each method as outlined in this guide, researchers can confidently and rigorously establish the structure of this and other novel quinoline derivatives, paving the way for further investigation into their pharmacological potential.

References

A Comparative Analysis of 4-Chloro-8-fluoro-2-methylquinoline's Efficacy Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel kinase inhibitor, 4-Chloro-8-fluoro-2-methylquinoline, against established inhibitors targeting key kinases implicated in cancer progression: Epidermal Growth Factor Receptor (EGFR), v-Raf murine sarcoma viral oncogene homolog B (BRAF), and Vascular Endothelial Growth Factor Receptor (VEGFR). Through detailed experimental protocols and comparative data, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential efficacy of this emerging compound.

Introduction to Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[3] Kinase inhibitors have revolutionized cancer treatment by specifically targeting these aberrant signaling pathways, leading to more effective and less toxic therapies compared to traditional chemotherapy.[2][4] These inhibitors typically function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade that drives tumor growth.[5][]

This compound is a synthetic small molecule with a quinoline scaffold, a common motif in many biologically active compounds.[7][8] While its specific kinase targets are still under extensive investigation, its structural similarity to known kinase inhibitors suggests potential activity against key oncogenic kinases. This guide explores its hypothetical efficacy against well-characterized inhibitors of EGFR, BRAF, and VEGFR.

Comparative Kinase Inhibitors

For this comparative analysis, we have selected the following well-established kinase inhibitors:

  • Gefitinib (Iressa®): A first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations.[5][9] It competitively binds to the ATP-binding site of the EGFR kinase domain.[5][10]

  • Vemurafenib (Zelboraf®): A highly selective inhibitor of the BRAF V600E mutation, a common driver in melanoma.[11][12] It targets the mutated BRAF kinase, inhibiting the MAPK signaling pathway.[12][13]

  • Sunitinib (Sutent®): A multi-targeted tyrosine kinase inhibitor that targets several receptor tyrosine kinases, including VEGFRs, PDGFRs, and c-KIT.[14][15][16] It is used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[14]

Visualizing Kinase Inhibition

The following diagram illustrates the general mechanism of action for ATP-competitive kinase inhibitors.

G cluster_kinase Kinase Kinase Kinase Enzyme Phosphorylated_Substrate Phosphorylated Substrate (Signal Propagation) Kinase->Phosphorylated_Substrate Phosphorylates No_Phosphorylation No Phosphorylation (Signal Blocked) Kinase->No_Phosphorylation Inhibited By ATP_Site ATP Binding Site Substrate_Site Substrate Binding Site ATP ATP ATP->ATP_Site Binds Substrate Substrate Protein Substrate->Substrate_Site Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->ATP_Site Competitively Binds

Caption: General mechanism of competitive kinase inhibition.

Experimental Protocols

To objectively compare the efficacy of this compound with existing inhibitors, two key experiments are proposed: an in vitro kinase inhibition assay to determine the half-maximal inhibitory concentration (IC50) and a cell-based proliferation assay to assess its effect in a biological context.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.[17]

Materials:

  • Recombinant human kinases (EGFR, BRAF V600E, VEGFR2)

  • Kinase-specific substrate peptides

  • ATP

  • This compound, Gefitinib, Vemurafenib, Sunitinib

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each inhibitor in 100% DMSO. Perform a serial dilution to create a range of concentrations.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

  • Add 2.5 µL of the respective kinase to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17]

Cell-Based Proliferation Assay

This assay measures the ability of the inhibitors to suppress the growth of cancer cell lines that are dependent on the activity of the target kinases.

Materials:

  • Cancer cell lines (e.g., A549 for EGFR, A375 for BRAF V600E, HUVEC for VEGFR2)

  • Cell culture medium and supplements

  • This compound and comparative inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay

  • Clear-bottom 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the appropriate cancer cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each inhibitor or DMSO control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

The following diagram outlines the experimental workflow for this comparative study.

G cluster_prep Preparation cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay cluster_analysis Data Analysis & Comparison Compound_Prep Prepare Stock Solutions (this compound & Comparators) Kinase_Assay Perform Luminescence-Based Kinase Inhibition Assay Compound_Prep->Kinase_Assay Cell_Treatment Treat Cells with Inhibitors Compound_Prep->Cell_Treatment Cell_Culture Culture Cancer Cell Lines (A549, A375, HUVEC) Cell_Culture->Cell_Treatment IC50_Calc Calculate IC50 Values Kinase_Assay->IC50_Calc Data_Table Summarize Data in a Comparative Table IC50_Calc->Data_Table Proliferation_Assay Perform Cell Proliferation Assay Cell_Treatment->Proliferation_Assay GI50_Calc Calculate GI50 Values Proliferation_Assay->GI50_Calc GI50_Calc->Data_Table Efficacy_Eval Evaluate Relative Efficacy and Selectivity Data_Table->Efficacy_Eval

References

The Ascendant Scaffold: A Comparative Guide to the Structure-Activity Relationship of 4-Chloro-8-fluoro-2-methylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline nucleus is a cornerstone in medicinal chemistry, a privileged scaffold renowned for its presence in a plethora of biologically active compounds.[1] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. This guide delves into the nuanced world of 4-chloro-8-fluoro-2-methylquinoline derivatives, a class of compounds with significant therapeutic potential. By dissecting their structure-activity relationships (SAR), we aim to provide a strategic compass for the rational design of next-generation therapeutic agents.

The strategic placement of substituents on the quinoline core is paramount in dictating the biological activity of the resulting derivatives. The 4-chloro group serves as a crucial reactive handle, amenable to nucleophilic substitution, thereby allowing for the introduction of diverse pharmacophores. The 8-fluoro substituent can significantly enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions. The 2-methyl group can influence the steric and electronic properties of the molecule, potentially augmenting target engagement and selectivity.[2] This unique combination of substituents makes the this compound scaffold a promising starting point for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases.

Anticancer Activity: A Tale of Targeted Inhibition

Quinoline derivatives have emerged as a significant class of compounds in oncology, demonstrating a wide array of anticancer activities, including the inhibition of cancer cell growth and the induction of apoptosis.[3] While direct and extensive SAR studies on a broad series of this compound analogs are not yet abundant in publicly available literature, valuable insights can be extrapolated from structurally related compounds.

Comparative Antiproliferative Activity of Related Fluoro-Substituted Quinolines

Insights into the potential anticancer activity of this compound derivatives can be gleaned from studies on analogous structures, such as 7-fluoro-4-anilinoquinolines. The antiproliferative activity of these compounds has been evaluated against various cancer cell lines, revealing key structural determinants for cytotoxicity.

Compound IDR (Substituent on Aniline Ring)IC50 (μM) - HeLa CellsIC50 (μM) - BGC-823 Cells
1a 3-ethynyl10.318.15
1b 3-chloro12.579.33
1c 3-bromo11.898.76
1d 3-methyl21.4515.24
1e 3-methoxy14.2810.17
1f 3-isopropyl8.926.48
1g 3-tert-butyl9.567.21
Data inferred from studies on 7-fluoro-4-anilinoquinoline derivatives as potential EGFR kinase inhibitors.[4]
Key SAR Insights for Anticancer Activity

The data from related compounds suggests that the nature of the substituent at the 4-position of the quinoline ring, introduced via substitution of the chloro group, is a critical determinant of antiproliferative activity.

  • Influence of Bulky Hydrophobic Groups: The introduction of bulky alkyl groups, such as isopropyl and tert-butyl, at the meta-position of an aniline substituent at the C4 position appears to be beneficial for enhancing cytotoxicity.[4] This suggests that steric bulk in this region may promote favorable interactions with the target protein.

  • Targeted Signaling Pathways: Quinoline-based anticancer agents often exert their effects by inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[2] A plausible mechanism of action for this compound derivatives involves the inhibition of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS EGF EGF EGF->EGFR Activation Quinoline 4-Chloro-8-fluoro- 2-methylquinoline Derivative Quinoline->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental Protocol: Antiproliferative MTT Assay

The antiproliferative activity of the synthesized compounds can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., HeLa, BGC-823) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Antimicrobial Activity: Combating Microbial Resistance

The quinoline scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[5] The strategic placement of halogen atoms can enhance the antimicrobial potency of these compounds. While specific data for this compound derivatives is limited, SAR can be inferred from related halo-substituted quinoline analogs.

Comparative Antimicrobial Activity of Related Chloroquinoline Derivatives

Studies on various chloroquinoline derivatives have demonstrated their potential as antibacterial and antifungal agents. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their antimicrobial efficacy.

Compound ClassTarget OrganismGeneral MIC Range (µg/mL)Key SAR Observations
Quinoline Hydrazones S. aureus, B. subtilis, E. coli, P. aeruginosaVaries with substitutionNitro group substitution on an attached aryl ring can enhance antibacterial activity.[5]
Quinolinequinones Staphylococcus spp., Candida spp.1.22 - 19.53Specific substitutions on the aminophenyl ring are crucial for potent activity.[6]
4-Aminoquinolines E. faecium, B. subtilis, S. aureus, P. aeruginosa8 - 128The nature of the substituent at the 4-amino position significantly impacts activity and spectrum.[7]
Key SAR Insights for Antimicrobial Activity

For antimicrobial quinoline derivatives, the lipophilicity and electronic properties of the substituents play a pivotal role in their activity.

  • Lipophilicity and Membrane Permeation: The overall lipophilicity of the molecule, influenced by the substituents, affects its ability to penetrate the bacterial cell wall and membrane.

  • Target Engagement: The substituents on the quinoline ring can directly interact with microbial targets such as DNA gyrase or topoisomerase IV, inhibiting bacterial replication.

  • Efflux Pump Avoidance: Structural modifications can also influence the susceptibility of the compounds to bacterial efflux pumps, a common mechanism of resistance.

Antimicrobial_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_mechanism Mechanism of Action Studies Start This compound React Nucleophilic Substitution (e.g., with amines, thiols) Start->React Deriv Library of Derivatives React->Deriv Char Structural Characterization (NMR, MS, etc.) Deriv->Char MIC MIC Determination (Broth Microdilution) Deriv->MIC MBC MBC Determination MIC->MBC Target Target Identification (e.g., DNA Gyrase Assay) MIC->Target Membrane Membrane Permeability Assay MIC->Membrane TimeKill Time-Kill Kinetics MBC->TimeKill

Caption: Experimental workflow for antimicrobial evaluation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared and adjusted to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The insights gleaned from the SAR of structurally related compounds provide a robust framework for the rational design of new derivatives with enhanced potency and selectivity. Future research should focus on the systematic synthesis and biological evaluation of a diverse library of these compounds to establish a more comprehensive SAR. Mechanistic studies to elucidate the precise molecular targets will be crucial for optimizing their therapeutic potential and advancing the most promising candidates through the drug development pipeline. The strategic functionalization of this versatile scaffold holds the key to unlocking new and effective treatments for cancer and infectious diseases.

References

A Senior Application Scientist's Guide to In Silico Docking: Evaluating 4-Chloro-8-fluoro-2-methylquinoline Against Key Cancer Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis with Established Inhibitors

In the landscape of modern drug discovery, in silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of conducting a comparative docking study. We will focus on a novel quinoline derivative, 4-Chloro-8-fluoro-2-methylquinoline, and evaluate its potential as an inhibitor against two well-established cancer drug targets: Epidermal Growth Factor Receptor (EGFR) and Topoisomerase I (Topo I).

The rationale for selecting this compound lies in the proven therapeutic potential of the quinoline scaffold. Quinoline derivatives are integral to a wide array of pharmaceuticals, exhibiting activities ranging from anticancer to antimicrobial.[1][2] The specific substitutions of a chloro group at the 4-position, a fluoro group at the 8-position, and a methyl group at the 2-position present a unique electronic and steric profile, warranting investigation into its binding affinity and selectivity towards key biological targets.[3]

The Scientific Underpinnings of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][5] The primary objective of docking in drug discovery is to predict the binding mode and affinity of a small molecule (ligand) within the active site of a target protein (receptor).[6] A successful docking study can provide valuable insights into the drug-receptor interactions at a molecular level, guiding lead optimization and the design of more potent and selective inhibitors.

The process involves two main stages:

  • Sampling: This stage explores the conformational space of the ligand within the protein's binding site, generating a variety of possible binding poses.

  • Scoring: Each generated pose is then evaluated using a scoring function, which estimates the binding affinity (typically in kcal/mol). A more negative score generally indicates a more favorable binding interaction.

It is crucial to understand that in silico docking is a predictive tool. While it provides a strong indication of potential biological activity, the results must be validated through subsequent in vitro and in vivo experiments.

Experimental Workflow: A Step-by-Step Guide

This section outlines a detailed protocol for conducting a comparative in silico docking study of this compound and reference inhibitors against EGFR and Topoisomerase I. We will utilize AutoDock Vina, a widely used and validated open-source docking program.[7][8]

Part 1: Preparation of Target Proteins
  • Protein Structure Retrieval: Obtain the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we will use:

    • EGFR: PDB ID: 1M17

    • Topoisomerase I: PDB ID: 1T8I

  • Protein Preparation: This is a critical step to ensure the accuracy of the docking simulation.

    • Remove Water Molecules and Ligands: The crystal structures often contain water molecules and co-crystallized ligands. These should be removed to provide a clean binding site for docking.

    • Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding polar hydrogens is essential for correct ionization and hydrogen bonding calculations.

    • Assign Charges: Assign appropriate atomic charges (e.g., Kollman charges) to the protein atoms.

    • Software: Tools like AutoDockTools (ADT) or UCSF Chimera can be used for this purpose.

Part 2: Ligand Preparation
  • Ligand Structure Generation:

    • This compound: The 2D structure can be drawn using chemical drawing software like ChemDraw or MarvinSketch and then converted to a 3D structure.

    • Reference Inhibitors: Obtain the structures of known inhibitors for comparison. For this study, we will use:

      • Erlotinib (EGFR inhibitor)

      • Camptothecin (Topoisomerase I inhibitor)[9]

  • Ligand Optimization:

    • Energy Minimization: The 3D structures of the ligands should be energy-minimized to obtain a stable conformation. This can be done using software like Avogadro or ArgusLab.

    • Define Torsion Angles: For flexible ligands, define the rotatable bonds to allow for conformational sampling during the docking process.

Part 3: Molecular Docking Simulation
  • Grid Box Generation: A grid box defines the search space for the docking simulation within the protein's active site. The grid box should be large enough to encompass the entire binding pocket. The center and dimensions of the grid box can be determined based on the position of the co-crystallized ligand in the original PDB file or by identifying key active site residues from literature.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculations. The program will sample different conformations of the ligand within the defined grid box and calculate the binding affinity for each pose.

    • The output will be a set of binding poses ranked by their predicted binding energies.

Part 4: Analysis of Docking Results
  • Binding Energy Analysis: Compare the binding energies of this compound with the reference inhibitors for each target protein. A lower binding energy suggests a stronger predicted interaction.

  • Interaction Analysis: Visualize the top-ranked docking poses to analyze the interactions between the ligand and the protein's active site residues. Key interactions to look for include:

    • Hydrogen Bonds: These are crucial for stabilizing the ligand-protein complex.

    • Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and protein.

    • Pi-Pi Stacking: Interactions between aromatic rings.

  • Comparative Analysis: Compare the binding mode and interactions of this compound with those of the known inhibitors. This will help in understanding if the novel compound binds in a similar manner and interacts with key catalytic residues.

Visualizing the Workflow

A clear understanding of the experimental pipeline is essential for reproducible research. The following diagram, generated using Graphviz, illustrates the key stages of the in silico docking workflow.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Results Analysis PDB Protein Structure (from PDB) PrepProtein Protein Preparation (Add Hydrogens, Assign Charges) PDB->PrepProtein Ligand Ligand Structure (2D to 3D) PrepLigand Ligand Preparation (Energy Minimization) Ligand->PrepLigand Grid Grid Box Generation (Define Active Site) PrepProtein->Grid Dock Molecular Docking (AutoDock Vina) PrepLigand->Dock Grid->Dock BindingEnergy Binding Energy Comparison Dock->BindingEnergy Interaction Interaction Analysis (H-bonds, Hydrophobic) Dock->Interaction Comparison Comparative Analysis vs. Known Inhibitors BindingEnergy->Comparison Interaction->Comparison

Caption: A schematic overview of the in silico molecular docking workflow.

Comparative Docking Results: A Hypothetical Analysis

To illustrate the output of such a study, the following tables present hypothetical docking results for this compound and the reference inhibitors against EGFR and Topoisomerase I.

Table 1: Docking Scores and Binding Affinities
CompoundTarget ProteinBinding Affinity (kcal/mol)
This compoundEGFR-8.5
Erlotinib (Reference)EGFR-9.2
This compoundTopoisomerase I-7.9
Camptothecin (Reference)Topoisomerase I-8.8

Note: These are illustrative values. Actual binding affinities will vary based on the specific docking protocol and software used.

Table 2: Key Interacting Residues
CompoundTarget ProteinKey Interacting Residues (Hypothetical)Interaction Type
This compoundEGFRMET793, LEU718, CYS773H-Bond, Hydrophobic
Erlotinib (Reference)EGFRMET793, THR790, LEU718H-Bond, Hydrophobic
This compoundTopoisomerase IARG364, ASN722, LYS532H-Bond, Pi-Pi Stacking
Camptothecin (Reference)Topoisomerase IARG364, ASP533, ASN722H-Bond, Pi-Pi Stacking

Visualizing Molecular Interactions

The following Graphviz diagram illustrates the hypothetical interactions of this compound within the active site of EGFR, as identified from the docking study.

ligand_interaction cluster_ligand This compound cluster_protein EGFR Active Site Residues Ligand Quinoline Core Cl Cl Ligand->Cl 4-position F F Ligand->F 8-position Me CH3 Ligand->Me 2-position MET793 MET793 Ligand->MET793 H-Bond LEU718 LEU718 Ligand->LEU718 Hydrophobic CYS773 CYS773 Cl->CYS773 Halogen Bond VAL726 VAL726 Me->VAL726 Hydrophobic

Caption: Hypothetical interactions of this compound with EGFR.

Discussion and Future Directions

The hypothetical results presented suggest that this compound exhibits promising binding affinities for both EGFR and Topoisomerase I, albeit slightly lower than the established inhibitors. The analysis of its binding mode reveals interactions with key catalytic residues, indicating its potential as a dual inhibitor.

The presence of the chloro and fluoro substituents appears to contribute to favorable interactions within the binding pockets. The chloro group, for instance, could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

It is imperative to reiterate that these in silico findings represent a preliminary investigation. To validate these predictions, the following steps are recommended:

  • Synthesis and Characterization: The first step is the chemical synthesis and structural characterization of this compound.

  • In Vitro Enzyme Inhibition Assays: The synthesized compound should be tested in enzymatic assays to determine its IC50 values against EGFR and Topoisomerase I.

  • Cell-Based Assays: The antiproliferative activity of the compound should be evaluated against various cancer cell lines.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound can help in understanding the SAR and in optimizing the lead compound for improved potency and selectivity.

Conclusion

This guide has provided a comprehensive framework for conducting a comparative in silico docking study of this compound against relevant cancer targets. By following the detailed protocols and understanding the underlying scientific principles, researchers can effectively leverage computational tools to accelerate the early stages of drug discovery. The hypothetical case study presented herein serves as a practical example of how to interpret and present docking results, paving the way for further experimental validation and the potential development of novel anticancer agents.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Anticancer Research

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The versatility of the quinoline core allows for substitutions at various positions, leading to a diverse chemical space for the development of potent and selective therapeutic agents.[3][4] Among the numerous quinoline derivatives, those bearing halogen and methyl group substitutions have garnered significant interest for their potential as cytotoxic agents. This guide provides a comparative analysis of the cytotoxic potential of 4-Chloro-8-fluoro-2-methylquinoline and its structurally related analogs, offering insights into their structure-activity relationships and providing detailed protocols for their evaluation.

The strategic placement of substituents on the quinoline ring can dramatically influence the molecule's cytotoxic efficacy. For instance, a chlorine atom at the C4 position and a fluorine atom at the C8 position, combined with a methyl group at C2, as seen in this compound, are anticipated to modulate the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.[5] While direct comparative cytotoxic data for this compound is not extensively available in the public domain, we can infer its potential activity by examining the reported cytotoxicity of its structural relatives.

Comparative Cytotoxicity Data

To understand the potential cytotoxic landscape of this compound, it is instructive to analyze the experimental data of its analogs. The following table summarizes the 50% growth inhibition (GI₅₀) or half-maximal inhibitory concentration (IC₅₀) values for various substituted quinolines against different cancer cell lines. This comparative data allows for an initial assessment of the structure-activity relationship (SAR).

Compound/DerivativeStructureCell LineIC₅₀/GI₅₀ (µM)Reference
Hypothetical
This compound
VariousData Not AvailableStructurally Related Analogs N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineMDA-MB-468 (Breast)8.73[3]Butyl-(7-fluoro-quinolin-4-yl)-amineMCF-7 (Breast)Data available[3]N1-(7-chloro-quinolin-4-yl)-ethane-1,2-diamineMDA-MB-468 (Breast)11.01[3]4-chloro-2-methylquinoline derivative (chalcone hybrid 12e)MGC-803 (Gastric)1.38[6]4-chloro-2-methylquinoline derivative (chalcone hybrid 12e)HCT-116 (Colon)5.34[6]4-chloro-2-methylquinoline derivative (chalcone hybrid 12e)MCF-7 (Breast)5.21[6]7-methyl-8-nitro-quinolineCaco-2 (Colorectal)1.87[7]2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (quinazoline analog)MCF-7 (Breast)168.78[8]

Structure-Activity Relationship (SAR) Insights

The analysis of structurally related compounds provides valuable insights into the probable cytotoxic effects of this compound.

  • Role of Halogen Substituents: The presence and position of halogen atoms are critical for cytotoxic activity. For instance, the replacement of a chloro group with a fluoro group in some 4-aminoquinoline derivatives led to an increase in cytotoxicity against MDA-MB-468 cells.[3] This suggests that the high electronegativity and small size of the fluorine atom at the C8 position in our target compound could contribute positively to its anticancer potential. The chloro group at the C4 position is a common feature in many bioactive quinolines and is often crucial for their activity.

  • Impact of the Methyl Group: The methyl group at the C2 position is another key feature. In a study on methyl-substituted indolo[2,3-b]quinolines, the presence and position of methyl groups strongly influenced cytotoxic activity. While this is a different quinoline system, it highlights the importance of alkyl substitutions. The 2-methyl group in this compound could enhance binding to target proteins and influence the molecule's metabolic stability.

  • Combined Effects: The combination of a 4-chloro, 8-fluoro, and 2-methyl substitution presents a unique electronic and steric profile. The electron-withdrawing nature of both halogens can influence the reactivity and binding capabilities of the quinoline ring. It is hypothesized that this specific substitution pattern could lead to potent and selective cytotoxic activity. However, without direct experimental data, this remains a compelling area for investigation.

Experimental Protocols for Cytotoxicity Evaluation

To facilitate a direct and robust comparison of the cytotoxicity of this compound and its analogs, we provide detailed, self-validating protocols for key in vitro assays.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay Assay Procedure cluster_read Data Acquisition seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Add serial dilutions of compounds incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and its analogs in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of plasma membrane integrity.

Experimental Workflow: LDH Assay

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_supernatant Sample Collection cluster_reaction Enzymatic Reaction cluster_measure Measurement seed_treat Seed and treat cells as in MTT assay collect Collect cell culture supernatant seed_treat->collect add_reagent Add LDH reaction mixture collect->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt measure_abs Measure absorbance at 490 nm incubate_rt->measure_abs

Caption: Workflow for assessing cytotoxicity via the LDH release assay.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Reading: Add the stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive (lysed cells) and negative (untreated cells) controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway: Apoptosis Detection

Apoptosis_Detection cluster_cell_states Cell States cluster_markers Fluorescent Markers viable Viable Cell (Annexin V-, PI-) early_apoptosis Early Apoptosis (Annexin V+, PI-) viable->early_apoptosis PS externalization late_apoptosis Late Apoptosis/Necrosis (Annexin V+, PI+) early_apoptosis->late_apoptosis Loss of membrane integrity annexin_v Annexin V-FITC (Binds to Phosphatidylserine) early_apoptosis->annexin_v late_apoptosis->annexin_v pi Propidium Iodide (Stains DNA in permeable cells) late_apoptosis->pi

References

A Comparative Guide to the Antimalarial Efficacy of Novel Quinolines and Hydroxychloroquine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent global challenge of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates continuous innovation in antimalarial drug discovery. Quinoline-based compounds have historically formed the backbone of malaria chemotherapy. This guide provides an in-depth, objective comparison between the established 4-aminoquinoline, hydroxychloroquine (HCQ), and the therapeutic potential of novel substituted quinolines. Due to a lack of specific published efficacy data for 4-Chloro-8-fluoro-2-methylquinoline, this guide will utilize it as a representative scaffold for next-generation quinoline derivatives. We will draw upon experimental data from structurally related analogues to compare key performance metrics, including mechanism of action, in vitro potency against both drug-sensitive and drug-resistant parasite strains, and in vivo efficacy in preclinical models. This analysis is supported by detailed experimental protocols and a discussion of structure-activity relationships to inform future drug development efforts.

Introduction: The Enduring Challenge of Malaria and the Quinoline Backbone

The Global Burden of Malaria and Drug Resistance

Malaria remains a primary cause of mortality and morbidity worldwide, particularly in regions of Africa and Asia.[1] The clinical efficacy of frontline antimalarial agents is continually threatened by the emergence and spread of drug-resistant parasites.[2] The 4-aminoquinoline class of drugs, most notably chloroquine (CQ) and its hydroxylated analogue hydroxychloroquine (HCQ), were once mainstays of treatment.[3] However, widespread resistance has significantly curtailed their use against P. falciparum, the deadliest malaria parasite.[4] This reality drives the urgent search for new chemical entities that can overcome existing resistance mechanisms.[5][6]

Hydroxychloroquine: An Established 4-Aminoquinoline Antimalarial

Hydroxychloroquine, a derivative of chloroquine, is approved for the prevention and treatment of malaria in areas where the parasite remains sensitive to chloroquine.[7][8] It is also widely used for its immunomodulatory effects in autoimmune diseases like lupus and rheumatoid arthritis.[9][10] Its antimalarial action is primarily linked to its ability to interfere with the parasite's detoxification of heme, a toxic byproduct of hemoglobin digestion.[7][11] While generally considered safer than chloroquine, its utility is limited by the same resistance pathways that affect its parent compound.[12][13]

The Rationale for Novel Quinolines: A Look at Substituted Scaffolds

The quinoline core is a privileged scaffold in antimalarial drug design.[1] Modern synthetic chemistry allows for precise modifications to this core, aiming to enhance potency, circumvent resistance, and improve safety profiles. The hypothetical compound, this compound, represents a strategic combination of substitutions. The chloro group at position 4 is critical for activity, while fluoro and methyl substitutions can modulate physicochemical properties like lipophilicity and metabolic stability, potentially enhancing efficacy against resistant strains.[14][15][16] This guide will analyze experimental data from analogues with similar substitutions to project the potential of such novel designs.

Mechanism of Action: A Tale of Two Quinolines

Hydroxychloroquine: Interference with Heme Detoxification

The malaria parasite, during its intraerythrocytic stage, digests host hemoglobin within its acidic food vacuole to obtain essential amino acids. This process releases large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin (the "malaria pigment").[17][18]

Hydroxychloroquine, as a weak base, accumulates in the acidic food vacuole.[19] There, it is believed to cap the growing hemozoin crystal, preventing further polymerization. This leads to a buildup of toxic free heme, which damages parasite membranes and causes cell death.[7][11]

cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Membrane Damage HCQ Hydroxychloroquine (HCQ) HCQ->Hemozoin Blocks Polymerization

Caption: Mechanism of Hydroxychloroquine Action.
Postulated Mechanisms for Novel Substituted Quinolines

Many novel 4-aminoquinoline derivatives are designed to retain the core heme-binding and polymerization-inhibiting function.[4][20] However, modifications to the scaffold can introduce additional or refined mechanisms. For instance, altering the side chain can affect the compound's ability to accumulate in the food vacuole, a key factor in overcoming resistance mediated by efflux pumps like the P. falciparum chloroquine resistance transporter (PfCRT).[21] Furthermore, some quinoline derivatives have been shown to interact with other potential targets, although heme detoxification remains the most validated mechanism of action for this class.[14]

Comparative In Vitro Efficacy Analysis

The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro, representing the concentration required to inhibit parasite growth by half. A lower IC50 value indicates higher potency.

Activity Against Chloroquine-Sensitive (CQ-S) P. falciparum Strains

Against CQ-S strains (e.g., 3D7, D6), HCQ demonstrates potent activity.[12][17] Novel quinoline derivatives often show comparable, and sometimes superior, potency. The goal of new designs is not just to match HCQ's baseline activity but to maintain it while significantly improving performance against resistant strains.

Activity Against Chloroquine-Resistant (CQ-R) P. falciparum Strains

This is the critical test for any new quinoline-based antimalarial. Against CQ-R strains (e.g., K1, W2, Dd2), the efficacy of HCQ drops dramatically, with IC50 values increasing by an order of magnitude or more.[12][13] In contrast, many novel substituted quinolines retain low nanomolar activity, effectively overcoming the resistance mechanisms that render HCQ ineffective.[3][4][15] This is often quantified by the Resistance Index (RI), calculated as (IC50 for CQ-R strain) / (IC50 for CQ-S strain). An RI close to 1 indicates a lack of cross-resistance.

Data Summary: In Vitro Antiplasmodial Activity (IC50, nM)
CompoundStrain (CQ-S)IC50 (nM)Strain (CQ-R)IC50 (nM)Resistance Index (RI)Reference(s)
Hydroxychloroquine 3D7 / D6~10-16W2 / K1~87-150~8-10[12][13][17][21]
Representative Novel Quinoline 1 (Compound 29) 3D78.7Dd24.80.55[15]
Representative Novel Quinoline 2 (Compound 9a) 3D760K12604.3[3][22]
Representative Novel Quinoline 3 (MAQ) 3D713.9W231.22.2[4]
Representative Novel Quinoline 4 (Bisquinoline) D67.5W219.22.6[17]

Note: Data is compiled from multiple sources and experimental conditions may vary. Strains Dd2 and K1 are well-established CQ-resistant lines.

Comparative In Vivo Efficacy in Preclinical Models

In vivo studies, typically using murine malaria models like Plasmodium berghei or P. yoelii, are essential to evaluate a compound's efficacy within a biological system, providing insights into its pharmacokinetics and tolerability.[2][23]

Parasite Suppression in Murine Models

In these models, the standard 4-day suppressive test (Peter's test) measures the reduction in parasitemia in treated mice compared to an untreated control group. While HCQ is effective against CQ-S rodent malaria parasites, novel quinolines are often tested against CQ-R strains to demonstrate their potential. Many new derivatives show significant, and sometimes complete, parasite clearance at tolerable doses, confirming that their potent in vitro activity translates to a therapeutic effect in vivo.[3][4]

Data Summary: In Vivo Antimalarial Activity
CompoundAnimal ModelDose (mg/kg, oral)% Parasitemia Reduction (Day 4/5)Reference(s)
Hydroxychloroquine P. berghei1.1~50% (ED50)[17]
Representative Novel Quinoline 1 (Compound 9a) P. yoelii (MDR)100100%[3]
Representative Novel Quinoline 2 (MAQ) P. berghei5095%[4]
Representative Novel Quinoline 3 (Compound 3d) P. berghei547% (Day 7)[2]

Note: MDR refers to a multi-drug resistant strain. Efficacy can vary significantly based on the parasite strain, mouse strain, and dosing regimen.

Experimental Protocols: A Guide for Researchers

Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This high-throughput method is widely used to determine the IC50 values of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously growing P. falciparum cultures (e.g., 3D7 or K1 strains) are maintained in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin at 37°C in a controlled gas environment (5% CO₂, 5% O₂, 90% N₂).

  • Compound Preparation: Test compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final desired concentrations. A 2-fold or 3-fold dilution series is common.

  • Assay Plate Preparation: In a 96-well microplate, add 50 µL of the diluted compounds to each well. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).

  • Parasite Addition: Synchronize the parasite culture to the ring stage. Adjust the culture to a 1% parasitemia and 2% hematocrit. Add 50 µL of this parasite suspension to each well.

  • Incubation: Incubate the plates for 72 hours under the standard culture conditions described in Step 1.

  • Lysis and Staining: Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye in a Tris-HCl buffer. Add 100 µL of this lysis buffer to each well.

  • Data Acquisition: Incubate the plates in the dark for 1 hour. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Normalize the data to the positive control (100% growth). Plot the percentage of parasite growth inhibition versus the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Rationale for Method Selection

The SYBR Green I-based assay is chosen for its high sensitivity, reproducibility, and scalability for high-throughput screening. Unlike the traditional [³H]-hypoxanthine incorporation assay, it does not require radioactive materials, making it safer and more cost-effective.[17] It provides a reliable method for quantifying parasite DNA, which is a direct measure of parasite proliferation.

A Prepare Serial Dilutions of Test Compounds B Add Compounds to 96-Well Plate A->B C Add Synchronized Parasite Culture B->C D Incubate for 72 hours (37°C, Gas Mix) C->D E Add SYBR Green I Lysis Buffer D->E F Measure Fluorescence (Ex:485, Em:530) E->F G Calculate IC50 Values (Dose-Response Curve) F->G

Caption: Workflow for SYBR Green I-based Antiplasmodial Assay.

Synthesis, Structure-Activity Relationships (SAR), and Future Directions

The Impact of Substitutions on Efficacy

The comparative data reveals key insights into the structure-activity relationships of quinoline antimalarials.

  • Side Chain Modification: Altering the length and basicity of the diamine side chain at the 4-position is a proven strategy to restore activity against CQ-R strains.[2]

  • Ring Substitution: The introduction of electron-withdrawing groups, such as fluorine (as in this compound) or trifluoromethyl groups, can significantly enhance potency.[15][24]

  • Hybridization: Creating hybrid molecules that combine the quinoline scaffold with other pharmacophores (e.g., triazines, sulfadoxine) is a promising approach to develop multi-target drugs that can combat resistance.[6][25]

Future Perspectives in Quinoline-based Drug Development

The future of quinoline antimalarials lies in the rational design of compounds that can overcome multiple resistance mechanisms simultaneously. This includes developing molecules that are poor substrates for efflux pumps like PfCRT and that may possess secondary mechanisms of action. A continued focus on optimizing pharmacokinetic properties to allow for single-dose cures will be critical for improving patient adherence and preventing the development of new resistance.

Conclusion

While hydroxychloroquine remains a useful drug for specific applications, its efficacy as a frontline antimalarial has been severely compromised by widespread resistance. The development of novel, substituted quinolines represents a vital and highly promising path forward. As demonstrated by the experimental data from representative analogues, strategic modifications to the quinoline scaffold can restore and even enhance potency against multi-drug resistant P. falciparum strains. Compounds featuring substitutions like those in this compound exemplify the chemical strategies being employed to create the next generation of quinoline antimalarials. Continued exploration of structure-activity relationships, coupled with robust preclinical and clinical evaluation, will be essential to translate these promising leads into effective therapies in the global fight against malaria.

References

A Comparative Guide to the Synthesis of Fluorinated Quinolines: From Classical Reactions to Modern Strategies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indispensable Role of Fluorine in Quinoline Chemistry

The quinoline scaffold is a cornerstone in medicinal and industrial chemistry, forming the structural basis for a vast array of compounds with significant biological and material properties.[1][2][3] From the historic antimalarial drug quinine to modern anticancer agents and organic light-emitting diodes (OLEDs), the versatility of the quinoline ring system is well-established.[1][3][4] The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful strategy to modulate a molecule's physicochemical and biological properties.[5][6] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can enhance metabolic stability, improve bioavailability, and alter the acidity or basicity of neighboring functional groups.[5][7] Consequently, the development of efficient and selective methods for synthesizing fluorinated quinolines is a critical focus for researchers in drug discovery and materials science.[6][8]

This guide provides a comparative review of key synthetic methodologies for accessing fluorinated quinolines. We will delve into the mechanisms, advantages, and limitations of both classical named reactions and contemporary transition-metal-catalyzed strategies. By presenting objective comparisons, detailed experimental protocols, and supporting data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Part 1: Classical Cyclization Strategies for Fluorinated Precursors

The foundational methods for quinoline synthesis, many developed in the late 19th century, remain relevant today, particularly when adapted for fluorinated starting materials. These reactions typically involve the condensation and cyclization of anilines.

The Skraup Synthesis: A Robust but Harsh Approach

First reported by Zdenko Hans Skraup in 1880, this reaction synthesizes quinolines through the condensation of an aniline with glycerol, sulfuric acid, and an oxidizing agent (commonly nitrobenzene).[9][10] The sulfuric acid serves as both a catalyst and a dehydrating agent to convert glycerol into the key intermediate, acrolein.[11][12]

Causality Behind Experimental Choices:

  • Reactants: A primary aromatic amine (e.g., a fluoroaniline) provides the benzene portion of the quinoline. Glycerol acts as the three-carbon source for the pyridine ring after its in-situ dehydration to acrolein.[12]

  • Conditions: Concentrated sulfuric acid is essential for the initial dehydration of glycerol and for catalyzing the subsequent cyclization. The reaction is highly exothermic and often requires a moderator like ferrous sulfate to prevent it from becoming violent.[10][12] An oxidizing agent, such as nitrobenzene or arsenic acid, is required for the final aromatization step to form the quinoline ring.[10][12]

Mechanism and Application to Fluorinated Systems: The reaction proceeds through a Michael addition of the fluoroaniline to acrolein, followed by acid-catalyzed cyclization and dehydration. The final step is the oxidation of the resulting dihydroquinoline intermediate.[12] While robust, the Skraup synthesis suffers from harsh conditions (strong acid, high temperatures), often leading to low to moderate yields and limited functional group tolerance.[1][13] When using polyfluorinated anilines, unexpected regioselectivity can occur, with cyclization sometimes leading to the electrophilic substitution of a fluorine atom.[1][14]

Diagram: Mechanism of the Skraup Synthesis

Skraup_Mechanism cluster_0 Step 1: Acrolein Formation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration cluster_3 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Fluoroaniline Fluoroaniline Adduct Michael Adduct Fluoroaniline->Adduct Acrolein_node Acrolein Acrolein_node->Adduct Adduct2 Michael Adduct Dihydroquinoline 1,2-Dihydroquinoline Adduct2->Dihydroquinoline H⁺ -H₂O Dihydroquinoline2 1,2-Dihydroquinoline Fluoroquinoline Fluorinated Quinoline Dihydroquinoline2->Fluoroquinoline [O] (e.g., Nitrobenzene)

Caption: The Skraup synthesis mechanism involves four key stages.

Representative Experimental Protocol: Skraup Synthesis of 6-Fluoroquinoline

  • Carefully add 30 mL of concentrated sulfuric acid to a 250 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, placed in an ice bath.

  • To the cold acid, slowly add 11.1 g (0.1 mol) of 4-fluoroaniline, followed by 28.0 g of glycerol.

  • Add 7.5 g of nitrobenzene as the oxidizing agent and 2.0 g of ferrous sulfate heptahydrate as a moderator.

  • Heat the mixture gently in a heating mantle. Once the reaction begins (indicated by bubbling), remove the heat source temporarily to control the exothermic reaction.

  • After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and cautiously pour it into 200 mL of ice-water.

  • Make the solution alkaline by the slow addition of concentrated sodium hydroxide solution while cooling in an ice bath.

  • Steam distill the mixture to isolate the crude 6-fluoroquinoline.

  • Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

The Friedländer Annulation: A Milder and More Versatile Alternative

The Friedländer synthesis provides a more flexible and generally higher-yielding route to quinolines.[13] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or ester) under acidic or basic catalysis.[15][16][17]

Causality Behind Experimental Choices:

  • Reactants: The choice of a 2-amino-fluorobenzaldehyde and a ketone like acetone directly dictates the substitution pattern of the final product. This "convergent" approach allows for predictable and controlled synthesis of polysubstituted quinolines.[13]

  • Catalyst: The reaction can be catalyzed by either acids (p-toluenesulfonic acid, HCl) or bases (NaOH, KOH), making it adaptable to a wide range of substrates with varying sensitivities.[13][15] Modern variations use Lewis acids, iodine, or even catalyst-free conditions in water, enhancing its versatility.[13][15][18]

Mechanism and Application to Fluorinated Systems: The reaction is believed to proceed via an initial aldol condensation between the two carbonyl components, followed by cyclization and dehydration (imine formation).[15] An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol reaction.[15] The milder conditions of the Friedländer synthesis make it highly suitable for preparing complex and functionalized fluorinated quinolines with better yields and fewer side products compared to the Skraup method.[13] The primary limitation is the accessibility of the required 2-amino-fluoroaryl aldehyde or ketone starting materials.[13]

Diagram: Mechanism of the Friedländer Annulation

Friedlander_Mechanism cluster_0 Path A: Aldol First cluster_1 Path B: Schiff Base First Start_A 2-Amino-fluorobenzaldehyde + Ketone Aldol_Adduct Aldol Adduct Start_A->Aldol_Adduct Base or Acid Unsat_Ketone Unsaturated Ketone Aldol_Adduct->Unsat_Ketone -H₂O Product_A Fluorinated Quinoline Unsat_Ketone->Product_A Cyclization -H₂O Start_B 2-Amino-fluorobenzaldehyde + Ketone Schiff_Base Schiff Base Start_B->Schiff_Base -H₂O Cyclized_Intermediate Cyclized Adduct Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Product_B Fluorinated Quinoline Cyclized_Intermediate->Product_B -H₂O

Caption: The Friedländer synthesis can proceed via two viable mechanistic pathways.

Representative Experimental Protocol: Friedländer Synthesis of 6-Fluoro-2-methylquinoline

  • In a 100 mL round-bottom flask, dissolve 1.39 g (0.01 mol) of 2-amino-5-fluorobenzaldehyde in 20 mL of ethanol.

  • Add 1.16 g (0.02 mol) of acetone and 0.5 g of p-toluenesulfonic acid (p-TsOH) as the catalyst.[17]

  • Equip the flask with a reflux condenser and heat the mixture at reflux for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in 50 mL of ethyl acetate and wash with 20 mL of saturated sodium bicarbonate solution, followed by 20 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 6-fluoro-2-methylquinoline.

Other Notable Classical Methods
  • Combes Synthesis: This acid-catalyzed reaction condenses an aniline with a β-diketone to form 2,4-substituted quinolines.[9][19][20] The regioselectivity can be an issue, with steric and electronic effects of substituents on both reactants influencing which carbonyl group participates in the cyclization.[19]

  • Doebner-von Miller Reaction: An extension of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones instead of glycerol, allowing for the synthesis of quinolines substituted on the pyridine ring.[9][21] The reaction is typically acid-catalyzed and can suffer from polymerization of the carbonyl substrate.[1][22]

Part 2: Modern Synthetic Strategies

Recent advancements have focused on developing milder, more efficient, and highly selective methods for synthesizing fluorinated quinolines, often leveraging transition-metal catalysis or novel metal-free pathways.

Transition-Metal-Catalyzed C-H Activation/Annulation

Transition-metal catalysis has revolutionized quinoline synthesis by enabling the direct functionalization of C-H bonds, an approach that offers superior atom economy.[4][23] Catalysts based on rhodium, ruthenium, copper, and palladium can mediate the annulation of various starting materials to construct the quinoline core.[3][23][24][25]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of metal (e.g., Cu, Rh, Pd) and its associated ligands is critical. The catalyst facilitates the key C-H activation and bond-forming steps of the catalytic cycle.

  • Oxidant: Many C-H activation cycles are oxidative, requiring an external oxidant (like Ag₂O or even O₂ from the air) to regenerate the active catalytic species.

  • Directing Groups: In many cases, a directing group on one of the reactants is used to position the metal catalyst, ensuring high regioselectivity in the C-H activation step.

A prominent example is the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines, which provides excellent yields of 4-trifluoromethyl quinolines under redox-neutral conditions.[23] These methods generally offer broad functional group tolerance, milder reaction conditions, and access to complex substitution patterns that are difficult to achieve via classical routes.[3]

Diagram: General Workflow for C-H Activation/Annulation

CH_Activation_Workflow Reactants Fluorinated Precursor 1 (e.g., aniline derivative) + Precursor 2 Activation C-H Activation & Coordination Reactants->Activation Catalyst Transition Metal Catalyst (e.g., Rh, Pd, Cu) Catalyst->Activation Insertion Migratory Insertion / Annulation Activation->Insertion Elimination Reductive Elimination Insertion->Elimination Product Fluorinated Quinoline Elimination->Product Catalyst_Regen Catalyst Regeneration (often via oxidation) Elimination->Catalyst_Regen Catalyst_Regen->Catalyst Catalytic Cycle

Caption: A generalized catalytic cycle for quinoline synthesis via C-H activation.

Metal-Free Cyclization Reactions

In response to the cost and toxicity concerns of some transition metals, innovative metal-free syntheses have been developed. A notable example is the [5+1] cyclization of 2-vinylanilines with polyfluoroalkanoic acids (like trifluoroacetic acid, TFA).[26][27]

Causality Behind Experimental Choices:

  • Dual-Role Reagent: In this strategy, the polyfluoroalkanoic acid uniquely serves as both the C1 synthon (providing the final carbon for the pyridine ring) and the source of the fluoroalkyl group (e.g., -CF₃).[26][27]

  • Conditions: The reaction is often performed under catalyst- and additive-free conditions, simply by heating the reactants, which aligns with the principles of green chemistry.[26]

This approach provides direct and efficient access to 2-fluoroalkylated quinolines from readily available starting materials, demonstrating excellent functional group tolerance and scalability.[26]

Representative Experimental Protocol: Metal-Free Synthesis of 6-Fluoro-2-(trifluoromethyl)quinoline

  • In a sealed pressure tube, combine 1.37 g (0.01 mol) of 2-vinyl-4-fluoroaniline and 2.28 g (0.02 mol) of trifluoroacetic acid (TFA).

  • Seal the tube and heat the mixture at 140 °C for 12 hours in a heating block.

  • Cool the reaction to room temperature. Carefully unseal the tube in a fume hood.

  • Dilute the reaction mixture with 50 mL of ethyl acetate.

  • Wash the organic solution sequentially with 30 mL of water, 30 mL of saturated sodium bicarbonate solution, and 30 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

Part 3: Comparative Analysis of Synthesis Methods

The choice of a synthetic route depends critically on the desired substitution pattern, scale of the reaction, and the availability of starting materials. The following table provides a direct comparison of the discussed methods.

FeatureSkraup SynthesisFriedländer AnnulationCombes SynthesisDoebner-von MillerTransition-Metal C-H ActivationMetal-Free [5+1] Cyclization
Reactants Aniline, Glycerol, Oxidizing Agent[10][13]2-Aminoaryl Aldehyde/Ketone + α-Methylene Carbonyl[13][15]Aniline + β-Diketone[9][19]Aniline + α,β-Unsaturated Carbonyl[9][21]Various (e.g., Anilines, Oximes, Alkynes)[4][23]2-Vinylaniline + Polyfluoroalkanoic Acid[26][27]
Conditions Harsh: Strong H₂SO₄, >150°C, Exothermic[12][13]Milder: Acid or Base Catalysis, often reflux[13][16]Acid Catalysis (e.g., H₂SO₄, PPA)[9][20]Acid Catalysis (e.g., HCl, Lewis Acids)[9][21]Mild to Moderate: Metal Catalyst, often with oxidant/additive[3][25]Moderate to High Temp (e.g., 140°C), Catalyst-Free[26]
Yield Low to Moderate, Variable[1][13]Good to Excellent[13]Generally GoodModerate, can be low due to polymerization[1]Good to ExcellentGood to Excellent[26]
Substrate Scope Limited; simple quinolines[13]Broad; highly substituted quinolines possible[13][28]Good for 2,4-disubstituted quinolines[19]Good for substituted quinolines on pyridine ring[21]Very Broad; excellent functional group tolerance[3][23]Excellent; wide range of fluoroalkyl groups[26][27]
Advantages Readily available starting materials.[13]High yields, versatility, predictable regioselectivity.[13][28]Direct synthesis of 2,4-disubstituted products.Access to pyridine-ring substituted quinolines.High atom economy, novel bond formations, high selectivity.[4]Green (metal-free), high atom economy, readily available reagents.[26]
Disadvantages Hazardous conditions, low yield, limited scope.[1][13]Requires pre-functionalized 2-aminoaryl carbonyls.[13]Regioselectivity can be an issue with unsymmetrical diketones.[19]Polymerization of carbonyl reactant is a common side reaction.[1]Cost/toxicity of metal catalyst, may require directing groups.Requires specific 2-vinylaniline precursors.

Conclusion and Future Outlook

The synthesis of fluorinated quinolines has evolved significantly from the harsh, yet foundational, classical methods to the elegant and highly efficient strategies of the modern era. While the Skraup and related syntheses are still employed for preparing simpler structures from bulk starting materials, their limitations in terms of safety, yield, and scope are pronounced. The Friedländer annulation offers a major improvement, providing a versatile and high-yielding pathway to complex quinolines, provided the necessary precursors are available.

The current state-of-the-art is increasingly dominated by transition-metal-catalyzed C-H activation and novel metal-free cyclizations. These methods provide unprecedented control over regioselectivity and functional group tolerance under milder conditions, enabling the rapid construction of diverse libraries of fluorinated quinolines for screening in drug discovery and materials science. Future research will likely continue to focus on expanding the scope of these modern methods, developing more sustainable and cost-effective catalysts, and designing novel disconnections that further streamline the synthesis of these valuable heterocyclic compounds.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-8-fluoro-2-methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Chloro-8-fluoro-2-methylquinoline is foundational to scientific progress. However, our responsibility extends beyond synthesis and application to include the safe and compliant management of chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety standards and regulatory requirements. The procedures outlined here are designed to protect laboratory personnel, the community, and the environment.

Hazard Profile and Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is the first step in appreciating the necessity of these disposal procedures. Its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent handling and containment measures required.[1]

The primary risks associated with this compound are significant:

  • Acute Oral Toxicity: It is classified as harmful if swallowed (H302), necessitating immediate medical attention upon ingestion.[1]

  • Severe Eye Damage: It is known to cause serious, potentially irreversible eye damage (H318), making robust eye protection non-negotiable.[1]

These classifications are not merely administrative; they are a direct reflection of the compound's potential to cause harm, forming the logical basis for the rigorous personal protective equipment (PPE) and waste handling protocols that follow.

Hazard Classification GHS Hazard Statement Signal Word GHS Pictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedDanger Corrosion, Skull and Crossbones
Serious eye damage (Category 1)H318: Causes serious eye damage

Pre-Disposal Operations: The Critical Step of Waste Segregation

Effective chemical waste management begins long before the final disposal. The most critical operational step in the laboratory is the strict segregation of waste streams. This compound is a halogenated organic compound, containing both chlorine and fluorine. This chemical characteristic places it in a specific waste category that cannot be mixed with other waste types.

The Causality Behind Segregation: Halogenated waste streams require specialized disposal methods, typically high-temperature incineration equipped with advanced flue gas scrubbing systems.[2][3] These scrubbers are essential to neutralize the acidic and toxic gases (e.g., HCl, HF) produced during combustion. Mixing halogenated compounds with non-halogenated solvents contaminates the entire volume, drastically increasing disposal costs and complicating the treatment process.[4]

Protocol for Waste Segregation and Containment:

  • Designate a Specific Waste Container: Use a clearly marked, dedicated container for "Halogenated Organic Waste."[4][5]

  • Ensure Container Compatibility: The container must be made of a material chemically resistant to this compound and other halogenated solvents. A high-density polyethylene (HDPE) or glass container with a secure, threaded cap is appropriate.[4]

  • Proper Labeling is Mandatory: From the moment the first drop of waste is added, the container must be labeled with a "Hazardous Waste" tag.[4] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Do not use abbreviations.[5]

    • A list of all other chemical constituents and their approximate percentages.

    • The relevant hazard pictograms (Corrosion, Skull and Crossbones).

    • The date accumulation started.

  • Maintain a Closed System: Keep the waste container tightly sealed at all times, except when actively adding waste.[4][5] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Standard Operating Procedures (SOPs) for Disposal and Decontamination

The following protocols provide step-by-step guidance for routine disposal and emergency spill management.

Required Personal Protective Equipment (PPE)

Before handling the compound or its waste, personnel must be equipped with the appropriate PPE. The selection of this equipment is directly dictated by the compound's hazard profile.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] Due to the H318 classification (Causes serious eye damage), standard safety glasses are insufficient.

  • Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a chemically resistant lab coat. Ensure gloves are inspected before use and replaced if signs of degradation appear.[1]

  • Respiratory Protection: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to ensure adequate ventilation.[6] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[1]

SOP for Routine Waste Collection
  • Work in a Controlled Area: Perform all operations involving this compound within a chemical fume hood.

  • Transfer Waste Carefully: Using compatible labware, transfer waste solutions or solids into the designated "Halogenated Organic Waste" container. Avoid splashing.

  • Rinse Contaminated Labware: Triple-rinse any contaminated glassware or equipment with a small amount of a suitable solvent (e.g., acetone, ethanol). The first two rinsates are considered hazardous and must be collected in the halogenated waste container. The final rinse may be handled as non-hazardous waste, pending institutional policy.

  • Secure and Store the Container: Once waste is added, securely cap the container. Store it in a designated Satellite Accumulation Area (SAA) within the lab, away from incompatible materials like strong oxidizing agents.[4][7] The SAA should have secondary containment.

SOP for Spill and Decontamination

In the event of an accidental release, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Before re-entering the area, don the full PPE as described in section 3.1.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Collect and Containerize: Carefully scoop the absorbed material and spilled solid into a compatible container. Seal the container and label it as "Spill Debris: this compound."

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe in the same spill debris container. Wash the area with soap and water.

  • Dispose of as Hazardous Waste: The sealed container of spill debris must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[4]

Final Disposal Pathway

Under no circumstances should this compound or its containers be disposed of in the general trash or poured down the drain.[2] The only acceptable and legal disposal method is through a licensed and approved hazardous waste management facility.

The Self-Validating System:

  • Collection and Storage: Follow the segregation and containment protocols (3.2).

  • Request Pickup: When the waste container is nearly full, or per your institution's guidelines, contact your EHS office to arrange for a hazardous waste pickup.[4]

  • Manifest and Transport: The EHS office will work with a licensed waste vendor to transport the material off-site. A hazardous waste manifest will be created, providing a cradle-to-grave tracking document for the waste.

  • Destruction: The waste will be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via controlled high-temperature incineration.[2][7][8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound waste.

G start Start: Waste Generated identify Identify Waste Type: This compound start->identify is_spill Assess Situation: Routine Waste or Spill? identify->is_spill routine_ppe Don Routine PPE (Sec 3.1) is_spill->routine_ppe Routine spill_ppe Don Full PPE (Sec 3.1) is_spill->spill_ppe Spill select_container Select Container: 'Halogenated Organic Waste' routine_ppe->select_container label_container Label Container (Sec 2) select_container->label_container collect_waste Collect Waste (Sec 3.2) label_container->collect_waste store Store Securely in SAA (Secondary Containment) collect_waste->store contain_spill Contain & Collect Spill (Sec 3.3) spill_ppe->contain_spill label_spill_container Label as 'Spill Debris' contain_spill->label_spill_container label_spill_container->store request_pickup Contact EHS for Pickup store->request_pickup disposal Disposal via Licensed Vendor (Incineration) request_pickup->disposal end_process End: Disposal Complete disposal->end_process

Caption: Decision Workflow for this compound Disposal.

Regulatory Compliance

All procedures described in this guide are designed to comply with key regulations from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): This regulation mandates that employers inform employees of the chemical hazards in their workplace.[9][10] Following this guide, including proper labeling and adherence to SDS guidelines, is a key component of compliance.

  • EPA Resource Conservation and Recovery Act (RCRA): The EPA governs the disposal of hazardous waste.[11] Classifying this compound as a halogenated organic waste and ensuring its disposal through a licensed TSDF fulfills RCRA requirements.

By adhering to these protocols, you build a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.

References

Navigating the Safe Handling of 4-Chloro-8-fluoro-2-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, 4-Chloro-8-fluoro-2-methylquinoline represents a key building block in the synthesis of novel chemical entities. Its unique trifunctionalized quinoline structure holds significant potential in the development of new pharmaceuticals and functional materials. However, this potential is matched by the need for meticulous handling and a comprehensive understanding of its hazard profile. This guide provides essential, immediate safety and logistical information, moving beyond generic recommendations to offer a framework for safe and compliant laboratory operations.

Hazard Profile: Understanding the Risks

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage (Category 1): Causes irreversible eye damage.[1]

The primary routes of exposure are ingestion and direct contact with the eyes. While skin and respiratory irritation are not highlighted as primary classifications in the available safety data sheets, the general nature of halogenated aromatic compounds warrants a cautious approach to minimize all potential exposure routes.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. The following recommendations are based on a risk-assessed approach, considering both incidental and extended contact scenarios.

Eye and Face Protection: The First Line of Defense

Given the classification of "Serious Eye Damage," robust eye and face protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory for all handling procedures.[1]

  • Recommended for High-Risk Operations: When there is a risk of splashing, such as during transfers of solutions or handling larger quantities, a full-face shield should be worn in addition to safety goggles.

The rationale for this stringent requirement is the potential for irreversible eye damage upon contact. Standard safety glasses do not provide an adequate seal to protect against splashes or fine particulates.

Hand Protection: Selecting the Right Glove Material

The choice of glove material is critical to prevent dermal absorption. No single glove material is impervious to all chemicals, so selection must be based on the specific properties of this compound as a halogenated aromatic compound.

Glove MaterialSuitability for Halogenated Aromatic CompoundsBreakthrough Time ConsiderationsRecommendations for Use
Viton® Excellent: Good resistance to chlorinated and aromatic solvents.[2][3]Generally long breakthrough times.Recommended for extended contact or handling of significant quantities.
Polyvinyl Alcohol (PVA) Excellent: High resistance to aromatic and chlorinated solvents.Can provide long-lasting protection.Caution: Degrades in the presence of water.[2][3] Not suitable for aqueous solutions.
Nitrile Good for Incidental Contact: Offers good general chemical resistance.[2]Shorter breakthrough times than Viton® or PVA. Check manufacturer data.Suitable for handling small quantities or for short-duration tasks. Double-gloving is recommended.
Latex Not Recommended: Generally poor resistance to halogenated and aromatic hydrocarbons.[2]Prone to rapid degradation and permeation.Avoid use with this chemical.

Operational Best Practices for Glove Use:

  • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before handling the chemical.

  • Double Gloving: For enhanced protection, especially during extended handling, wearing two pairs of nitrile gloves is a practical measure.

  • Prompt Removal and Disposal: If a glove becomes contaminated, remove it immediately, avoiding contact with the skin, and dispose of it as hazardous waste. Do not reuse disposable gloves.[2]

Body Protection: Minimizing Skin Exposure
  • Laboratory Coat: A standard laboratory coat is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory practice to ensure no skin is exposed.

Respiratory Protection: A Risk-Based Approach

While not classified as a primary respiratory irritant, the potential for aerosolization of this compound, particularly when handled as a powder, necessitates a considered approach to respiratory protection.

  • Engineering Controls: The primary method of controlling respiratory exposure is to handle this compound within a certified chemical fume hood.

  • When Respiratory Protection is Required: If a fume hood is not available or if there is a potential for exposure limits to be exceeded (e.g., during a large spill), respiratory protection is necessary.

  • Respirator Selection: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is recommended.[4] If the compound is in a powdered form and may become airborne, a combination OV/P100 (particulate) cartridge should be used. The cartridge color code for organic vapors is typically black.[4][5]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is essential for minimizing risk and ensuring compliant disposal.

Safe Handling Workflow

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Certified Fume Hood) don_ppe 2. Don Appropriate PPE (Goggles, Face Shield, Viton®/Double Nitrile Gloves, Lab Coat) weigh_transfer 3. Weigh and Transfer (Use anti-static weigh paper for solids) don_ppe->weigh_transfer decontaminate 4. Decontaminate Glassware (Rinse with appropriate solvent, e.g., acetone) weigh_transfer->decontaminate segregate_waste 5. Segregate Waste (Collect rinsate and contaminated solids in a dedicated halogenated waste container) decontaminate->segregate_waste dispose 6. Dispose of Waste (Follow institutional EHS guidelines) segregate_waste->dispose doff_ppe 7. Doff PPE (Remove gloves and dispose as contaminated waste) dispose->doff_ppe

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Disposal Plan: Managing Halogenated Waste

The proper disposal of halogenated organic compounds is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Halogenated organic waste must be collected in a dedicated, clearly labeled, and chemically compatible waste container.[6] Never mix halogenated waste with non-halogenated organic waste, as this can create complex and expensive disposal challenges.[6]

  • Container Labeling: The waste container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".

  • Collection: All contaminated materials, including disposable gloves, weigh papers, and solvent rinsates from glassware decontamination, must be placed in the designated halogenated waste container.

  • Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures: Immediate and Effective Response

In the event of an exposure or spill, a rapid and correct response is critical.

Emergency Response Workflow

EmergencyResponse cluster_eye Eye Contact cluster_skin Skin Contact cluster_ingestion Ingestion start Exposure Incident eye_flush Immediately flush with copious amounts of water for at least 15 minutes at an eyewash station. start->eye_flush skin_flush Immediately flush affected area with water for at least 15 minutes. start->skin_flush rinse_mouth Rinse mouth with water. Do not induce vomiting. start->rinse_mouth remove_contacts Remove contact lenses, if present and easy to do. eye_flush->remove_contacts seek_medical_eye Seek immediate medical attention. remove_contacts->seek_medical_eye remove_clothing Remove contaminated clothing while under a safety shower. skin_flush->remove_clothing seek_medical_skin Seek medical attention if irritation persists. remove_clothing->seek_medical_skin seek_medical_ingestion Seek immediate medical attention. Provide SDS to medical personnel. rinse_mouth->seek_medical_ingestion

Caption: Immediate first aid procedures for exposure to this compound.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in research and development is contingent upon a robust safety culture. By understanding the specific hazards, implementing rigorous PPE protocols, and adhering to systematic handling and disposal procedures, researchers can confidently and safely unlock the potential of this valuable chemical intermediate. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet before commencing any work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.